UK-370106
説明
Structure
2D Structure
特性
IUPAC Name |
(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMABJUGSNPHMN-BHYWQNONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dichotomous Roles of MMP-3 and MMP-12 in Cellular Homeostasis and Disease Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core biological functions of Matrix Metalloproteinase-3 (MMP-3 or stromelysin-1) and Matrix Metalloproteinase-12 (MMP-12 or macrophage elastase). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into their enzymatic activities, substrate specificities, and their intricate involvement in both physiological and pathological processes. This document summarizes key quantitative data, outlines detailed experimental protocols for their study, and provides visual representations of relevant signaling pathways and experimental workflows.
Core Biological Functions of MMP-3 and MMP-12
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). Their activities are fundamental to numerous biological processes, ranging from embryonic development and tissue repair to their dysregulation in various diseases.[1][2]
MMP-3 (Stromelysin-1)
MMP-3 is a versatile enzyme with a broad substrate specificity, enabling it to degrade a wide array of ECM components.[3] It is a key player in tissue remodeling and is implicated in the pathogenesis of numerous diseases, including arthritis, cancer, and cardiovascular conditions.[4][5][6]
Physiological Roles:
-
Extracellular Matrix Remodeling: MMP-3 degrades collagen types II, III, IV, IX, and X, proteoglycans, fibronectin, laminin, and elastin.[3] This broad activity is essential for normal tissue turnover and wound healing.
-
Activation of other MMPs: A critical function of MMP-3 is its ability to activate other pro-MMPs, including pro-MMP-1, pro-MMP-7, and pro-MMP-9, thereby initiating a cascade of ECM degradation.[3][4]
-
Cell Differentiation and Growth: It has been shown to promote axonal growth, cartilage ossification, and adipose differentiation.[4]
Pathological Roles:
-
Arthritis: In osteoarthritis and rheumatoid arthritis, MMP-3 contributes to the degradation of articular cartilage and joint destruction.[4][7] High levels of MMP-3 are often found in the synovial fluid of patients with these conditions.
-
Cancer: MMP-3 facilitates tumor invasion and metastasis by breaking down the ECM, which acts as a barrier to cancer cell migration.[4][8]
-
Cardiovascular Disease: MMP-3 is involved in the progression of atherosclerosis by degrading components of the fibrous cap of atherosclerotic plaques, potentially leading to plaque rupture.[6] It is also associated with aneurysm formation.[6]
-
Neuroinflammation: In the central nervous system, MMP-3 can contribute to neuroinflammation and axon damage.[4]
MMP-12 (Macrophage Elastase)
MMP-12 is primarily secreted by macrophages and is distinguished by its potent elastolytic activity.[9] It plays a significant role in conditions characterized by inflammation and tissue destruction, such as chronic obstructive pulmonary disease (COPD) and atherosclerosis.[10][11][12]
Physiological Roles:
-
Tissue Remodeling and Repair: MMP-12 is involved in normal tissue remodeling processes, including wound healing.[1][13]
-
Immune Response: As a product of macrophages, MMP-12 plays a role in the innate immune response and the resolution of inflammation.[2]
Pathological Roles:
-
Chronic Obstructive Pulmonary Disease (COPD): MMP-12 is strongly implicated in the pathogenesis of emphysema, a major component of COPD.[10] Its elastolytic activity leads to the destruction of the elastic fibers in the lung parenchyma, resulting in the loss of lung elasticity.[1]
-
Atherosclerosis: MMP-12 contributes to the development of atherosclerosis and the instability of atherosclerotic plaques.[11][12]
-
Rheumatoid Arthritis: Macrophage-derived MMP-12 is involved in the joint destruction seen in rheumatoid arthritis.[7]
-
Ischemic Stroke: Following an ischemic stroke, MMP-12 expression increases and contributes to blood-brain barrier disruption, inflammation, and neuronal damage.[14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the substrates and pathological associations of MMP-3 and MMP-12.
Table 1: Substrate Specificity of MMP-3 and MMP-12
| Enzyme | Primary Substrates | Other Substrates |
| MMP-3 | Proteoglycans, Fibronectin, Laminin, Gelatin, Casein | Collagen types II, III, IV, V, IX, X, Elastin, Pro-MMP-1, Pro-MMP-7, Pro-MMP-8, Pro-MMP-9, Pro-MMP-13 |
| MMP-12 | Elastin | Type IV collagen, Fibronectin, Laminin, Vitronectin, Gelatin, Casein, α1-antitrypsin |
Table 2: Pathological Conditions Associated with Elevated MMP-3 and MMP-12 Levels
| Enzyme | Associated Pathologies | Key Pathogenic Roles |
| MMP-3 | Osteoarthritis, Rheumatoid Arthritis, Cancer (Tumor invasion and metastasis), Atherosclerosis, Neuroinflammatory diseases | Cartilage degradation, ECM breakdown facilitating cell migration, Plaque destabilization, Axonal damage |
| MMP-12 | Chronic Obstructive Pulmonary Disease (COPD), Atherosclerosis, Rheumatoid Arthritis, Ischemic Stroke, Aneurysm formation | Destruction of lung elastin, Plaque instability, Joint destruction, Blood-brain barrier disruption, Degradation of arterial elastin |
Experimental Protocols
Accurate assessment of MMP activity is crucial for understanding their biological roles and for the development of targeted therapies. The following sections detail common experimental protocols for measuring the activity of MMP-3 and MMP-12.
Gelatin Zymography
Gelatin zymography is a widely used technique to detect the activity of gelatinases, such as MMP-2 and MMP-9, but can be adapted for other MMPs by using different substrates co-polymerized in the gel.[15]
Principle: This method involves the separation of proteins by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a renaturing buffer to allow the enzymes to renature and digest the substrate. The gel is then stained with Coomassie Brilliant Blue, and areas of enzymatic activity appear as clear bands against a blue background.[16]
Detailed Methodology:
-
Sample Preparation: Conditioned cell culture media, tissue homogenates, or other biological fluids are collected.[17] Samples should not be boiled or exposed to reducing agents to preserve enzyme activity.[16] A non-reducing sample buffer is added.
-
Gel Electrophoresis: Samples are loaded onto a polyacrylamide gel (typically 7.5-10%) co-polymerized with 0.1% gelatin.[18] Electrophoresis is carried out at 4°C.
-
Renaturation and Development:
-
Following electrophoresis, the gel is washed twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) with gentle agitation to remove SDS and allow the MMPs to renature.[16]
-
The gel is then incubated overnight (16-18 hours) at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 1 µM ZnCl₂, and 1% Triton X-100) to allow for substrate digestion.[16]
-
-
Staining and Visualization:
-
The gel is stained for 30-60 minutes with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid.[15]
-
The gel is then destained with a solution of 40% methanol and 10% acetic acid until clear bands of gelatinolysis are visible against a dark blue background.[15]
-
In Situ Zymography
In situ zymography allows for the localization of MMP activity within tissue sections or cell cultures.[19][20]
Principle: This technique utilizes a fluorescently quenched substrate that becomes fluorescent upon cleavage by MMPs. When this substrate is applied to tissue sections or cells, areas of MMP activity can be visualized by fluorescence microscopy.[19]
Detailed Methodology:
-
Sample Preparation: Fresh frozen tissue sections are prepared and mounted on glass slides. For cell cultures, cells are grown on glass-bottom dishes or coverslips.[21]
-
Substrate Application: A solution containing a fluorescently quenched substrate (e.g., DQ-gelatin) is overlaid onto the tissue section or added to the cell culture medium.[21]
-
Incubation: The samples are incubated at 37°C in a humidified chamber for a period ranging from a few hours to overnight, allowing the MMPs present in the sample to cleave the substrate.
-
Visualization: The localization of MMP activity is visualized as areas of fluorescence using a fluorescence microscope.[19] The intensity of the fluorescence is proportional to the level of MMP activity.[21]
Fluorometric Activity Assays
Fluorometric assays provide a quantitative measure of MMP activity in a high-throughput format.
Principle: These assays employ a specific fluorogenic peptide substrate that is cleaved by the MMP of interest. The cleavage separates a fluorophore from a quencher, resulting in an increase in fluorescence that can be measured over time.
Detailed Methodology:
-
Sample and Reagent Preparation: Purified MMPs, cell lysates, or conditioned media are prepared. A specific fluorogenic substrate for the MMP of interest is reconstituted in an appropriate assay buffer.
-
Assay Procedure:
-
The sample containing the MMP is added to the wells of a microplate.
-
The reaction is initiated by adding the fluorogenic substrate.
-
The plate is incubated at 37°C.
-
-
Data Acquisition: The fluorescence intensity is measured at appropriate excitation and emission wavelengths using a fluorescence microplate reader. Readings can be taken at multiple time points (kinetic assay) or at a single endpoint.
-
Data Analysis: The rate of substrate cleavage is determined from the increase in fluorescence over time, which is proportional to the MMP activity in the sample. A standard curve using a known concentration of active MMP can be used for quantification.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving MMP-3 and MMP-12, as well as a typical experimental workflow for their analysis.
Signaling Pathway: Pro-inflammatory Cytokine-Induced MMP-3 Expression
Caption: Pro-inflammatory cytokine signaling cascade leading to MMP-3 expression and activity.
Signaling Pathway: Macrophage Activation and MMP-12 Secretion
References
- 1. Matrix metallopeptidase 12 - Wikipedia [en.wikipedia.org]
- 2. Matrix Metalloproteinases (MMPs): Function, Biology, and Research Applications - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. MMP3 - Wikipedia [en.wikipedia.org]
- 4. Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. betalifesci.com [betalifesci.com]
- 6. The Role of Matrix Metalloproteinase-3 In the Development of Atherosclerosis and Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MMP-12, An Old Enzyme Plays a New Role in the Pathogenesis of Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
- 9. sinobiological.com [sinobiological.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Matrix Metalloproteinases in COPD and atherosclerosis with emphasis on the effects of smoking | PLOS One [journals.plos.org]
- 12. Matrix Metalloproteinases in COPD and atherosclerosis with emphasis on the effects of smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Emerging Role of MMP12 in the Oral Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. svn.bmj.com [svn.bmj.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Detection of Functional Matrix Metalloproteinases by Zymography [jove.com]
- 17. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. med.upenn.edu [med.upenn.edu]
- 19. In situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Situ Zymography | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
The Role of Stromelysin-1 (MMP-3) in Tissue Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Stromelysin-1, also known as Matrix Metalloproteinase-3 (MMP-3), is a pivotal enzyme in the dynamic process of tissue remodeling. Its broad substrate specificity and ability to activate other MMPs place it at the heart of both physiological and pathological tissue alterations. This technical guide provides an in-depth exploration of the multifaceted roles of stromelysin-1, detailing its enzymatic functions, involvement in critical signaling pathways, and its implications in wound healing, arthritis, and cancer. This document offers researchers and drug development professionals a comprehensive resource, including detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key molecular pathways to facilitate a deeper understanding of stromelysin-1 and its potential as a therapeutic target.
Introduction to Stromelysin-1 (MMP-3)
Stromelysin-1 is a member of the matrix metalloproteinase (MMP) family, a group of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Synthesized as an inactive zymogen (pro-MMP-3), it requires proteolytic cleavage for activation. Once active, stromelysin-1 exhibits a broad substrate profile, degrading a variety of ECM proteins including proteoglycans, fibronectin, laminin, and several collagen types (III, IV, IX, and X).[2] A key function of stromelysin-1 is its ability to activate other MMPs, such as pro-collagenases (MMP-1, MMP-8, MMP-13) and pro-gelatinase B (MMP-9), thereby initiating a cascade of ECM degradation.[3] This central role makes stromelysin-1 a critical regulator of tissue remodeling in diverse physiological and pathological processes.
Quantitative Data on Stromelysin-1
Kinetic Parameters
The enzymatic efficiency of stromelysin-1 varies depending on the substrate. The following table summarizes key kinetic parameters for human stromelysin-1 with various substrates.
| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Fluorogenic Peptide (fTHP-3) | 61.2 | 0.080 | 1.3 x 103 | [4] |
| Substance P | - | - | 1790 | [5] |
| Single-Stranded Peptide (fSSP-3) | - | - | - | [4] |
Expression Levels in Disease States
Stromelysin-1 expression is significantly altered in various diseases characterized by active tissue remodeling.
| Disease State | Tissue/Fluid | MMP-3 Concentration/Expression | Reference(s) |
| Rheumatoid Arthritis (RA) | Synovial Fluid | 40.1 ± 26 µg/mL | |
| Osteoarthritis (OA) | Synovial Fluid | 8.5 ± 15 µg/mL | [5] |
| Rheumatoid Arthritis (RA) | Serum | Significantly higher than in OA | |
| Abdominal Aortic Aneurysm (AAA) | Aortic Wall | ~40-fold increase in mRNA expression compared to AOD | [6] |
| Gastrointestinal Ulcers | Granulation Tissue | Abundantly expressed | [1] |
| Wound Healing (Rat Skin) | Wound Tissue | Expression peaks around day 5 post-incision | [7] |
Signaling Pathways Involving Stromelysin-1
Stromelysin-1 is intricately involved in complex signaling networks that regulate its expression and are, in turn, influenced by its activity.
Regulation of Stromelysin-1 Expression
The expression of the MMP-3 gene is tightly regulated by various signaling pathways, often initiated by inflammatory cytokines and growth factors.
Caption: Regulation of Stromelysin-1 expression by signaling pathways.
Stromelysin-1 and the Wnt/β-catenin Pathway
Stromelysin-1 is both a downstream target and an upstream regulator of the Wnt/β-catenin signaling pathway, creating a complex feedback loop.
Caption: Stromelysin-1 interaction with the Wnt/β-catenin pathway.
Stromelysin-1 and E-cadherin Cleavage
Stromelysin-1 can directly cleave E-cadherin, a key cell adhesion molecule, leading to the disruption of cell-cell junctions and promoting cell migration and invasion.[8][9][10]
Caption: Stromelysin-1 mediated cleavage of E-cadherin.
Experimental Protocols
Casein Zymography for Stromelysin-1 Activity
This protocol allows for the detection of active stromelysin-1 in biological samples.
Materials:
-
10% SDS-PAGE gels containing 1 mg/mL casein
-
Sample buffer (non-reducing)
-
Electrophoresis running buffer
-
Renaturation buffer (e.g., 2.5% Triton X-100 in dH₂O)
-
Development buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Prepare samples in non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the casein-containing SDS-PAGE gel. Include a molecular weight marker and a positive control (recombinant active MMP-3).
-
Run the gel at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturation buffer with gentle agitation at room temperature to remove SDS.
-
Incubate the gel in development buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of casein degradation by stromelysin-1.
Caption: Experimental workflow for casein zymography.
Fluorogenic Peptide Substrate Assay for Stromelysin-1 Activity
This is a quantitative method to measure the enzymatic activity of stromelysin-1.
Materials:
-
Fluorogenic MMP-3 substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Recombinant active human stromelysin-1 (for standard curve)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a standard curve using known concentrations of active stromelysin-1.
-
Activate latent stromelysin-1 in samples by incubating with p-aminophenylmercuric acetate (B1210297) (APMA) if necessary, followed by inactivation of APMA.
-
Add samples and standards to the wells of the 96-well plate.
-
Prepare the fluorogenic substrate solution in assay buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) over time at 37°C.
-
Calculate the rate of substrate cleavage (change in fluorescence per unit time).
-
Determine the concentration of active stromelysin-1 in the samples by comparing their cleavage rates to the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Stromelysin-1 Quantification
This protocol quantifies the total amount of stromelysin-1 (both pro- and active forms) in a sample.
Materials:
-
MMP-3 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffers)
-
96-well microplate pre-coated with capture antibody
-
Recombinant human stromelysin-1 standard
-
Sample diluent
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare a standard curve with the recombinant stromelysin-1 standard according to the kit instructions.
-
Dilute samples in the provided sample diluent.
-
Add standards and samples to the wells of the pre-coated microplate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the plate and add streptavidin-HRP conjugate, then incubate.
-
Wash the plate and add the substrate solution. Incubate in the dark to allow color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of stromelysin-1 in the samples by interpolating from the standard curve.
Conclusion
Stromelysin-1 is a master regulator of tissue remodeling, with profound implications for health and disease. Its intricate involvement in ECM degradation, activation of other proteases, and modulation of key signaling pathways underscores its significance as a therapeutic target. The detailed protocols and quantitative data presented in this guide are intended to equip researchers and clinicians with the necessary tools to further investigate the complex biology of stromelysin-1 and to accelerate the development of novel therapeutic strategies for a range of pathologies driven by aberrant tissue remodeling.
References
- 1. Enhanced expression of matrilysin, collagenase, and stromelysin-1 in gastrointestinal ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired Wound Contraction in Stromelysin-1–Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stromelysin-1 (MMP-3)-independent gelatinase expression and activation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of stromelysin and collagenase in synovial fluid from patients with rheumatoid arthritis and posttraumatic knee injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of stromelysin in synovial fluid and serum from patients with rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of Matrix Metalloproteinases during Rat Skin Wound Healing: Evidence that Membrane Type-1 Matrix Metalloproteinase Is a Stromal Activator of Pro-Gelatinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase Stromelysin-1 Triggers a Cascade of Molecular Alterations That Leads to Stable Epithelial-to-Mesenchymal Conversion and a Premalignant Phenotype in Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix metalloproteinase stromelysin-1 triggers a cascade of molecular alterations that leads to stable epithelial-to-mesenchymal conversion and a premalignant phenotype in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
The Selective MMP-3 and MMP-12 Inhibitor UK-370106: A Technical Guide to its Effects on Extracellular Matrix Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. The degradation and remodeling of the ECM are critical processes in various physiological and pathological conditions, including wound healing, inflammation, and cancer metastasis. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the breakdown of ECM components. Among these, MMP-3 (Stromelysin-1) and MMP-12 (Macrophage Elastase) are key enzymes involved in the degradation of a broad range of ECM substrates.
UK-370106 has emerged as a potent and highly selective inhibitor of both MMP-3 and MMP-12. This technical guide provides an in-depth overview of the effects of this compound on extracellular matrix degradation, compiling quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Data Presentation: Inhibitory Activity of this compound
The efficacy of this compound as an MMP inhibitor is demonstrated by its low half-maximal inhibitory concentrations (IC50). The following tables summarize the quantitative data on the inhibitory activity of this compound against various MMPs and its effect on the cleavage of specific ECM components.
Table 1: Inhibitory Potency (IC50) of this compound against a Panel of Matrix Metalloproteinases
| MMP Target | IC50 |
| MMP-3 | 23 nM[1] |
| MMP-12 | 42 nM[1] |
| MMP-8 | 1.75 µM[1] |
| MMP-13 | 2.3 µM[1] |
| MMP-7 | 5.8 µM[1] |
| MMP-9 | 30.4 µM[1] |
| MMP-2 | 34.2 µM[1] |
| MMP-14 | 66.9 µM[1] |
| MMP-1 | >1200-fold less potent than vs MMP-3[1] |
Table 2: Inhibitory Effect of this compound on the Degradation of Extracellular Matrix Components
| Substrate | Degrading Enzyme(s) | IC50 of this compound |
| [³H]-Fibronectin | MMP-3 | 320 nM[1] |
| [³H]-Gelatin | MMP-2, MMP-9 | No inhibition up to 100 µM[1] |
Signaling Pathways in Extracellular Matrix Degradation and the Role of this compound
The expression of MMP-3 and MMP-12 is regulated by complex intracellular signaling cascades, often initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). These cytokines activate downstream pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (encompassing ERK, JNK, and p38), leading to the transcription of MMP genes.
While there is currently no direct evidence to suggest that this compound modulates these upstream signaling pathways, its potent inhibitory action on the enzymatic activity of MMP-3 and MMP-12 effectively blocks the final step in the ECM degradation cascade that is mediated by these specific proteases.
Caption: Signaling pathways leading to MMP-3/12 expression and ECM degradation, and the inhibitory action of this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the effect of this compound on extracellular matrix degradation.
MMP Activity Assay (Fluorometric Method)
This assay is used to determine the inhibitory potency (IC50) of this compound against specific MMPs.
Materials:
-
Recombinant human MMP-3 or MMP-12
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the recombinant MMP enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic MMP substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at regular intervals using a microplate reader.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for determining the IC50 of this compound using a fluorometric MMP activity assay.
Fibronectin Cleavage Assay
This assay directly measures the ability of this compound to inhibit the degradation of a key ECM component, fibronectin, by MMP-3.
Materials:
-
[³H]-labeled fibronectin
-
Recombinant human MMP-3
-
This compound stock solution (in DMSO)
-
Reaction buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare various concentrations of this compound.
-
In microcentrifuge tubes, combine the [³H]-fibronectin, MMP-3, and either this compound or vehicle control.
-
Incubate the reaction mixtures at 37°C for a specified period (e.g., 4-18 hours).
-
Stop the reaction by precipitating the undigested fibronectin with TCA on ice.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Transfer the supernatant (containing the smaller, soluble [³H]-labeled fragments) to scintillation vials.
-
Measure the radioactivity in the supernatant using a scintillation counter.
-
Calculate the percentage of fibronectin cleavage for each this compound concentration and determine the IC50.
Keratinocyte Migration (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of keratinocytes, a crucial process in wound re-epithelialization.
Materials:
-
Human keratinocytes
-
Appropriate cell culture medium and supplements
-
Collagen-coated cell culture plates or dishes
-
This compound stock solution
-
Pipette tip or cell scraper
-
Microscope with imaging capabilities
Procedure:
-
Seed keratinocytes on collagen-coated plates and grow them to a confluent monolayer.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells.
-
Add fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Image the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).
-
Measure the width or area of the scratch at each time point.
-
Calculate the rate of cell migration (wound closure) for each condition to determine the effect of this compound.
Conclusion
This compound is a highly potent and selective dual inhibitor of MMP-3 and MMP-12. Its ability to effectively block the degradation of key extracellular matrix components, such as fibronectin, highlights its potential as a therapeutic agent in conditions characterized by excessive ECM turnover. The provided experimental protocols offer a framework for researchers to further investigate the biological activities of this compound and similar compounds. While its primary mechanism of action is the direct inhibition of enzyme activity, further research is warranted to explore any potential effects on the upstream signaling pathways that regulate MMP expression. This comprehensive understanding will be crucial for the continued development and application of this compound in relevant disease models.
References
UK-370106: A Selective MMP-3/MMP-12 Inhibitor for the Potential Treatment of Chronic Dermal Ulcers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
UK-370106 is a potent and highly selective dual inhibitor of matrix metalloproteinase-3 (MMP-3, stromelysin-1) and matrix metalloproteinase-12 (MMP-12, macrophage elastase).[1] This technical guide details the core preclinical data, potential therapeutic applications, and experimental methodologies related to this compound. The primary focus of this document is its development as a topical agent for the treatment of chronic dermal ulcers, a condition characterized by excessive proteolytic activity that impairs wound healing.[1][2] Quantitative data on its inhibitory activity and selectivity are presented, along with detailed protocols for key in vitro and ex vivo experiments. Furthermore, this guide provides visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.
Introduction
Chronic dermal ulcers, such as venous and diabetic foot ulcers, represent a significant and growing unmet medical need, leading to considerable patient morbidity and healthcare expenditure. A key pathological feature of these non-healing wounds is an imbalanced and excessive level of proteolytic enzymes, particularly matrix metalloproteinases (MMPs), in the wound environment.[2] MMPs are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. While essential for normal tissue remodeling and wound healing, their overexpression, particularly of MMP-3, in chronic wounds leads to the breakdown of newly formed granulation tissue and destruction of essential growth factors, thus preventing wound closure.[2]
This compound has emerged as a promising therapeutic candidate due to its high potency and selectivity for MMP-3 and MMP-12.[1] By selectively inhibiting these key MMPs, this compound aims to restore the balance of the wound microenvironment, protect the ECM from degradation, and promote the natural healing cascade. This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of MMP-3 and MMP-12. The proposed mechanism of action in promoting the healing of chronic dermal ulcers is the restoration of the protease-antiprotease balance in the wound bed. Elevated levels of MMP-3 in chronic wound fluid contribute to excessive degradation of the ECM, including fibronectin, which is critical for cell adhesion, migration, and proliferation. By inhibiting MMP-3, this compound is expected to prevent this degradation, thereby preserving the structural integrity of the ECM and allowing for effective cell migration and tissue regeneration.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized against a panel of MMPs. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against various MMPs
| MMP Target | IC50 (nM) |
| MMP-3 | 23 |
| MMP-12 | 42 |
| MMP-8 | 1750 |
| MMP-13 | 2300 |
| MMP-7 | 5800 |
| MMP-9 | 30400 |
| MMP-2 | 34200 |
| MMP-14 | 66900 |
Data sourced from multiple references.[1]
Table 2: Inhibitory Activity of this compound on Substrate Cleavage
| Substrate | Enzyme | IC50 (nM) |
| [³H]-Fibronectin | MMP-3 | 320 |
| [³H]-Gelatin | MMP-2 / MMP-9 | >100,000 |
Data sourced from multiple references.[1]
Table 3: In Vivo Pharmacokinetic Properties of this compound
| Species | Administration Route | Tissue | Half-life (t½) |
| Rat | Intravenous (2 mg/kg) | Plasma | 23 minutes |
| Rabbit | Topical (dermal wound) | Dermal Tissue | ~3 days |
Data sourced from multiple references.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro MMP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of recombinant human MMPs.
Materials:
-
Recombinant human MMPs (MMP-1, -2, -3, -7, -8, -9, -12, -13, -14)
-
Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH₂)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Activate the pro-MMPs according to the manufacturer's instructions (e.g., using APMA).
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the various concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at 37°C for 30 minutes.
-
Initiate the reaction by adding the fluorogenic MMP substrate.
-
Monitor the increase in fluorescence (e.g., λex = 328 nm, λem = 393 nm) over time at 37°C using a microplate reader.
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Fibronectin Cleavage Assay
Objective: To assess the ability of this compound to inhibit MMP-3 mediated cleavage of fibronectin.
Materials:
-
Human plasma fibronectin
-
Activated recombinant human MMP-3
-
This compound
-
Incubation Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Anti-fibronectin antibody
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Incubate a fixed concentration of human plasma fibronectin with activated MMP-3 in the incubation buffer at 37°C.
-
In parallel incubations, include varying concentrations of this compound. A control reaction with no inhibitor should also be included.
-
At various time points (e.g., 0, 1, 4, 24 hours), stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the fibronectin fragments by either Coomassie/silver staining or by Western blotting using an anti-fibronectin antibody.
-
Analyze the reduction in the intact fibronectin band and the appearance of cleavage products in the presence of this compound compared to the no-inhibitor control.
In Vitro Keratinocyte Migration (Scratch) Assay
Objective: To evaluate the effect of this compound on keratinocyte migration, a key process in wound re-epithelialization.
Materials:
-
Human epidermal keratinocytes (HEKs)
-
Keratinocyte growth medium
-
Collagen-coated culture plates
-
This compound
-
Pipette tips (e.g., p200) for creating the scratch
-
Microscope with live-cell imaging capabilities
Procedure:
-
Culture HEKs on collagen-coated plates until a confluent monolayer is formed.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Gently wash the wells with media to remove detached cells.
-
Add fresh media containing different concentrations of this compound. A vehicle control should be included.
-
Place the plate in a microscope with a live-cell imaging system and acquire images of the scratch at regular intervals (e.g., every 2 hours) for 24-48 hours.
-
Quantify the rate of wound closure by measuring the area of the cell-free region at each time point using image analysis software.
-
Compare the migration rates between the this compound-treated and control groups.
Ex Vivo Chronic Dermal Ulcer Model
Objective: To assess the efficacy of topically applied this compound in a model that mimics the environment of a chronic wound.
Materials:
-
Full-thickness human or porcine skin explants
-
Culture medium
-
Biopsy punch (e.g., 6-8 mm)
-
This compound formulated for topical application (e.g., in a hydrogel)
-
Chronic wound fluid (optional, can be collected from patients or simulated)
-
Reagents for tissue homogenization and MMP activity assays (e.g., ELISA, zymography)
Procedure:
-
Obtain full-thickness skin explants and culture them at the air-liquid interface.
-
Create full-thickness wounds in the center of each explant using a biopsy punch.
-
To mimic a chronic wound environment, the explants can be treated with chronic wound fluid or pro-inflammatory cytokines to upregulate MMP expression.
-
Topically apply the this compound formulation to the wound bed daily for a set period (e.g., 6 days). A vehicle control formulation should be applied to a separate set of explants.
-
At the end of the treatment period, harvest the wound tissue.
-
Homogenize the tissue and measure the levels and activity of MMP-3 using techniques such as ELISA or gelatin zymography.
-
Compare the MMP-3 activity in the this compound-treated wounds to the control wounds.
Visualizations
Signaling Pathways
Caption: Role of MMP-3 in wound healing and the inhibitory action of this compound.
Experimental Workflows
Caption: Workflow for the ex vivo chronic dermal ulcer model.
Conclusion
This compound is a potent and selective inhibitor of MMP-3 and MMP-12 with a clear mechanism of action relevant to the pathology of chronic dermal ulcers. Preclinical in vitro and ex vivo data support its potential as a topical therapeutic agent to promote wound healing by rebalancing the proteolytic environment of the wound bed. The detailed experimental protocols and visualizations provided in this guide are intended to aid researchers and drug development professionals in further exploring the therapeutic applications of this compound and similar MMP inhibitors. While no clinical trials are currently active, the strong preclinical data package suggests that this compound is a viable candidate for clinical development.[1]
References
Investigating the Role of MMP-12 in Emphysema with the Selective Inhibitor UK-370106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emphysema, a primary component of Chronic Obstructive Pulmonary Disease (COPD), is characterized by the progressive destruction of alveolar walls, leading to irreversible airflow limitation. A key driver of this pathology is the dysregulation of extracellular matrix turnover, with matrix metalloproteinase-12 (MMP-12), also known as macrophage elastase, emerging as a critical therapeutic target. This technical guide provides an in-depth overview of the role of MMP-12 in the pathogenesis of emphysema and explores the potential of UK-370106, a potent and selective dual inhibitor of MMP-12 and MMP-3, as an investigational therapeutic agent. This document details the underlying signaling pathways, comprehensive experimental protocols for preclinical evaluation, and a summary of the available quantitative data to facilitate further research and drug development in this area.
The Critical Role of MMP-12 in Emphysema Pathogenesis
Matrix metalloproteinase-12 (MMP-12) is a zinc-dependent endopeptidase predominantly secreted by activated macrophages in the lungs. In the context of emphysema, its expression is significantly upregulated in response to cigarette smoke and other environmental insults.[1] MMP-12 plays a multifaceted role in driving the destructive and inflammatory processes characteristic of emphysema.
1.1. Elastin (B1584352) Degradation and Alveolar Destruction
The primary pathogenic function of MMP-12 in emphysema is its potent elastolytic activity.[2][3] MMP-12 degrades elastin, a critical component of the extracellular matrix (ECM) responsible for the elastic recoil of the lungs.[2][3] This enzymatic degradation of alveolar elastin leads to the loss of structural integrity, enlargement of airspaces, and the characteristic pathological changes of emphysema.[2][3]
1.2. Pro-inflammatory Signaling and Macrophage Recruitment
Beyond its direct effects on the ECM, MMP-12 actively perpetuates the inflammatory cascade in the lungs. The degradation of elastin by MMP-12 generates elastin fragments, which are themselves potent chemoattractants for monocytes.[4][5][6][7] This creates a positive feedback loop, recruiting more macrophages to the site of injury and amplifying the inflammatory response.
Furthermore, MMP-12 can cleave and activate pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[8] The release of active TNF-α further promotes inflammation and can induce the expression of other MMPs. This signaling is often mediated through the activation of the NF-κB pathway, a central regulator of inflammation.[2][9][10]
1.3. Interaction with the TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway, which is crucial for tissue repair and homeostasis, is also modulated by MMP-12 activity. Loss of integrin-mediated activation of latent TGF-β has been shown to increase MMP-12 expression by macrophages, leading to emphysema.[11][12] This highlights a complex regulatory network where impaired tissue repair mechanisms can inadvertently promote the destructive activity of MMP-12.
This compound: A Potent and Selective MMP-12 Inhibitor
This compound is a synthetic, potent, and highly selective inhibitor of both MMP-12 and MMP-3. Its high affinity and selectivity for these specific MMPs make it a valuable tool for investigating their roles in disease and a potential therapeutic candidate.
Quantitative Data: In Vitro Inhibitory Activity of this compound
The following table summarizes the inhibitory potency of this compound against a panel of matrix metalloproteinases.
| MMP Target | IC50 (nM) | Selectivity vs. MMP-12 | Reference |
| MMP-12 | 42 | - | [13] |
| MMP-3 | 23 | 0.55x | [13] |
| MMP-8 | 1750 | >41x | [13] |
| MMP-13 | 2300 | >54x | [13] |
| MMP-7 | 5800 | >138x | [13] |
| MMP-9 | 30400 | >723x | [13] |
| MMP-2 | 34200 | >814x | [13] |
| MMP-14 | 66900 | >1592x | [13] |
| MMP-1 | >100000 | >2380x | [13] |
Note: While this compound also potently inhibits MMP-3, the role of MMP-3 in emphysema is less established than that of MMP-12. Some studies suggest its involvement in ECM remodeling.
Preclinical Investigation of MMP-12 Inhibitors in Emphysema: Experimental Protocols
Standardized and reproducible animal models are essential for evaluating the therapeutic potential of MMP-12 inhibitors like this compound. The following sections detail common experimental protocols.
Cigarette Smoke-Induced Emphysema Model in Mice
This model closely mimics the primary cause of human emphysema and is considered a gold standard for preclinical studies.
3.1.1. Experimental Workflow
References
- 1. Frontiers | Mmp12 Is Upregulated by in utero Second-Hand Smoke Exposures and Is a Key Factor Contributing to Aggravated Lung Responses in Adult Emphysema, Asthma, and Lung Cancer Mouse Models [frontiersin.org]
- 2. Matrix Metalloproteinases in Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix metalloproteinases in emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elastin fragments drive disease progression in a murine model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elastin fragments drive disease progression in a murine model of emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elastin fragments are pro‐inflammatory in the progression of emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Elastin fragments drive disease progression in a murine model of emphysema [jci.org]
- 8. MMP-12 in Smoking-Related Pulmonary Disease: R&D Systems [rndsystems.com]
- 9. Possible involvements of nuclear factor-kappa B and activator protein-1 in the tumor necrosis factor-alpha-induced upregulation of matrix metalloproteinase-12 in human alveolar epithelial A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Airway MMP-12 and DNA methylation in COPD: an integrative approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Loss of integrin αvβ6-mediated TGF-β activation causes Mmp12-dependent emphysema | Semantic Scholar [semanticscholar.org]
- 12. Loss of integrin alpha(v)beta6-mediated TGF-beta activation causes Mmp12-dependent emphysema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
UK-370106: A Potent MMP Inhibitor for Advancing Wound Healing Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
UK-370106 is a potent and highly selective inhibitor of Matrix Metalloproteinases (MMPs), particularly MMP-3 (stromelysin-1) and MMP-12 (macrophage elastase).[1][2][3] Its high specificity makes it a valuable tool for dissecting the complex roles of these specific proteases in the wound healing cascade. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, relevant experimental protocols, and the underlying signaling pathways, to facilitate its use in wound healing research.
Core Compound Data: this compound
| Property | Value | Source |
| Molecular Formula | C35H44N2O5 | [3] |
| Molecular Weight | 572.73 g/mol | [3] |
| CAS Number | 230961-21-4 | [3] |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol. | [3] |
Quantitative Data: Inhibitory Activity of this compound
This compound demonstrates significant potency and selectivity for MMP-3 and MMP-12, with substantially weaker activity against other MMPs.[1][2][3] This selectivity is crucial for isolating the effects of MMP-3 and MMP-12 inhibition in wound healing studies.
| Target | IC50 | Source |
| MMP-3 | 23 nM | [1][2] |
| MMP-12 | 42 nM | [1][2] |
| MMP-8 | 1.75 µM | [2][3] |
| MMP-13 | 2.3 µM | [2][3] |
| MMP-7 | 5.8 µM | [2] |
| MMP-9 | 30.4 µM | [2][3] |
| MMP-2 | 34.2 µM | [2][3] |
| MMP-14 | 66.9 µM | [2][3] |
| MMP-1 | >1200-fold less potent than vs MMP-3 | [1][2] |
Functional Inhibition:
| Assay | Target | IC50 | Source |
| [3H]-fibronectin cleavage | MMP-3 | 320 nM | [1][2] |
| [3H]-gelatin cleavage | MMP-2 or MMP-9 | >100 µM | [2] |
Signaling Pathways in Wound Healing: The Role of this compound
MMPs are key regulators of the extracellular matrix (ECM) remodeling that is essential for all phases of wound healing. Dysregulation of MMP activity, particularly elevated levels of MMP-3, is associated with chronic, non-healing wounds.[4][5] this compound, by selectively inhibiting MMP-3, can modulate the wound microenvironment. This inhibition is thought to impact downstream signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is a critical regulator of inflammation and cellular processes in wound repair.[1][3][6]
Experimental Protocols
In Vitro Scratch Assay for Keratinocyte Migration
The scratch assay is a fundamental in vitro method to study collective cell migration, mimicking the process of wound closure.[7][8][9]
Methodology:
-
Cell Seeding: Plate human epidermal keratinocytes in a 24-well plate at a density that allows them to reach 90-100% confluence within 24-48 hours.[9]
-
Starvation: Once confluent, replace the growth medium with a serum-free or low-serum medium for 18-24 hours to synchronize the cells in the G0 phase of the cell cycle and minimize proliferation as a confounding factor.[10]
-
Scratching: Create a uniform scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4, 8, 12, and 24 hours) using a phase-contrast microscope.
-
Analysis: Quantify the rate of wound closure by measuring the change in the width or area of the scratch over time using image analysis software.
In Vivo Full-Thickness Excisional Wound Model
In vivo models are crucial for evaluating the efficacy of potential wound healing therapies in a complex biological system.[8][11]
Methodology:
-
Animal Model: Utilize a suitable animal model, such as mice or rats.
-
Anesthesia and Hair Removal: Anesthetize the animal and shave the dorsal surface.
-
Wound Creation: Create one or more full-thickness excisional wounds of a standardized size (e.g., 6-8 mm diameter) on the dorsum using a biopsy punch.
-
Topical Treatment: Apply a formulation containing this compound or a vehicle control directly to the wound bed. Application frequency will depend on the study design.
-
Dressing: Cover the wound with a semi-occlusive dressing to protect the wound and maintain a moist environment.
-
Wound Closure Monitoring: Photograph the wounds at regular intervals and measure the wound area to determine the rate of wound closure.
-
Tissue Harvesting: At predetermined time points, euthanize the animals and harvest the wound tissue.
-
Analysis:
-
Histology: Process the tissue for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Immunohistochemistry/Immunofluorescence: Stain for specific markers of cell proliferation (e.g., Ki67), angiogenesis (e.g., CD31), and inflammation.
-
Biochemical Assays: Homogenize a portion of the tissue to measure cytokine levels (e.g., via ELISA) or MMP activity (e.g., via zymography).
-
Conclusion
This compound is a powerful research tool for investigating the specific roles of MMP-3 and MMP-12 in the intricate process of wound healing. Its high selectivity allows for targeted studies to elucidate the mechanisms by which these proteases influence inflammation, cell behavior, and tissue remodeling. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute robust studies aimed at advancing our understanding of wound repair and developing novel therapeutic strategies.
References
- 1. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modification of Collagen by 3-Deoxyglucosone Alters Wound Healing through Differential Regulation of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metalloproteinases and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woundsinternational.com [woundsinternational.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Epidermal Keratinocytes from Human Skin: The Scratch-Wound Assay for Assessment of Epidermal Keratinocyte Migration | Springer Nature Experiments [experiments.springernature.com]
- 10. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental models and methods for cutaneous wound healing assessment - PMC [pmc.ncbi.nlm.nih.gov]
UK-370106: A Technical Guide to Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for UK-370106, a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12). The information is compiled from various sources to support further research and development efforts.
Core Compound Profile
This compound is a peptidomimetic inhibitor with high selectivity for MMP-3 and MMP-12.[1][2][3][4] Its development was aimed at the topical treatment of chronic dermal ulcers, where excessive MMP activity contributes to the degradation of the extracellular matrix and impairs wound healing.[1]
Quantitative In Vitro Data
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: Inhibitory Potency (IC50) of this compound against various Matrix Metalloproteinases
| Target MMP | IC50 | Fold Selectivity vs. MMP-3 |
| MMP-3 | 23 nM | - |
| MMP-12 | 42 nM | ~2-fold |
| MMP-8 | 1.75 µM | ~76-fold |
| MMP-13 | 2.3 µM | ~100-fold |
| MMP-7 | 5.8 µM | ~252-fold |
| MMP-9 | 30.4 µM | >1200-fold |
| MMP-2 | 34.2 µM | >1200-fold |
| MMP-14 | 66.9 µM | >1200-fold |
| MMP-1 | Not explicitly quantified | >1200-fold |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Functional Inhibition and Cellular Assays
| Assay | Target | IC50 / Effect |
| [3H]-Fibronectin Cleavage | MMP-3 | 320 nM |
| [3H]-Gelatin Cleavage | MMP-2 and MMP-9 | > 100 µM (inactive) |
| Keratinocyte Migration | - | Little to no effect at MMP-3 selective concentrations |
| Cytotoxicity/Proliferation | Fibroblasts, Keratinocytes, Endothelial Cells | No effect up to 50-100 µM |
Data compiled from multiple sources.[1][2][3]
Pharmacokinetic Profile
Pharmacokinetic studies have been conducted in rat and rabbit models, revealing key differences between systemic and topical administration.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dose | Tissue | Half-life (t1/2) |
| Rat | Intravenous (IV) | 2 mg/kg | Plasma | 23 minutes |
| Rabbit | Topical (dermal wound) | Not specified | Dermal Tissue | ~3 days |
Data compiled from multiple sources.[1][2]
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of MMP-3 and MMP-12. These enzymes play a crucial role in the degradation of extracellular matrix (ECM) components. In chronic wounds, overexpression of MMP-3 can lead to excessive breakdown of proteins like fibronectin, thus hindering the healing process. By selectively inhibiting MMP-3, this compound aims to restore the balance of ECM degradation and deposition, thereby promoting wound closure.
Caption: Mechanism of action of this compound in inhibiting MMP-3 mediated ECM degradation.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the original researchers, this section outlines the general methodologies employed in the preclinical evaluation of this compound based on available information.
In Vitro MMP Inhibition Assays
A standard fluorogenic substrate assay is typically used to determine the IC50 values for MMPs.
Caption: General workflow for determining MMP inhibition using a fluorogenic substrate assay.
Methodology Outline:
-
Enzyme Activation: Recombinant human MMPs are activated according to the manufacturer's instructions.
-
Inhibitor Preparation: A dilution series of this compound is prepared in an appropriate assay buffer.
-
Incubation: The activated MMP enzyme is pre-incubated with the various concentrations of this compound for a specified period to allow for inhibitor binding.
-
Substrate Addition: A fluorogenic MMP substrate is added to initiate the enzymatic reaction.
-
Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a plate reader.
-
Data Analysis: The initial reaction rates are calculated. IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Fibronectin and Gelatin Cleavage Assays
These assays confirm the functional inhibition of ECM protein degradation.
Methodology Outline:
-
Substrate Labeling: Fibronectin and gelatin are radiolabeled, typically with tritium (B154650) ([3H]).
-
Reaction Setup: Labeled substrate is incubated with the target MMP (MMP-3 for fibronectin, MMP-2 and MMP-9 for gelatin) in the presence of varying concentrations of this compound.
-
Separation: The reaction is stopped, and the intact substrate is separated from the cleaved, radiolabeled fragments, often using precipitation or chromatography methods.
-
Quantification: The radioactivity in the supernatant (containing the cleaved fragments) is measured using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the substrate cleavage is determined as the IC50.
Keratinocyte Migration Assay
This assay assesses the potential impact of the inhibitor on the re-epithelialization process of wound healing.
Methodology Outline:
-
Cell Culture: Human epidermal keratinocytes are cultured to confluence.
-
Wound Creation: A "scratch" or wound is created in the confluent cell monolayer.
-
Treatment: The cells are treated with MMP-3 selective concentrations of this compound.
-
Imaging: The rate of wound closure is monitored and imaged at regular intervals.
-
Analysis: The area of the wound is measured over time to determine the rate of cell migration. The results indicated that this compound had minimal effect on this process.[1]
In Vivo Pharmacokinetic Studies
Rat IV Administration:
-
Dosing: this compound (2 mg/kg) is administered intravenously to rats.[2]
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Plasma Analysis: Plasma is separated, and the concentration of this compound is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Parameter Calculation: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including the elimination half-life.
Rabbit Topical Administration:
-
Wound Model: Dermal wounds are created on rabbits.
-
Topical Application: this compound is applied topically to the wounds.
-
Tissue Biopsy: Dermal tissue samples are collected from the wound site at different time points.
-
Tissue Analysis: The concentration of this compound in the dermal tissue is quantified.
-
Parameter Calculation: The tissue concentration-time data is used to determine the tissue residency half-life.
Ex Vivo MMP-3 Inhibition in a Chronic Dermal Ulcer Model
This model assesses the ability of topically applied this compound to inhibit MMP-3 activity in a relevant tissue environment.
Methodology Outline:
-
Model Induction: A model of chronic dermal ulcers is established in an animal model (e.g., rabbit).
-
Treatment: this compound is administered topically for a defined period (e.g., 6 days).[1][2]
-
Tissue Extraction: Biopsies of the ulcer tissue are taken.
-
Ex Vivo Analysis: The tissue is processed, and the activity of MMP-3 is measured using methods such as zymography or specific activity assays.
-
Outcome: The study demonstrated substantial inhibition of MMP-3 ex vivo following topical administration of this compound.[1][2]
Summary and Future Directions
References
In Vitro Characterization of UK-370106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of UK-370106, a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12). This document details the compound's inhibitory activity, selectivity profile, and its effects on key cellular processes relevant to tissue remodeling and wound healing. Detailed experimental protocols and visual representations of associated signaling pathways are provided to facilitate further research and development.
Core Data Presentation
The inhibitory activity of this compound has been quantified against a panel of Matrix Metalloproteinases (MMPs), demonstrating high potency and selectivity for MMP-3 and MMP-12.
Table 1: Inhibitory Activity of this compound against various MMPs
| Target | IC50 (nM) | Selectivity vs. MMP-3 |
| MMP-3 | 23 | - |
| MMP-12 | 42 | ~2-fold |
| MMP-8 | 1750 | ~76-fold |
| MMP-13 | 2300 | ~100-fold |
| MMP-7 | 5800 | ~252-fold |
| MMP-9 | 30400 | >1200-fold |
| MMP-2 | 34200 | >1200-fold |
| MMP-1 | >27600 | >1200-fold |
| MMP-14 | 66900 | >1200-fold |
Data compiled from publicly available sources.[1]
Table 2: Functional Inhibitory Activity of this compound
| Assay | Target | IC50 (nM) |
| Fibronectin Cleavage | MMP-3 | 320 |
This demonstrates the ability of this compound to inhibit the enzymatic degradation of a key extracellular matrix protein by MMP-3.[1]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound.
MMP Inhibition Assay (Fluorometric)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against MMP-3 and MMP-12.
Materials:
-
Recombinant human MMP-3 and MMP-12 (active form)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Enzyme preparation: Dilute recombinant MMP-3 or MMP-12 in Assay Buffer to the desired working concentration.
-
Assay setup: To each well of a 96-well plate, add:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
MMP-3 or MMP-12 enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Add the fluorogenic MMP substrate to each well to initiate the reaction.
-
Kinetic measurement: Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C.
-
Data analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fibronectin Cleavage Assay
This assay assesses the ability of this compound to inhibit MMP-3-mediated degradation of fibronectin.
Materials:
-
Human plasma fibronectin
-
Recombinant human MMP-3 (active form)
-
This compound
-
Assay Buffer (as above)
-
SDS-PAGE gels
-
Western blotting apparatus
-
Anti-fibronectin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction setup: In a microcentrifuge tube, combine:
-
Fibronectin
-
MMP-3
-
This compound at various concentrations (e.g., 10 nM to 10 µM) or vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-24 hours).
-
Sample preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
SDS-PAGE and Western Blotting:
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against fibronectin.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Analyze the resulting bands to observe the degradation of intact fibronectin and the appearance of cleavage fragments. Compare the fragmentation pattern in the presence and absence of this compound to determine its inhibitory effect.
Keratinocyte Migration Assay (Scratch-Wound Assay)
This assay evaluates the effect of this compound on the migration of keratinocytes, a critical process in wound healing.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Keratinocyte growth medium
-
This compound
-
6-well plates
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Cell culture: Culture keratinocytes in 6-well plates until they form a confluent monolayer.
-
Scratch wound: Create a sterile scratch in the cell monolayer using a p200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh culture medium containing different concentrations of this compound (e.g., 1 µM to 50 µM) or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope.
-
Data analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time for each treatment condition. Compare the migration rate of keratinocytes treated with this compound to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its characterization.
Caption: MMP-3 signaling pathway and the inhibitory action of this compound.
Caption: Role of MMP-12 in wound healing and its inhibition by this compound.
Caption: General experimental workflow for in vitro characterization.
References
UK-370106 (CAS: 230961-21-4): A Technical Guide for Drug Development Professionals
An In-depth Review of the Potent and Selective MMP-3/MMP-12 Inhibitor
This technical guide provides a comprehensive overview of UK-370106, a selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the compound's biochemical properties, mechanism of action, and preclinical data.
Core Compound Specifications
This compound is a synthetic, non-peptidic small molecule inhibitor with the following chemical and physical properties:
| Property | Value |
| CAS Number | 230961-21-4[1][2][3][4] |
| Molecular Formula | C₃₅H₄₄N₂O₅[1][2][3][4] |
| Molecular Weight | 572.73 g/mol [1][2] |
| Purity | ≥95% (HPLC)[1][2] |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol.[1][2] |
| Storage | Store at -20°C.[1][2] |
Mechanism of Action and Biological Activity
This compound is a potent and highly selective inhibitor of MMP-3 (stromelysin-1) and MMP-12 (macrophage elastase).[1][2][5][6] Its inhibitory activity has been characterized against a panel of MMPs, demonstrating significant selectivity for MMP-3 and MMP-12 over other family members.
Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) values of this compound against various MMPs are summarized below. This data highlights the compound's high affinity for MMP-3 and MMP-12.
| Target MMP | IC₅₀ (nM) | IC₅₀ (µM) |
| MMP-3 | 23[5][6] | 0.023[1][2] |
| MMP-12 | 42[5][6] | 0.042[1][2] |
| MMP-8 | 1750 | 1.75[1][2][5][7] |
| MMP-13 | 2300 | 2.3[1][2][5][7] |
| MMP-7 | 5800 | 5.8[1][2][5][7] |
| MMP-9 | 30400 | 30.4[1][2][5][7] |
| MMP-2 | 34200 | 34.2[1][2][5] |
| MMP-14 | 66900 | 66.9[1][2][5] |
This compound exhibits over 1200-fold higher potency against MMP-3 and MMP-12 compared to MMP-1, MMP-2, MMP-9, and MMP-14, and approximately 100-fold greater potency than against MMP-13 and MMP-8.[5] The compound was found to be inactive (IC₅₀ > 100 µM) against the zinc metalloproteases PCP and TACE.[5]
Functional Effects
In functional assays, this compound potently inhibits the cleavage of [³H]-fibronectin by MMP-3 with an IC₅₀ of 320 nM.[1][5] However, it does not inhibit the cleavage of [³H]-gelatin by either MMP-2 or MMP-9 at concentrations up to 100 µM.[5] Notably, this compound has little effect on keratinocyte migration in vitro, a process where other MMPs play a role.[1][2][5][6] Furthermore, the compound is not cytotoxic and does not affect the proliferation of fibroblasts, keratinocytes, or endothelial cells at concentrations of 50-100 µM in vitro.[5]
Pharmacokinetics
Pharmacokinetic studies have been conducted in rats and rabbits. Following intravenous administration in rats (2 mg/kg), this compound is cleared rapidly from plasma with a half-life of 23 minutes.[5][6] In contrast, after topical administration to dermal wounds in rabbits, the compound exhibits a much slower clearance from the dermal tissue, with a half-life of approximately 3 days.[5][6]
Preclinical Studies
In an ex vivo model of chronic dermal ulcers, topical administration of this compound for 6 days resulted in a substantial inhibition of MMP-3.[1][2][5][6] These findings suggest that this compound has the potential for the topical treatment of chronic dermal ulcers by selectively inhibiting MMP-3-mediated matrix degradation while not impairing cellular migration mediated by other MMPs.[6] Pfizer has identified this compound as a clinical candidate for this indication; however, it is currently in the preclinical stage of development.[6]
Experimental Protocols
While detailed, step-by-step experimental protocols are not publicly available, the following outlines the likely methodologies based on the provided data.
MMP Inhibition Assay (General Protocol)
-
Enzyme Activation: Recombinant human MMPs are activated according to standard protocols, often involving treatment with APMA (4-aminophenylmercuric acetate).
-
Inhibitor Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations in an appropriate assay buffer.
-
Assay Reaction: The activated MMP enzyme is incubated with a fluorescently labeled substrate in the presence of varying concentrations of this compound.
-
Data Acquisition: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Fibronectin Cleavage Assay
-
Substrate Labeling: Fibronectin is radiolabeled, for example, with tritium (B154650) ([³H]).
-
Enzyme Reaction: Activated MMP-3 is incubated with [³H]-fibronectin in the presence of different concentrations of this compound.
-
Analysis: The reaction products are separated by SDS-PAGE, and the cleavage of fibronectin is quantified by autoradiography or scintillation counting.
-
IC₅₀ Determination: The concentration of this compound that inhibits 50% of fibronectin cleavage is determined.
Visualized Mechanisms and Workflows
Inhibitory Action of this compound
The following diagram illustrates the selective inhibitory effect of this compound on MMP-3 and MMP-12 and its downstream consequences.
Caption: Selective inhibition of MMP-3 and MMP-12 by this compound.
Experimental Workflow for IC₅₀ Determination
This diagram outlines the general workflow for determining the IC₅₀ values of this compound against MMPs.
Caption: General workflow for determining MMP inhibition IC50 values.
References
- 1. UK 370106 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 2. UK 370106 (2900) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
Methodological & Application
Application Notes and Protocols for UK-370106: A Potent and Selective MMP-3 and MMP-12 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-370106 is a potent and highly selective inhibitor of Matrix Metalloproteinase-3 (MMP-3, Stromelysin-1) and Matrix Metalloproteinase-12 (MMP-12, Macrophage Elastase). These enzymes are members of a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their activities are implicated in both normal physiological processes, such as tissue remodeling and wound healing, and in pathological conditions including arthritis, cancer metastasis, and chronic inflammation. This document provides detailed in vitro assay protocols to characterize the inhibitory activity of this compound against its primary targets.
Data Presentation
The inhibitory potency of this compound has been evaluated against a panel of Matrix Metalloproteinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.
Table 1: Inhibitory Potency (IC50) of this compound against Primary MMP Targets
| Enzyme | IC50 (nM) |
| MMP-3 | 23 |
| MMP-12 | 42 |
Table 2: Inhibitory Potency (IC50) of this compound against a Broader Panel of MMPs
| Enzyme | IC50 (µM) |
| MMP-8 | 1.75 |
| MMP-13 | 2.3 |
| MMP-7 | 5.8 |
| MMP-9 | 30.4 |
| MMP-2 | 34.2 |
| MMP-14 | 66.9 |
Table 3: Inhibitory Potency (IC50) of this compound in a Cell-Based Substrate Cleavage Assay
| Assay Description | IC50 (nM) |
| Inhibition of [³H]-fibronectin cleavage by MMP-3 | 320 |
Experimental Protocols
Two key in vitro assays are described below to determine the inhibitory activity of this compound. The first is a fluorogenic peptide substrate assay, a common method for high-throughput screening of MMP inhibitors. The second is a substrate cleavage assay using fibronectin, a natural substrate for MMP-3.
Protocol 1: Fluorogenic Peptide Substrate Assay for MMP-3 and MMP-12 Inhibition
This protocol utilizes a quenched fluorogenic peptide substrate that, upon cleavage by the MMP, releases a fluorophore, leading to a measurable increase in fluorescence.
Materials:
-
Recombinant human MMP-3 or MMP-12 (activated)
-
Fluorogenic MMP substrate:
-
For MMP-3: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Mca = (7-methoxycoumarin-4-yl)acetyl; Dpa = N-3-(2,4-dinitrophenyl)-L-α,β-diaminopropionyl)
-
For MMP-12: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ can also be used.
-
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation ~325-328 nm, Emission ~393-420 nm)
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO) at the same final concentration as in the inhibitor wells.
-
Prepare enzyme solution: Dilute the activated MMP-3 or MMP-12 in Assay Buffer to the desired working concentration (e.g., 1-5 nM).
-
Assay Plate Setup:
-
Blank wells: Add 100 µL of Assay Buffer.
-
Enzyme control wells (no inhibitor): Add 50 µL of Assay Buffer and 50 µL of the enzyme solution.
-
Inhibitor wells: Add 50 µL of the diluted this compound solutions and 50 µL of the enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare substrate solution: Dilute the fluorogenic substrate stock solution in Assay Buffer to a final concentration of 10 µM.
-
Initiate reaction: Add 10 µL of the diluted substrate solution to all wells to start the enzymatic reaction.
-
Kinetic measurement: Immediately place the plate in the fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence versus time plot for each well.
-
Normalize the rates of the inhibitor wells to the enzyme control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: [³H]-Fibronectin Cleavage Assay for MMP-3 Inhibition
This assay measures the ability of this compound to inhibit the cleavage of a natural protein substrate, [³H]-labeled fibronectin, by MMP-3. The cleavage products are then separated and quantified.
Materials:
-
Recombinant human MMP-3 (activated)
-
[³H]-labeled human plasma fibronectin
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Laemmli sample buffer (2x concentrate)
-
SDS-PAGE gels
-
Scintillation counter
-
Microcentrifuge tubes
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO).
-
Reaction Setup: In microcentrifuge tubes, combine:
-
[³H]-fibronectin (to a final concentration of ~1 µg/mL)
-
Diluted this compound or vehicle
-
Assay Buffer to a final volume of 90 µL.
-
-
Pre-incubation: Incubate the tubes at 37°C for 15 minutes.
-
Initiate reaction: Add 10 µL of activated MMP-3 (to a final concentration of ~50 ng/mL) to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for 4 to 24 hours.[1]
-
Quench reaction: Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE: Separate the fibronectin fragments by SDS-PAGE.
-
Quantification:
-
Excise the gel bands corresponding to the intact fibronectin and the cleavage products.
-
Quantify the amount of radioactivity in each band using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of fibronectin cleavage for each condition.
-
Plot the percentage of inhibition of cleavage against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
MMP Signaling Pathway
References
Application Notes and Protocols for UK-370106 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UK-370106, a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12), in in vitro cell culture experiments.
This compound is a valuable tool for investigating the roles of MMP-3 and MMP-12 in various biological processes, including tissue remodeling, inflammation, and cancer. Its high selectivity makes it a preferred compound for targeted studies.
Mechanism of Action
This compound functions as a competitive inhibitor of MMP-3 and MMP-12. By binding to the active site of these enzymes, it prevents the cleavage of their respective substrates, which are key components of the extracellular matrix (ECM). This inhibition of ECM degradation can impact cell behavior, including migration, proliferation, and differentiation.
Quantitative Data: Inhibitory Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of Matrix Metalloproteinases. This data highlights the compound's high selectivity for MMP-3 and MMP-12.
| Target MMP | IC50 (nM) |
| MMP-3 | 23 |
| MMP-12 | 42 |
| MMP-8 | 1750 |
| MMP-13 | 2300 |
| MMP-7 | 5800 |
| MMP-9 | 30400 |
| MMP-2 | 34200 |
| MMP-14 | 66900 |
Data compiled from multiple sources.[1][2][3][4][5]
It is important to note that this compound has been shown to be non-cytotoxic to fibroblasts, keratinocytes, and endothelial cells at concentrations up to 50-100 μM in vitro.[1]
Experimental Protocols
Preparation of Stock Solutions
To ensure accurate and reproducible results, proper preparation of this compound stock solutions is critical.
-
Solubility: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 25 mM.[4][5]
-
Recommended Stock Concentration: Prepare a 10 mM stock solution in sterile DMSO.
-
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Determining the Optimal Starting Concentration for Your Cell Line
The ideal starting concentration of this compound will vary depending on the cell type, the specific biological question being investigated, and the sensitivity of the assay. A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Multi-well cell culture plates (e.g., 96-well)
-
Appropriate assay for measuring the desired endpoint (e.g., cell migration assay, proliferation assay, protein expression analysis).
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for optimal growth and response during the experiment. Allow the cells to adhere and enter a logarithmic growth phase (typically 24 hours).
-
Preparation of Working Solutions: Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A suggested starting range for the final concentrations in the wells could be from 0.1 nM to 10 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a period relevant to your biological question. This could range from a few hours to several days.
-
Endpoint Analysis: Perform your chosen assay to measure the effect of this compound on the cells.
-
Data Analysis: Plot the results as a dose-response curve to determine the effective concentration range and the IC50 value for your specific cell line and endpoint.
General Protocol for a Cell-Based Assay
This protocol provides a general workflow for using this compound in a typical cell-based experiment.
Signaling Pathway
The following diagram illustrates the inhibitory action of this compound on the signaling pathway involving MMP-3 and MMP-12.
References
UK-370106: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of UK-370106, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3) and MMP-12.
This compound is a valuable research tool for studying the roles of MMP-3 and MMP-12 in various physiological and pathological processes.[1][2][3] Its high selectivity makes it a precise instrument for investigating the specific contributions of these enzymes in tissue remodeling, inflammation, and wound healing.[1][2]
Data Presentation: Solubility
The solubility of this compound in commonly used laboratory solvents is crucial for the preparation of stock solutions and experimental assays. The following table summarizes the maximum recommended concentrations.
| Solvent | Molar Concentration (mM) | Concentration (mg/mL) |
| DMSO | 100 | 57.27 |
| Ethanol | 25 | 14.32 |
This data is based on a molecular weight of 572.73 g/mol .[3] It is always recommended to consult the batch-specific molecular weight provided on the product's certificate of analysis.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol for a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.73 mg of this compound (based on a molecular weight of 572.73 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Note: For in vivo experiments, further dilution of the DMSO stock solution into an aqueous buffer is often necessary. A suggested protocol involves creating a working solution by adding the DMSO stock to a vehicle such as PEG300, Tween-80, and saline.[1]
In Vitro MMP Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound against MMP-3.
Materials:
-
Recombinant human MMP-3 (active)
-
Fluorogenic MMP-3 substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2, ZnCl2, and Brij-35)
-
This compound stock solution (prepared in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Workflow:
Procedure:
-
Prepare serial dilutions of the this compound stock solution in assay buffer to achieve a range of desired final concentrations.
-
Add a small volume of each inhibitor dilution to the wells of a 96-well plate. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant MMP-3 enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic MMP-3 substrate to all wells.
-
Immediately place the plate in a fluorometric microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Mechanism of Action: Signaling Pathway
This compound exerts its effects by directly inhibiting the enzymatic activity of MMP-3 and MMP-12. These enzymes are key players in the degradation of extracellular matrix (ECM) components, such as fibronectin.[1] By blocking their activity, this compound can prevent the breakdown of the ECM, a process implicated in various diseases, including chronic ulcers.[2]
References
Application Notes and Protocols for UK-370106 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation of stock solutions of UK-370106, a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a highly selective inhibitor of MMP-3 and MMP-12, with significantly lower potency against other MMPs such as MMP-1, -2, -9, and -14.[1][2] Its selectivity makes it a valuable tool for studying the specific roles of MMP-3 and MMP-12 in various biological processes.
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 572.73 g/mol | [3] |
| Formula | C₃₅H₄₄N₂O₅ | [3] |
| CAS Number | 230961-21-4 | [3] |
| Purity | ≥95% (HPLC) | [3] |
| IC₅₀ (MMP-3) | 23 nM | [1][2] |
| IC₅₀ (MMP-12) | 42 nM | [1][2] |
| Solubility in DMSO | up to 100 mM (57.27 mg/mL) | [3] |
| Solubility in Ethanol (B145695) | up to 25 mM (14.32 mg/mL) | [3] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Stock Solution Preparation Protocol (DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[4] This prevents condensation from forming on the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.73 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.[1] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Stock Solution Preparation Protocol (Ethanol)
For applications where DMSO may be inappropriate, ethanol can be used as a solvent. This protocol outlines the preparation of a 10 mM stock solution in ethanol.
-
Acclimatization: As with the DMSO protocol, allow the vial of this compound to reach room temperature for at least 60 minutes before opening.[4]
-
Weighing: Accurately weigh the desired amount of this compound powder into a sterile tube. For 1 mL of a 10 mM stock, this would be 5.73 mg.
-
Solvent Addition: Add the calculated volume of anhydrous ethanol to the tube. In this example, 1 mL of ethanol would be added.
-
Dissolution: Securely cap the tube and vortex until the compound is fully dissolved.
-
Aliquoting and Storage: Dispense the ethanol stock solution into single-use aliquots in amber tubes and store at -20°C. It is recommended to use these solutions within one month.[4]
Note on Stability: For optimal results, it is recommended to prepare fresh working solutions from the frozen stock on the day of the experiment.[4] Long-term storage of diluted working solutions is not advised.
Signaling Pathway Inhibition
This compound exerts its biological effects by directly inhibiting the enzymatic activity of MMP-3 and MMP-12. These proteases are key players in the degradation of extracellular matrix (ECM) components, such as fibronectin.[1][3] By inhibiting these MMPs, this compound can modulate downstream cellular processes that are dependent on ECM remodeling, including cell migration and tissue repair.
Visualizations
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Inhibitory Action of this compound
The diagram below depicts the inhibitory effect of this compound on its target enzymes and the subsequent impact on fibronectin cleavage.
References
Application Notes and Protocols for UK-370106 Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
UK-370106 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3; stromelysin-1) and matrix metalloproteinase-12 (MMP-12).[1] Its inhibitory activity is significantly weaker against other MMPs, making it a valuable tool for studying the specific roles of MMP-3 and MMP-12 in various physiological and pathological processes.[1] In the context of wound healing, elevated levels of MMP-3 in chronic dermal ulcers are associated with the degradation of extracellular matrix (ECM) components, which impairs tissue repair. This compound is designed to counteract this by selectively inhibiting MMP-3, thereby promoting a more favorable environment for healing.
Signaling Pathway of MMP-3 in Wound Healing and Inhibition by this compound
In a wound, inflammatory stimuli such as TNF-α and IL-1β lead to the increased expression of pro-MMP-3 by cells like fibroblasts and keratinocytes. This inactive pro-enzyme is then activated by other proteases. Active MMP-3 degrades components of the ECM, such as fibronectin and collagen. While this is a necessary part of normal tissue remodeling, excessive MMP-3 activity in chronic wounds is detrimental. This compound directly binds to the active site of MMP-3, blocking its enzymatic activity and preserving the integrity of the ECM.
Caption: MMP-3 activation and ECM degradation in the wound microenvironment, and the inhibitory action of this compound.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Inhibitory Potency of this compound against Various MMPs
| MMP Target | IC50 (nM) |
| MMP-3 | 23 |
| MMP-12 | 42 |
| MMP-8 | 1,750 |
| MMP-13 | 2,300 |
| MMP-7 | 5,800 |
| MMP-9 | 30,400 |
| MMP-2 | 34,200 |
| MMP-14 | 66,900 |
This data highlights the high selectivity of this compound for MMP-3 and MMP-12 over other matrix metalloproteinases.[1]
Table 2: Pharmacokinetic Profile of this compound in Animal Models
| Animal Model | Administration Route | Key Parameter | Value |
| Rat | Intravenous | Plasma half-life (t½) | 23 minutes |
| Rabbit | Topical (Dermal Wound) | Dermal tissue half-life (t½) | ~3 days |
These findings indicate that while this compound is rapidly cleared from systemic circulation, it is retained in the dermal tissue for an extended period following topical application, suggesting its suitability for localized treatment of skin conditions.[1]
Experimental Protocols
The following are detailed protocols for the administration of this compound in rat and rabbit models, based on established methodologies for studying pharmacokinetics and wound healing.
Intravenous Administration in Rats for Pharmacokinetic Studies
This protocol outlines the procedure for administering this compound intravenously to rats to determine its pharmacokinetic properties.
Materials:
-
This compound
-
Sterile vehicle for injection (e.g., 0.9% saline, or for poorly soluble compounds, a co-solvent system such as 20% N,N-Dimethylacetamide/40% Propylene glycol/40% Polyethylene Glycol (PEG-400))[2][3]
-
Male Sprague-Dawley rats (250-300 g)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Rat restrainer
-
Blood collection tubes (e.g., EDTA-coated microtubes)
Procedure:
-
Formulation Preparation: Dissolve this compound in the chosen sterile vehicle to the target concentration. Ensure the solution is clear and free of particulates.
-
Animal Preparation: Acclimatize rats to the experimental conditions for at least 3 days prior to the study. Weigh each animal before dosing to calculate the precise injection volume.
-
Administration:
-
Place the rat in a restrainer.
-
Slightly warm the tail to induce vasodilation of the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Inject the formulated this compound as a single bolus into a lateral tail vein.
-
-
Blood Collection: Collect blood samples (approximately 0.2 mL) from the contralateral tail vein or via a cannula at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes post-dose).
-
Sample Processing: Immediately transfer blood samples to EDTA-coated tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method. Calculate pharmacokinetic parameters using appropriate software.
Topical Administration in a Rabbit Ear Ulcer Model for Efficacy Studies
This protocol describes the creation of a chronic dermal ulcer model in rabbits and the topical application of this compound to assess its wound healing efficacy. The rabbit ear model is well-suited for this purpose as it heals by re-epithelialization and granulation tissue formation, similar to human skin, and does not contract.[4]
Materials:
-
This compound
-
Sterile topical vehicle (e.g., hydrogel, cream, or ointment base)
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Anesthetics (e.g., ketamine/xylazine) and analgesics
-
Surgical instruments, including a 6 mm dermal punch biopsy tool
-
Sterile dressings
Procedure:
-
Formulation Preparation: Prepare a sterile topical formulation of this compound at the desired concentration. A vehicle-only formulation should be prepared as a control.
-
Animal Preparation and Anesthesia: Anesthetize the rabbit and administer analgesia. Shave the ventral side of both ears and sterilize the area.
-
Wound Creation:
-
On the ventral surface of each ear, create two full-thickness circular wounds using a 6 mm dermal punch, extending down to the perichondrium.
-
-
Treatment:
-
Apply a standardized amount of the this compound formulation to the wounds on one ear and the vehicle control to the wounds on the contralateral ear.
-
Cover the wounds with a semi-occlusive sterile dressing.
-
Repeat the treatment application daily for a period of 6 days.[1]
-
-
Wound Assessment:
-
Monitor the wounds daily. At the end of the treatment period (and at subsequent time points if required), photograph the wounds for digital planimetry to quantify the wound area and calculate the percentage of wound closure.
-
-
Tissue Harvesting and Analysis: At the study endpoint, euthanize the animals and harvest the wound tissue. Bisect the wounds, with one half fixed in formalin for histological analysis (H&E staining for re-epithelialization and granulation tissue thickness) and the other half snap-frozen for ex vivo MMP-3 activity analysis.
Caption: A logical workflow for conducting in vivo studies with this compound.
Ex Vivo MMP-3 Activity Assay from Dermal Tissue
This protocol provides a method to quantify MMP-3 activity in the harvested wound tissue to confirm the target engagement of this compound.
Materials:
-
Frozen wound tissue samples
-
Tissue lysis buffer
-
Protein quantification assay (e.g., BCA kit)
-
MMP-3 activity assay kit (fluorometric)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Tissue Homogenization: Homogenize the weighed frozen tissue samples in ice-cold lysis buffer.
-
Protein Extraction: Centrifuge the homogenates and collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in each sample.
-
MMP-3 Activity Measurement:
-
Normalize all samples to the same protein concentration.
-
Use a fluorometric MMP-3 activity assay kit according to the manufacturer's instructions. This typically involves incubating the tissue lysate with a specific MMP-3 substrate that fluoresces upon cleavage.
-
Measure the fluorescence intensity over time using a microplate reader.
-
-
Data Analysis: Calculate the MMP-3 activity and express it as relative fluorescence units per microgram of total protein. Compare the activity in the this compound-treated group to the vehicle-treated control group.
References
Application Notes and Protocols for UK-370106 in Zymography Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-370106 is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3, stromelysin-1) and matrix metalloproteinase-12 (MMP-12, macrophage elastase).[1][2] Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial in the degradation of extracellular matrix (ECM) components. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer.[3] Zymography is a widely used technique to detect and characterize the activity of MMPs.[3] This document provides detailed application notes and protocols for the utilization of this compound in zymography assays, with a particular focus on its selectivity.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of MMP-3 and MMP-12. Its high selectivity makes it a valuable tool for dissecting the specific roles of these proteases in complex biological samples. It is important to note that this compound exhibits significantly lower potency against other MMPs, particularly the gelatinases MMP-2 and MMP-9, which are the primary targets of standard gelatin zymography.[1][2]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound against a panel of matrix metalloproteinases, highlighting its selectivity.
| MMP Target | IC50 | Reference |
| MMP-3 | 23 nM | [1][2] |
| MMP-12 | 42 nM | [1][2] |
| MMP-13 | 2.3 µM | [2] |
| MMP-8 | 1.75 µM | [2] |
| MMP-7 | 5.8 µM | |
| MMP-9 | 30.4 µM | [2] |
| MMP-2 | 34.2 µM | [2] |
| MMP-14 | 66.9 µM | |
| MMP-1 | >100 µM | [1] |
Application of this compound in Zymography
Given its inhibitory profile, the application of this compound in zymography requires careful consideration.
-
Negative Control in Gelatin Zymography: Due to its poor inhibition of MMP-2 and MMP-9, this compound can serve as an excellent negative control in gelatin zymography experiments.[1][2] Its inclusion can help confirm that the observed gelatinolytic activity is indeed from MMP-2 and/or MMP-9 and not from MMP-3.
-
Inhibitor in Modified Zymography: For assessing MMP-3 or MMP-12 activity, modified zymography techniques are necessary. These may involve using specific substrates for these enzymes, such as casein for MMP-3, incorporated into the polyacrylamide gel. In such assays, this compound can be used as a potent and selective inhibitor to confirm the identity of the proteolytic bands.
Experimental Protocols
Protocol 1: Using this compound as a Negative Control in Gelatin Zymography
This protocol is designed to demonstrate the specificity of gelatinase activity (MMP-2 and MMP-9) in a sample.
Materials:
-
Biological sample containing MMPs (e.g., conditioned cell culture media)
-
This compound (stock solution in DMSO or ethanol)
-
Broad-spectrum MMP inhibitor (e.g., EDTA or GM6001) as a positive control for inhibition
-
Reagents for gelatin zymography (see below)
Zymography Gel Preparation (10% SDS-PAGE with 0.1% Gelatin):
| Component | Volume for 10 mL Separating Gel |
| Distilled H2O | 3.3 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL |
| 30% Acrylamide/Bis-acrylamide | 4.0 mL |
| 10% (w/v) SDS | 100 µL |
| 1% (w/v) Gelatin solution | 1.0 mL |
| 10% (w/v) Ammonium persulfate (APS) | 100 µL |
| TEMED | 10 µL |
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Determine protein concentration of the samples.
-
Prepare aliquots of your sample. To one aliquot, add this compound to a final concentration of 1-10 µM. To another, add a broad-spectrum MMP inhibitor (e.g., 20 µM GM6001). Include a vehicle control (DMSO or ethanol).
-
Incubate the samples with the inhibitors for 30 minutes at room temperature.
-
Mix the samples with non-reducing sample buffer (do not heat the samples).
-
-
Electrophoresis:
-
Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom of the gel. The electrophoresis should be performed at 4°C.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) overnight at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in 40% methanol (B129727) and 10% acetic acid for 1 hour.
-
Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.
-
-
Analysis:
-
Clear bands indicate areas of gelatin degradation by MMPs. Compare the intensity of the bands in the control lane, the this compound treated lane, and the broad-spectrum inhibitor-treated lane. The bands corresponding to MMP-2 and MMP-9 should be significantly reduced or absent in the lane with the broad-spectrum inhibitor but should remain largely unaffected in the lane with this compound.
-
Protocol 2: Using this compound in Casein Zymography for MMP-3 Detection
This protocol is adapted for the detection of MMP-3 activity using casein as a substrate.
Materials:
-
Biological sample containing MMP-3
-
This compound
-
Reagents for casein zymography (substitute gelatin with casein in the gel preparation)
Procedure:
-
Casein Zymography Gel Preparation: Prepare a 12% SDS-PAGE gel containing 1 mg/mL of casein.
-
Sample Preparation and Electrophoresis: Follow the same procedure as in Protocol 1.
-
Renaturation and Development: Follow the same procedure as in Protocol 1.
-
Staining and Destaining: Follow the same procedure as in Protocol 1.
-
Analysis: In this case, a decrease in the intensity of the proteolytic band corresponding to MMP-3 is expected in the sample pre-incubated with this compound.
Visualizations
Caption: Mechanism of this compound action on MMP-3 and MMP-12.
Caption: General experimental workflow for zymography using this compound.
Conclusion
This compound is a powerful research tool for studying the roles of MMP-3 and MMP-12. Its high selectivity makes it particularly useful for delineating the specific contributions of these enzymes in complex biological systems. When used appropriately in zymography assays, either as a negative control in gelatin zymography or as a specific inhibitor in modified zymography, this compound can provide valuable insights for researchers in various fields.
References
Application Notes and Protocols for Studying Cancer Cell Invasion Using UK-370,106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell invasion is a critical step in tumor metastasis, the primary cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), a complex network of proteins that provides structural support to tissues. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM remodeling and are often overexpressed in malignant tumors, contributing to their invasive potential.[1][2][3]
UK-370,106 is a potent and highly selective inhibitor of MMP-3 (stromelysin-1) and MMP-12 (macrophage elastase).[4][5][6] Its high specificity makes it a valuable tool for dissecting the specific roles of these MMPs in cancer cell invasion, distinguishing their contributions from other MMPs that are often ubiquitously involved in this process. These application notes provide detailed protocols for utilizing UK-370,106 to investigate cancer cell invasion in vitro.
Mechanism of Action of UK-370,106
UK-370,106 acts as a competitive inhibitor of MMP-3 and MMP-12, binding to the active site of these enzymes and preventing the degradation of their substrates within the ECM.[4][5] The inhibitory activity of UK-370,106 is highly selective, with significantly lower potency against other MMPs, as detailed in the table below. This selectivity allows for the targeted investigation of MMP-3 and MMP-12 driven invasion.
Data Presentation: Inhibitory Activity of UK-370,106
| MMP Target | IC50 (nM) | Selectivity vs. MMP-3 |
| MMP-3 | 23[4][5] | 1 |
| MMP-12 | 42[4][5] | ~1.8x |
| MMP-8 | 1750[6] | ~76x |
| MMP-13 | 2300[4][6] | ~100x |
| MMP-7 | 5800[6] | ~252x |
| MMP-9 | 30400[6] | ~1322x |
| MMP-2 | 34200[6] | ~1487x |
| MMP-1 | >27000[5] | >1200x |
| MMP-14 | 66900[6] | ~2909x |
Caption: Inhibitory concentration (IC50) values of UK-370,106 against various matrix metalloproteinases. The high selectivity for MMP-3 and MMP-12 makes it an ideal tool for studying the specific roles of these enzymes in biological processes.
Experimental Protocols
Transwell Invasion Assay
The transwell invasion assay, also known as the Boyden chamber assay, is a widely used method to assess the invasive potential of cancer cells in vitro.[7][8][9] It measures the ability of cells to migrate through a layer of reconstituted basement membrane (e.g., Matrigel), mimicking the in vivo invasion process.
Materials:
-
Cancer cell line of interest
-
UK-370,106 (dissolved in a suitable solvent, e.g., DMSO)[6]
-
24-well transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (containing serum as a chemoattractant)
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free medium to the desired concentration (typically 0.5-1 mg/mL).
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each transwell insert.
-
Incubate at 37°C for at least 4-6 hours to allow for gelation.
-
-
Cell Preparation and Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Prepare different concentrations of UK-370,106 in serum-free medium. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubate the cell suspension with the various concentrations of UK-370,106 or vehicle for 30-60 minutes at 37°C.
-
-
Invasion Assay:
-
Add 500-750 µL of complete medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours, depending on the cell type's invasive capacity.
-
-
Fixation and Staining:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the fixed cells with 0.1% crystal violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of invaded cells in several random fields of view for each insert.
-
Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
Compare the number of invaded cells in the UK-370,106-treated groups to the vehicle control group.
-
Caption: Workflow for the transwell invasion assay to study the effect of UK-370,106.
Wound Healing (Scratch) Assay
The wound healing assay is a simple and cost-effective method to study collective cell migration.[10][11][12] While it primarily measures two-dimensional cell migration, it can provide valuable insights into the role of MMPs in closing a "wound" in a cell monolayer, a process that can be influenced by ECM remodeling at the leading edge of migrating cells.
Materials:
-
Cancer cell line of interest
-
UK-370,106 (dissolved in DMSO)[6]
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Cell culture medium
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cancer cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Scratch:
-
Inhibitor Treatment:
-
Add fresh medium containing different concentrations of UK-370,106 or a vehicle control to the respective wells.
-
-
Image Acquisition:
-
Immediately capture images of the scratch at time 0 using a microscope. It is crucial to have reference points to ensure the same field of view is imaged at each time point.[10][13]
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point for all conditions using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
Compare the rate of wound closure in the UK-370,106-treated groups to the vehicle control group.
-
Caption: Workflow for the wound healing assay to assess the impact of UK-370,106 on cell migration.
Gelatin Zymography for MMP Activity
Gelatin zymography is an electrophoretic technique used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.[14][15] Although UK-370,106 is not a potent inhibitor of MMP-2 and MMP-9, this assay can be used as a control to demonstrate the selectivity of the compound and to assess if MMP-3 or MMP-12 inhibition has downstream effects on the activation of these gelatinases.
Materials:
-
Conditioned medium from cancer cells treated with UK-370,106 or vehicle
-
SDS-PAGE gels copolymerized with gelatin (e.g., 10% polyacrylamide, 0.1% gelatin)
-
Non-reducing sample buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Protocol:
-
Sample Preparation:
-
Culture cancer cells in serum-free medium in the presence of various concentrations of UK-370,106 or vehicle for 24-48 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 125V) in a cold room or on ice until the dye front reaches the bottom.
-
-
Renaturation and Development:
-
After electrophoresis, carefully remove the gel and wash it in zymogram renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.
-
-
Analysis:
-
Image the gel and quantify the intensity of the clear bands using densitometry software.
-
Compare the MMP activity in the conditioned medium from UK-370,106-treated cells to the vehicle control.
-
Proposed Signaling Pathway for Investigation
MMPs can influence cancer cell invasion not only through direct ECM degradation but also by modulating signaling pathways that regulate cell migration, proliferation, and survival.[16][17] The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of cellular responses to stress and has been implicated in cancer progression, including invasion and metastasis.[16][17][18][19] It is plausible that MMP-3 and/or MMP-12, through their proteolytic activity, can activate signaling cascades that converge on the p38 MAPK pathway. Therefore, investigating the effect of UK-370,106 on p38 MAPK activation could provide valuable insights into the molecular mechanisms underlying its anti-invasive effects.
Caption: Proposed mechanism of how UK-370,106 may inhibit cancer cell invasion via MMP-3/12 and the p38 MAPK pathway.
Conclusion
UK-370,106 is a valuable research tool for elucidating the specific roles of MMP-3 and MMP-12 in cancer cell invasion. The protocols outlined in these application notes provide a framework for researchers to assess the anti-invasive potential of this compound and to investigate the underlying molecular mechanisms. By employing these assays, scientists can gain a deeper understanding of the intricate processes governing cancer metastasis and potentially identify novel therapeutic targets.
References
- 1. Matrix Metalloproteinase 9 Regulates Tumor Cell Invasion via Cleavage of Protease Nexin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cancer Invasion and Metastasis: Molecular and Cellular Perspective - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. UK 370106 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 7. clyte.tech [clyte.tech]
- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 9. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout [en.bio-protocol.org]
- 10. clyte.tech [clyte.tech]
- 11. Scratch Wound Healing Assay [bio-protocol.org]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. med.virginia.edu [med.virginia.edu]
- 14. docs.abcam.com [docs.abcam.com]
- 15. med.upenn.edu [med.upenn.edu]
- 16. zider.free.fr [zider.free.fr]
- 17. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 18. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. p38 MAPK in development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: UK-370106 in Neuroinflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are key mediators of the neuroinflammatory process. They contribute to the breakdown of the blood-brain barrier (BBB), infiltration of peripheral immune cells into the central nervous system (CNS), and direct neuronal damage.[1][2] Among the MMP family, stromelysin-1 (MMP-3) and macrophage elastase (MMP-12) have emerged as significant contributors to neurodegenerative and neuroinflammatory pathologies.[3][4][5]
UK-370106 is a potent and highly selective dual inhibitor of MMP-3 and MMP-12.[6][7] Its high specificity makes it a valuable research tool for elucidating the specific roles of these two MMPs in neuroinflammation and for exploring their potential as therapeutic targets. These application notes provide a comprehensive overview of the potential applications of this compound in relevant neuroinflammation research models and offer detailed protocols for its use.
Mechanism of Action
This compound exerts its inhibitory effects by targeting the catalytic zinc ion in the active site of MMP-3 and MMP-12. This prevents the degradation of extracellular matrix (ECM) components and the processing of various signaling molecules that are substrates for these enzymes. The inhibition of MMP-3 and MMP-12 by this compound is expected to attenuate neuroinflammation through several mechanisms:
-
Preservation of Blood-Brain Barrier Integrity: MMP-3 and MMP-12 contribute to the breakdown of the BBB by degrading tight junction proteins and the basal lamina.[1][2][5] Inhibition of these MMPs can help maintain BBB integrity, thereby reducing the influx of inflammatory cells and molecules into the CNS.
-
Modulation of Microglial Activation: Activated microglia are a major source of pro-inflammatory cytokines and MMPs in the CNS. MMP-3 has been shown to participate in microglial activation.[5] By inhibiting MMP-3, this compound may suppress the pro-inflammatory phenotype of microglia.
-
Reduction of Neuronal Apoptosis: MMP-3 has been implicated in neuronal cell death pathways.[8] Its inhibition could therefore have a direct neuroprotective effect.
-
Decreased Immune Cell Infiltration: MMP-12 is known to facilitate the entry of macrophages and other immune cells into injured tissues.[9] By blocking MMP-12, this compound can limit the infiltration of peripheral immune cells into the brain and spinal cord.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference(s) |
| MMP-3 (Stromelysin-1) | 23 | [6][7][10] |
| MMP-12 (Macrophage Elastase) | 42 | [6][7][10] |
| MMP-1 | >27,600 | [7] |
| MMP-2 | 34,200 | [7][10] |
| MMP-7 | 5,800 | [7][10] |
| MMP-8 | 1,750 | [7][10] |
| MMP-9 | 30,400 | [7][10] |
| MMP-13 | 2,300 | [7][10] |
| MMP-14 | 66,900 | [7][10] |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: In Vivo Pharmacokinetics of this compound (in a dermal wound healing model)
| Species | Administration Route | Dose | Plasma Half-life (t1/2) | Tissue Half-life (t1/2) | Reference(s) |
| Rat | Intravenous | 2 mg/kg | 23 minutes | Not Reported | [7] |
| Rabbit | Topical (dermal wound) | Not Specified | Not Reported | ~3 days | [7] |
Note: Pharmacokinetic data in CNS models are not currently available and will need to be determined experimentally.
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuroinflammation.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
Experimental Protocols
In Vitro Protocol: Inhibition of LPS-Induced Pro-inflammatory Response in Microglial Cells
This protocol details the use of this compound to assess its ability to suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 or primary microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent for nitrite (B80452) determination
-
ELISA kits for TNF-α and IL-1β
-
Reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture BV-2 or primary microglia in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treat the cells with the various concentrations of this compound for 2 hours. Include a vehicle control (DMSO only).
-
-
Stimulation: After pre-treatment, add LPS to a final concentration of 100 ng/mL to all wells except the negative control group.
-
Incubation: Incubate the plates for 24 hours.
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine and nitrite analysis.
-
Wash the cells with PBS and lyse them for protein analysis.
-
-
Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the supernatant using the Griess reagent as an indicator of NO production.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess cell viability using an MTT or similar assay to rule out cytotoxic effects of this compound.
-
In Vivo Protocol: Evaluation of this compound in a Mouse Model of Parkinson's Disease (MPTP Model)
This protocol describes the use of this compound in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease to evaluate its neuroprotective and anti-inflammatory effects.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
This compound
-
Vehicle for this compound (e.g., DMSO and corn oil)
-
Saline
-
Equipment for behavioral testing (Rotarod, open field)
-
Reagents and antibodies for immunohistochemistry (anti-Tyrosine Hydroxylase, anti-Iba1)
-
ELISA kits for brain cytokine analysis
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
MPTP Induction:
-
Induce dopaminergic neurodegeneration by administering four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) at 2-hour intervals.
-
-
This compound Treatment:
-
Based on its in vitro potency and previous in vivo studies in other models, a starting dose of 1-10 mg/kg can be explored. This needs to be optimized.
-
Administer this compound or vehicle i.p. once daily, starting 24 hours after the last MPTP injection and continuing for 7-14 days.
-
-
Behavioral Analysis:
-
Perform behavioral tests such as the Rotarod test to assess motor coordination and the open-field test to evaluate locomotor activity at the end of the treatment period.
-
-
Tissue Collection:
-
Following behavioral testing, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Collect the brains and post-fix them for immunohistochemistry or snap-freeze them for biochemical analysis.
-
-
Immunohistochemistry:
-
Section the brains and perform immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum.
-
Stain for Iba1 to assess microglial activation.
-
Quantify the number of TH-positive neurons and the density of Iba1-positive microglia.
-
-
Biochemical Analysis:
-
Homogenize brain tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Conclusion
This compound represents a highly selective and potent tool for investigating the roles of MMP-3 and MMP-12 in neuroinflammatory processes. The provided application notes and protocols offer a framework for researchers to explore the therapeutic potential of targeting these specific MMPs in various neurological disease models. Due to the absence of direct studies of this compound in neuroinflammation, the proposed experimental conditions, particularly in vivo dosages, should be considered as starting points and will require optimization. Further research is warranted to fully elucidate the efficacy and mechanisms of action of this compound in the context of neuroinflammation and to validate its potential as a novel therapeutic agent for neurological disorders.
References
- 1. Matrix metalloproteinases in neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. biomedres.us [biomedres.us]
- 4. Frontiers | Therapeutic efficacy of matrix metalloproteinase-12 suppression on neurological recovery after ischemic stroke: Optimal treatment timing and duration [frontiersin.org]
- 5. MMP-3 Contributes to Nigrostriatal Dopaminergic Neuronal Loss, BBB Damage, and Neuroinflammation in an MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TIMP-3 and MMP-3 contribute to delayed inflammation and hippocampal neuronal death following global ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. bio-techne.com [bio-techne.com]
Application of UK-370106 in Cardiovascular Disease Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-370106 is a potent and highly selective dual inhibitor of matrix metalloproteinase-3 (MMP-3, stromelysin-1) and matrix metalloproteinase-12 (MMP-12, macrophage elastase). Both MMP-3 and MMP-12 are implicated in the pathophysiology of various cardiovascular diseases, including atherosclerosis, myocardial infarction, and heart failure. They contribute to the degradation of the extracellular matrix, influencing tissue remodeling, inflammation, and cell migration—key processes in the progression of cardiovascular pathologies.
While direct studies investigating the application of this compound in cardiovascular disease models are not yet extensively published, its high selectivity for MMP-3 and MMP-12 makes it a valuable research tool to dissect the specific roles of these proteases in cardiovascular health and disease. These application notes provide a comprehensive overview of the rationale for using this compound in cardiovascular research and include detailed, representative protocols that can be adapted for such studies.
Rationale for Use in Cardiovascular Disease Research
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the breakdown of extracellular matrix components. An imbalance in MMP activity is a hallmark of many diseases.
-
MMP-3 (Stromelysin-1): MMP-3 can degrade a broad range of extracellular matrix proteins and, importantly, can activate other MMPs, such as MMP-1 and MMP-9. In the context of atherosclerosis, MMP-3 is believed to contribute to plaque instability by degrading the fibrous cap. However, some studies also suggest a protective role in promoting the formation of a stable fibrous cap.
-
MMP-12 (Macrophage Elastase): Primarily secreted by macrophages, MMP-12 is a potent elastase. Its activity is strongly associated with macrophage infiltration in atherosclerotic plaques and is thought to play a significant role in the progression of atherosclerosis and the destabilization of plaques.
Given the roles of these enzymes, a selective inhibitor like this compound can be instrumental in elucidating their precise contributions to cardiovascular disease progression.
Quantitative Data: Inhibitory Profile of this compound
The following table summarizes the inhibitory activity of this compound against a panel of matrix metalloproteinases, highlighting its selectivity for MMP-3 and MMP-12.
| MMP Target | IC50 (nM) | Selectivity vs. MMP-3 | Selectivity vs. MMP-12 |
| MMP-3 | 23 | - | ~2-fold |
| MMP-12 | 42 | ~2-fold | - |
| MMP-1 | >27,600 | >1200-fold | >657-fold |
| MMP-2 | 34,200 | >1486-fold | >814-fold |
| MMP-7 | 5,800 | ~252-fold | ~138-fold |
| MMP-8 | 1,750 | ~76-fold | ~42-fold |
| MMP-9 | 30,400 | >1321-fold | >723-fold |
| MMP-13 | 2,300 | 100-fold | ~55-fold |
| MMP-14 | 66,900 | >2908-fold | >1592-fold |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MMP-3 and MMP-12 in Atherosclerosis
Caption: Role of MMP-3 and MMP-12 in atherosclerosis and the inhibitory action of this compound.
Experimental Workflow: In Vivo Atherosclerosis Study
Caption: Workflow for an in vivo study of this compound in a mouse model of atherosclerosis.
Experimental Protocols
The following are detailed, representative protocols that can be adapted for the study of this compound in cardiovascular disease models.
Protocol 1: In Vivo Atherosclerosis Study in Apolipoprotein E-deficient (ApoE-/-) Mice
Objective: To evaluate the effect of this compound on the development and progression of atherosclerotic plaques in a well-established mouse model.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice (e.g., C57BL/6J background), aged 6-8 weeks.
-
High-fat Western diet (e.g., 21% fat, 0.15% cholesterol).
-
This compound.
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose).
-
Anesthesia (e.g., isoflurane).
-
Perfusion buffer (PBS with heparin).
-
Tissue fixative (e.g., 4% paraformaldehyde).
-
Oil Red O staining solution.
-
Antibodies for immunohistochemistry (e.g., anti-CD68 for macrophages, anti-α-smooth muscle actin for SMCs).
Procedure:
-
Animal Acclimatization: Acclimatize ApoE-/- mice for one week with standard chow and water ad libitum.
-
Induction of Atherosclerosis: Switch mice to a high-fat Western diet to induce atherosclerosis.
-
Treatment Groups: After 4-6 weeks on the high-fat diet, randomly assign mice to treatment groups (n=10-15 per group):
-
Vehicle control (e.g., daily oral gavage).
-
This compound (e.g., 10-50 mg/kg, daily oral gavage). The optimal dose should be determined in preliminary pharmacokinetic/pharmacodynamic studies.
-
-
Treatment Period: Continue the high-fat diet and daily treatments for 8-12 weeks.
-
Tissue Harvest: At the end of the treatment period, anesthetize the mice and perfuse with PBS followed by 4% paraformaldehyde. Carefully dissect the entire aorta.
-
En Face Plaque Analysis:
-
Open the aorta longitudinally and pin it flat.
-
Stain with Oil Red O to visualize lipid-rich plaques.
-
Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Aortic Root Histology:
-
Embed the aortic root in OCT compound and prepare cryosections.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall plaque morphology.
-
Perform Oil Red O staining to quantify lipid content.
-
Perform immunohistochemistry to characterize plaque composition (macrophage and SMC content).
-
Perform Masson's trichrome staining to assess collagen content.
-
-
Data Analysis: Compare quantitative data (plaque area, composition) between the vehicle and this compound treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In Vitro Vascular Smooth Muscle Cell (VSMC) Migration Assay
Objective: To assess the effect of this compound on the migration of vascular smooth muscle cells, a key event in atherogenesis.
Materials:
-
Primary human or rodent aortic smooth muscle cells.
-
SMC growth medium (e.g., DMEM with 10% FBS).
-
Transwell inserts (e.g., 8 µm pore size).
-
Chemoattractant (e.g., Platelet-Derived Growth Factor-BB, PDGF-BB).
-
This compound.
-
DMSO (vehicle for this compound).
-
Calcein-AM or DAPI for cell staining.
Procedure:
-
Cell Culture: Culture VSMCs in growth medium until they reach 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours in a serum-free medium to synchronize them.
-
Assay Setup:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel or collagen to mimic the extracellular matrix.
-
Add serum-free medium containing the chemoattractant (e.g., 20 ng/mL PDGF-BB) to the lower chamber.
-
In the upper chamber, add serum-starved VSMCs (e.g., 5 x 10^4 cells) suspended in serum-free medium containing different concentrations of this compound or vehicle (DMSO).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with a fluorescent dye (e.g., DAPI).
-
Image the membrane using a fluorescence microscope and count the number of migrated cells in several random fields.
-
-
Data Analysis: Express the number of migrated cells as a percentage of the control (vehicle-treated) and plot a dose-response curve for this compound.
Protocol 3: Macrophage Foam Cell Formation Assay
Objective: To determine the effect of this compound on the uptake of modified lipoproteins by macrophages, a critical step in the formation of atherosclerotic plaques.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774) or primary bone marrow-derived macrophages.
-
Macrophage culture medium (e.g., DMEM with 10% FBS).
-
Oxidized low-density lipoprotein (oxLDL).
-
This compound.
-
DMSO (vehicle).
-
Oil Red O staining solution.
-
Cholesterol quantification kit.
Procedure:
-
Cell Plating: Plate macrophages in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Induction of Foam Cell Formation: Add oxLDL (e.g., 50 µg/mL) to the wells and incubate for 24-48 hours.
-
Visualization of Lipid Accumulation (Oil Red O Staining):
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Stain with Oil Red O solution.
-
Wash and visualize the intracellular lipid droplets under a microscope.
-
To quantify, extract the dye with isopropanol (B130326) and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
-
Quantification of Cellular Cholesterol:
-
After incubation with oxLDL and the test compound, wash the cells and lyse them.
-
Measure the total cellular cholesterol and free cholesterol content using a commercial cholesterol quantification kit.
-
-
Data Analysis: Compare the amount of lipid accumulation or cellular cholesterol content between the control and this compound-treated groups.
Conclusion
This compound represents a highly valuable tool for investigating the specific roles of MMP-3 and MMP-12 in cardiovascular diseases. While direct in vivo cardiovascular studies with this compound are not yet widely available, the provided rationale and detailed representative protocols offer a solid foundation for researchers to design and execute experiments aimed at elucidating the therapeutic potential of selective MMP-3/12 inhibition in conditions such as atherosclerosis and post-myocardial infarction remodeling. The high selectivity of this compound allows for a more precise dissection of the contributions of these specific MMPs, which will be crucial for the development of targeted therapies for cardiovascular diseases.
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of UK-370106
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK-370106 is a potent and highly selective dual inhibitor of matrix metalloproteinase-3 (MMP-3, stromelysin-1) and matrix metalloproteinase-12 (MMP-12, macrophage elastase).[1][2][3] These enzymes are key mediators of extracellular matrix (ECM) degradation and remodeling, processes that are fundamental in various physiological and pathological conditions, including wound healing, inflammation, and cancer metastasis.[4][5] This document provides detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound in a cellular context.
Mechanism of Action and Signaling Pathway
MMP-3 and MMP-12 are zinc-dependent endopeptidases that degrade a wide range of ECM components, including collagens, fibronectin, laminin, and proteoglycans.[5] Their activity is tightly regulated at the levels of gene expression, proenzyme activation, and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs). Dysregulation of MMP activity is implicated in numerous diseases. This compound exerts its inhibitory effect by binding to the active site of MMP-3 and MMP-12, thereby preventing the cleavage of their substrates. This action can modulate downstream cellular processes that are dependent on ECM integrity and remodeling, such as cell migration and invasion.[2][6]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory potency of this compound against a panel of matrix metalloproteinases.
| MMP Target | IC50 (nM) | Selectivity vs. MMP-3 |
| MMP-3 | 23 | 1x |
| MMP-12 | 42 | ~1.8x |
| MMP-1 | >27,600 | >1200x |
| MMP-2 | 34,200 | ~1487x |
| MMP-7 | 5,800 | ~252x |
| MMP-8 | 1,750 | ~76x |
| MMP-9 | 30,400 | ~1322x |
| MMP-13 | 2,300 | 100x |
| MMP-14 | 66,900 | ~2909x |
Data compiled from multiple sources.[1][3]
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in cell-based models. It is recommended to use a cell line known to express and secrete MMP-3 and/or MMP-12, such as HT-1080 fibrosarcoma cells, MDA-MB-231 breast cancer cells, or stimulated macrophages.
In Situ Gelatin Zymography for MMP Activity
This assay allows for the visualization of gelatinolytic activity of MMPs secreted by cells.
Materials:
-
Cells of interest (e.g., HT-1080)
-
Culture medium
-
This compound
-
DQ™ Gelatin (fluorescently quenched gelatin)
-
Glass-bottom dishes or coverslips
-
Live-cell imaging medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Coat glass-bottom dishes or coverslips with DQ™ Gelatin according to the manufacturer's instructions.
-
Seed cells onto the coated surface and allow them to adhere for several hours or overnight.
-
Replace the culture medium with live-cell imaging medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for a desired period (e.g., 4-24 hours) at 37°C in a humidified incubator.
-
During the incubation, MMPs secreted by the cells will cleave the DQ™ Gelatin, resulting in a localized increase in fluorescence.
-
(Optional) For endpoint analysis, fix the cells with 4% paraformaldehyde, and counterstain with DAPI to visualize the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescent area per cell or per field of view using image analysis software. A reduction in fluorescence intensity in the presence of this compound indicates inhibition of MMP activity.
Fluorometric MMP Activity Assay in Conditioned Media
This assay quantifies the total MMP activity in the conditioned medium collected from cell cultures.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
This compound
-
MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Plate cells in a multi-well plate and grow to near confluence.
-
Wash the cells with PBS and replace the medium with serum-free medium containing various concentrations of this compound or a vehicle control.
-
Incubate for 24-48 hours to allow for the accumulation of secreted MMPs in the conditioned medium.
-
Collect the conditioned medium and centrifuge to remove any cellular debris.
-
In a 96-well black microplate, add the conditioned medium samples.
-
Prepare a solution of the fluorogenic MMP substrate in an appropriate assay buffer.
-
Add the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals using a microplate reader.
-
The rate of increase in fluorescence is proportional to the MMP activity. Compare the activity in this compound-treated samples to the vehicle control to determine the extent of inhibition.
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix, a process that is highly dependent on MMP activity.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Cells of interest
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% fetal bovine serum)
-
This compound
-
Cotton swabs
-
Fixative (e.g., methanol)
-
Stain (e.g., crystal violet or toluidine blue)
-
Light microscope
Protocol:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.[6][7]
-
Prepare a single-cell suspension of the cells of interest in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts, including various concentrations of this compound or a vehicle control.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate for 12-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.[8]
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet or another suitable stain.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained, invaded cells in several fields of view for each insert using a light microscope. A decrease in the number of invaded cells in the presence of this compound indicates inhibition of invasion.[9]
Fibronectin Degradation Assay
This assay directly measures the ability of cells to degrade a specific ECM component, fibronectin, which is a known substrate of MMP-3.
Materials:
-
Fluorescently labeled fibronectin (e.g., FITC-fibronectin)
-
Glass coverslips
-
Poly-L-lysine
-
Glutaraldehyde
-
Cells of interest
-
This compound
-
Fluorescence microscope
Protocol:
-
Coat glass coverslips with poly-L-lysine, followed by a brief incubation with glutaraldehyde.
-
Apply a solution of FITC-fibronectin to the coverslips to create a fluorescent matrix.
-
Quench any remaining reactive groups with a cell culture medium.
-
Seed cells onto the FITC-fibronectin-coated coverslips.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for 12-24 hours to allow for matrix degradation.
-
Fix and mount the coverslips.
-
Visualize the coverslips using a fluorescence microscope. Areas of fibronectin degradation will appear as dark, non-fluorescent zones underneath the cells.
-
Quantify the area of degradation per cell using image analysis software. A reduction in the degraded area in this compound-treated samples indicates inhibition of fibronectin degradation.
Conclusion
The described cell-based assays provide a comprehensive platform to evaluate the efficacy of this compound. By employing these methods, researchers can quantify the inhibitory effect of this compound on MMP activity and its functional consequences on cell behavior, thereby providing crucial data for preclinical drug development. It is recommended to perform these assays in multiple cell lines and to correlate the findings with the expression levels of MMP-3 and MMP-12 for a thorough assessment.
References
- 1. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. corning.com [corning.com]
- 3. Inhibition of Metalloproteinases-2, -9, and -14 Suppresses Papillary Thyroid Carcinoma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. betalifesci.com [betalifesci.com]
- 6. corning.com [corning.com]
- 7. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. Inhibition of MMP-3 activity and invasion of the MDA-MB-231 human invasive breast carcinoma cell line by bioflavonoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the IC50 of UK-370106 for MMP-3
These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of UK-370106 against Matrix Metalloproteinase-3 (MMP-3). This document is intended for researchers, scientists, and drug development professionals working on MMP inhibitors.
Introduction
Matrix Metalloproteinase-3 (MMP-3), also known as stromelysin-1, is a zinc-dependent endopeptidase involved in the degradation of extracellular matrix components.[1][2][3] Its activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, arthritis, and cancer metastasis.[1][2][4][5][6][7] this compound is a potent and selective inhibitor of MMP-3.[4][8][9][10] Determining the IC50 value of this compound is crucial for characterizing its inhibitory potency and selectivity.
Data Presentation
The inhibitory activity of this compound against a panel of Matrix Metalloproteinases is summarized in the table below. This data highlights the selectivity of this compound for MMP-3 and MMP-12.
| MMP Target | IC50 (nM) |
| MMP-3 | 23 [4][8][9][10] |
| MMP-12 | 42[8][9][10] |
| MMP-8 | 1750[8][9][10] |
| MMP-13 | 2300[8][9][10] |
| MMP-7 | 5800[8][9][10] |
| MMP-9 | 30400[8][9][10] |
| MMP-2 | 34200[8][9][10] |
| MMP-14 | 66900[8][9][10] |
| MMP-1 | >1200-fold weaker than MMP-3[4][8] |
Note: The IC50 value for the cleavage of [3H]-fibronectin by MMP-3 is reported as 320 nM.[4][8][11]
Signaling Pathway
References
- 1. MMP-3 Green™ substrate | AAT Bioquest [aatbio.com]
- 2. A Metalloproteinase Induces an Inflammatory Response in Preadipocytes with the Activation of COX Signalling Pathways and Participation of Endogenous Phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Matrix Metalloproteinase 3 (MMP-3) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 7. MMP-3 Activity Fluorometric Assay Kit - Creative BioMart [creativebiomart.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. UK 370106 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring the Inhibitory Effect of UK-370106 on Fibronectin Cleavage
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for measuring the inhibitory effect of UK-370106 on fibronectin cleavage, a critical process in various physiological and pathological conditions. This compound is a potent and highly selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and MMP-12.[1][2][3] Notably, this compound has been shown to inhibit the cleavage of fibronectin by MMP-3, with a reported IC50 value of 320 nM.[1][2][3] This document outlines detailed protocols for an in vitro fibronectin cleavage assay and the subsequent analysis of cleavage products by Western blot. Additionally, it presents the inhibitory profile of this compound against a panel of MMPs in a structured tabular format and includes graphical representations of the experimental workflow and the underlying biological pathway.
Introduction
Fibronectin is a high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that plays a pivotal role in cell adhesion, migration, growth, and differentiation.[4] The cleavage of fibronectin by proteases, such as Matrix Metalloproteinases (MMPs), can generate bioactive fragments that modulate these cellular processes and contribute to the pathogenesis of diseases like arthritis and cancer.[5][6] MMP-3 (Stromelysin-1) is a key enzyme responsible for the degradation of a broad range of extracellular matrix components, including fibronectin.[5][6]
This compound has emerged as a highly selective inhibitor of MMP-3 and MMP-12.[1][2][3] Its ability to specifically block the enzymatic activity of MMP-3 makes it a valuable tool for studying the functional roles of this protease and a potential therapeutic agent. These protocols are designed to enable researchers to reliably and reproducibly measure the inhibitory potency of this compound on MMP-3-mediated fibronectin cleavage.
Data Presentation
Inhibitory Activity of this compound
The following table summarizes the inhibitory activity of this compound against a panel of Matrix Metalloproteinases. This data highlights the selectivity of this compound for MMP-3 and MMP-12.
| MMP Target | IC50 (nM) |
| MMP-3 | 23 |
| MMP-12 | 42 |
| MMP-8 | 1750 |
| MMP-13 | 2300 |
| MMP-7 | 5800 |
| MMP-9 | 30400 |
| MMP-2 | 34200 |
| MMP-14 | 66900 |
Data compiled from multiple sources.[1][2][3]
Inhibition of Fibronectin Cleavage
The inhibitory effect of this compound on the cleavage of fibronectin by MMP-3 is a key functional parameter.
| Substrate | Enzyme | Inhibitor | IC50 (nM) |
| Fibronectin | MMP-3 | This compound | 320 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
Protocol 1: In Vitro Fibronectin Cleavage Assay
This protocol describes the setup of an in vitro reaction to assess the cleavage of fibronectin by MMP-3 and the inhibitory effect of this compound.
Materials:
-
Human Plasma Fibronectin (e.g., Calbiochem)
-
Recombinant active Human MMP-3 (e.g., R&D Systems, Millipore)
-
This compound (Tocris Bioscience, MedchemExpress)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35, pH 7.5
-
DMSO (for dissolving this compound)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
SDS-PAGE sample buffer (Laemmli buffer)
Procedure:
-
Prepare Reagents:
-
Reconstitute fibronectin in sterile, protease-free water to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Reconstitute active MMP-3 in assay buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer to create a range of working concentrations (e.g., from 10 nM to 10 µM). Ensure the final DMSO concentration in the assay is below 0.5%.
-
-
Set up Inhibition Reactions:
-
In microcentrifuge tubes, prepare the following reaction mixtures. It is recommended to prepare a master mix for components that are common to multiple reactions.
-
Negative Control (No Enzyme): Fibronectin + Assay Buffer
-
Positive Control (No Inhibitor): Fibronectin + MMP-3 + Assay Buffer (with DMSO vehicle)
-
Inhibitor Samples: Fibronectin + MMP-3 + varying concentrations of this compound
-
-
A typical reaction setup (20 µL final volume):
-
5 µL of Fibronectin (final concentration ~1 µg/µL)
-
2 µL of this compound working solution (or DMSO vehicle)
-
11 µL of Assay Buffer
-
2 µL of active MMP-3 (final concentration ~50 ng/µL)
-
-
-
Incubation:
-
Gently mix the components and incubate the reaction tubes at 37°C. The incubation time can be varied (e.g., 4, 8, 12, 24 hours) to determine the optimal cleavage time course. A 24-hour incubation is often sufficient to observe significant cleavage.[5]
-
-
Stop the Reaction:
-
Terminate the reaction by adding an equal volume (20 µL) of 2x SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Storage:
-
The samples can be stored at -20°C until analysis by Western blot.
-
Protocol 2: Western Blot Analysis of Fibronectin Cleavage
This protocol details the detection of intact fibronectin and its cleavage fragments using Western blotting.
Materials:
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibody: Anti-Fibronectin antibody (e.g., clone FN30-8)[4]
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
SDS-PAGE:
-
Load 10-20 µL of the prepared samples from Protocol 1 onto the SDS-PAGE gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7]
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-fibronectin antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20) to remove unbound primary antibody.[7]
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[7]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system (e.g., CCD camera-based imager or X-ray film).
-
-
Data Analysis:
-
Intact fibronectin will appear as a band at ~220-250 kDa. Cleavage products will appear as lower molecular weight bands.[5]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the percentage of fibronectin cleavage in the presence and absence of this compound.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Inhibition of MMP-3 mediated fibronectin cleavage by this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the inhibitory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Fibronectin detection [takarabio.com]
- 5. A Comparative Study of Fibronectin Cleavage by MMP-1, -3, -13, and -14 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study of Fibronectin Cleavage by MMP-1, -3, -13, and -14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot protocol for Fibronectin Antibody (NBP1-91258): Novus Biologicals [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Inhibitor Concentration for Maximum Efficacy
This technical support center provides guidance for researchers on optimizing the concentration of small molecule inhibitors to achieve maximal target inhibition in cell-based assays.
Important Note on UK-370106: Initial queries regarding "this compound" for kinase inhibition suggest a possible misidentification. Our database indicates that this compound is a potent and highly selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and MMP-12, not a p38 MAPK inhibitor. For your reference, the reported IC50 values for this compound are:
| Target | IC50 Value |
| MMP-3 | 23 nM |
| MMP-12 | 42 nM |
Given the interest in signaling pathway inhibition, this guide will focus on the general principles and methodologies for optimizing the concentration of a kinase inhibitor, using the p38 MAPK pathway as a representative example. These principles can be broadly applied to other kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration range to test for a new kinase inhibitor?
A1: For a new inhibitor, it's recommended to start with a broad concentration range spanning several orders of magnitude. A typical starting range is from 1 nM to 100 µM. This wide range helps in identifying the inhibitory potential of the compound and in determining the half-maximal inhibitory concentration (IC50).
Q2: How long should I incubate my cells with the inhibitor?
A2: The optimal incubation time is dependent on the specific inhibitor, the target, and the cellular process being investigated. For acute signaling events, such as changes in protein phosphorylation, a shorter incubation time of 1 to 6 hours may be sufficient. For long-term effects like changes in cell viability or gene expression, incubation times of 24 to 72 hours are common. A time-course experiment is recommended to determine the optimal incubation period for your specific experimental setup.
Q3: I'm observing high levels of cell death even at low inhibitor concentrations. What could be the cause?
A3: High cytotoxicity at low concentrations can be due to several factors:
-
Off-target effects: The inhibitor may be affecting other essential cellular pathways.
-
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is consistent across all treatments and is at a non-toxic level (typically <0.1%).
-
Compound instability: The inhibitor may be degrading in the culture medium, leading to the formation of toxic byproducts.
Q4: My results are inconsistent between experiments. What are the common causes of variability?
A4: Inconsistent results can arise from:
-
Inhibitor stock solution: Improper storage or repeated freeze-thaw cycles can lead to degradation of the inhibitor. Prepare fresh dilutions from a stable stock for each experiment.
-
Cellular conditions: Variations in cell passage number, confluency, and overall health can significantly impact the experimental outcome.
-
Assay procedure: Inconsistent incubation times, reagent concentrations, or washing steps can introduce variability.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | 1. Inhibitor concentration is too low.2. Inhibitor is inactive or degraded.3. Incubation time is too short.4. The target kinase is not activated in your cell model. | 1. Test a higher concentration range.2. Use a fresh stock of the inhibitor. Confirm its activity using a cell-free biochemical assay if possible.3. Increase the incubation time.4. Confirm target activation (e.g., phosphorylation) in your untreated control cells. |
| High background signal in the assay | 1. Non-specific antibody binding.2. Incomplete washing.3. High cell density. | 1. Optimize antibody concentration and blocking conditions.2. Increase the number and duration of wash steps.3. Optimize cell seeding density. |
| Inconsistent IC50 values | 1. Variability in cell health or passage number.2. Inconsistent inhibitor preparation.3. Fluctuations in assay conditions (e.g., temperature, incubation time). | 1. Use cells within a consistent passage number range and ensure they are healthy and actively dividing.2. Prepare fresh serial dilutions for each experiment.3. Standardize all assay parameters. |
Experimental Protocols
Protocol 1: Determining the IC50 of a p38 MAPK Inhibitor using Western Blot
This protocol describes how to determine the concentration of a p38 MAPK inhibitor required to inhibit the phosphorylation of its downstream target, ATF-2, by 50%.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa or A549) in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of the p38 inhibitor in serum-free media. A common concentration range to test is 0, 1, 10, 100, 1000, and 10000 nM.
-
Pre-treat the cells with the inhibitor for 1-2 hours.
-
Stimulate the p38 MAPK pathway by adding a known activator (e.g., Anisomycin at 10 µg/mL) for 30 minutes.
2. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-ATF-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total ATF-2 or a loading control like GAPDH to normalize the data.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated ATF-2 to total ATF-2 for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
troubleshooting UK-370106 insolubility in aqueous media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility of UK-370106 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and highly selective inhibitor of matrix metalloproteinase-3 (MMP-3) and MMP-12.[1][2] Like many small molecule inhibitors, it is a lipophilic (hydrophobic) compound, which results in poor solubility in aqueous solutions such as cell culture media and buffers. This can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations in experiments.
Q2: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution. This compound is soluble up to 100 mM in DMSO. Ethanol can also be used, with solubility up to 25 mM.
Q3: My this compound dissolves in DMSO but precipitates when I dilute it into my aqueous medium. Why is this happening?
This common issue is known as "crashing out." It occurs when the compound, which is stable in the organic stock solvent, is rapidly transferred to an aqueous environment where it is not soluble.[3] The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is often too low to keep the compound dissolved.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% or 1%, but it is crucial to determine the specific tolerance of your system. It is best practice to keep the final DMSO concentration as low as possible, typically below 0.1%, and to always include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments.[3]
Troubleshooting Guide for this compound Insolubility
This guide addresses specific problems you may encounter when preparing this compound for your experiments.
Problem: My this compound powder is not dissolving in my aqueous buffer.
Solution: Direct dissolution of this compound in aqueous media is not recommended due to its hydrophobic nature. You must first prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommendation: Use 100% high-purity, anhydrous DMSO to prepare a stock solution (e.g., 10 mM to 100 mM). Refer to Protocol 1 for detailed steps.
Problem: I observe a precipitate, cloudiness, or crystals after diluting my DMSO stock into my cell culture medium or buffer.
Solution: This indicates the compound is precipitating out of the aqueous solution. The following workflow and strategies can help you resolve this issue.
Insolubility Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting this compound precipitation.
Recommended Actions:
-
Optimize Dilution Technique: Avoid adding the aqueous medium to your DMSO stock. Instead, add the small volume of DMSO stock dropwise into the larger volume of pre-warmed (e.g., 37°C) aqueous medium while vortexing vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation.[3] See Protocol 2 .
-
Use Sonication or Gentle Warming: After dilution, if a precipitate is still visible, use a bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[4] Be cautious with warming, as prolonged heat can degrade the compound.
-
Employ a Co-Solvent/Surfactant System: For challenging applications requiring higher concentrations, a formulation with co-solvents and surfactants can create a more stable dispersion. A system containing PEG300 and Tween-80 has been shown to be effective.[1] See Protocol 3 .
Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 57.27 |
| Ethanol | 25 | 14.32 |
Data based on a molecular weight of 572.73 g/mol .
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the desired amount of this compound solid powder.
-
Calculate Solvent Volume: Based on the molecular weight (572.73 g/mol ), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for 5 mg of this compound to make a 10 mM stock, add 873 µL of DMSO).
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If needed, gentle warming in a 37°C water bath or brief sonication can be applied.[3]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Protocol 2: Diluting DMSO Stock into Aqueous Medium (Standard Method)
-
Pre-warm Medium: Warm your aqueous destination medium (e.g., cell culture medium, PBS) to the experimental temperature (typically 37°C).
-
Prepare for Dilution: Place the pre-warmed medium on a vortex mixer set to a medium speed.
-
Add Stock Solution: While the medium is vortexing, add the required volume of the this compound DMSO stock solution drop-by-drop into the medium. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[4]
-
Final Mix: Continue to vortex for an additional 30 seconds to ensure uniform dispersion.
-
Inspect: Visually inspect the final solution for any signs of precipitation or turbidity before use.
Protocol 3: Preparing a Co-Solvent Formulation for Improved Aqueous Dispersibility
This protocol is adapted from a published method and yields a clear solution of ≥ 5 mg/mL.[1] It is ideal for in vivo studies or challenging in vitro assays.
-
Prepare High-Concentration Stock: Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Mix with Co-Solvent: In a sterile tube, add 4 parts of PEG300 to 1 part of the DMSO stock solution (e.g., 400 µL PEG300 and 100 µL DMSO stock). Mix thoroughly.
-
Add Surfactant: Add 0.5 parts of Tween-80 (e.g., 50 µL) to the mixture and mix until uniform.
-
Add Aqueous Vehicle: Add 4.5 parts of a saline solution (e.g., 450 µL) to the mixture to reach the final volume. Mix thoroughly. The resulting solution contains the compound formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Vehicle Control: Remember to prepare a vehicle control with the same final concentrations of all solvent components but without this compound.
Mechanism of Action Context
Understanding the target pathway can inform experimental design. This compound inhibits MMPs, which are key enzymes in the degradation of the extracellular matrix (ECM).
Simplified MMP Inhibition Pathway
Caption: this compound selectively inhibits MMP-3 and MMP-12, preventing ECM degradation.
References
minimizing cytotoxicity of UK-370106 in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UK-370106, a potent and selective inhibitor of matrix metalloproteinase-3 (MMP-3) and MMP-12. Our resources are designed to help you address common challenges and ensure the successful application of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound cytotoxic to cells in culture?
A1: Published data indicates that this compound is generally not cytotoxic to various cell types, including fibroblasts, keratinocytes, and endothelial cells, at concentrations up to 50-100 μM in vitro.[1] If you are observing significant cell death or a reduction in cell proliferation, it is likely due to other experimental factors rather than the compound itself.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 25 mM). It is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your cell culture medium.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[1]
Q4: At what concentration should I use this compound in my experiments?
A4: The effective concentration of this compound will vary depending on the specific cell type and experimental conditions. Based on its IC50 values for MMP-3 (23 nM) and MMP-12 (42 nM), a starting concentration in the nanomolar to low micromolar range is recommended.[1][2][3][4] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q5: Can the solvent used to dissolve this compound be toxic to my cells?
A5: Yes, high concentrations of solvents like DMSO and ethanol can be cytotoxic. It is essential to ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your specific cell line, typically less than 0.5% (v/v) for DMSO.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Proliferation
If you are observing cytotoxicity after treating your cells with this compound, consider the following potential causes and troubleshooting steps:
-
Solvent Toxicity:
-
Cause: The final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium may be too high.
-
Solution: Calculate the final solvent concentration in your experiments. If it exceeds the recommended limit for your cell line (typically <0.5% for DMSO), prepare a more concentrated stock solution of this compound to reduce the volume of solvent added to the culture. Always include a vehicle control (medium with the same final concentration of solvent) in your experiments to assess the effect of the solvent alone.
-
-
Incorrect Compound Concentration:
-
Cause: Errors in calculation or dilution may lead to a higher than intended final concentration of this compound.
-
Solution: Double-check all calculations for preparing stock solutions and working dilutions. When possible, verify the concentration of your stock solution using an appropriate analytical method.
-
-
Sub-optimal Cell Culture Conditions:
-
Cause: Stressed or unhealthy cells are more susceptible to any experimental manipulation.
-
Solution: Ensure that your cells are healthy, actively dividing, and free of contamination before starting the experiment. Maintain optimal culture conditions, including temperature, CO2 levels, and humidity.
-
-
Contamination:
-
Cause: Bacterial, fungal, or mycoplasma contamination can cause cell death and confound experimental results.
-
Solution: Regularly inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the affected cultures and use fresh, uncontaminated cells. Implement good aseptic techniques to prevent future contamination.
-
-
Cell Line-Specific Sensitivity:
-
Cause: While generally non-cytotoxic, it is possible that a specific cell line may exhibit sensitivity to this compound or the vehicle at the concentrations used.
-
Solution: Perform a dose-response experiment to determine the IC50 for cytotoxicity in your specific cell line. This can be done using a standard cytotoxicity assay such as MTT, XTT, or Neutral Red Uptake.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Compound Instability:
-
Precipitation in Culture Medium:
-
Cause: The solubility of this compound may be lower in aqueous culture medium compared to the stock solvent.
-
Solution: When diluting the stock solution into the culture medium, ensure thorough mixing. Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider preparing a fresh dilution or using a lower final concentration.
-
Data Presentation
Table 1: Inhibitory Potency of this compound against various Matrix Metalloproteinases (MMPs)
| MMP Target | IC50 Value |
| MMP-3 | 23 nM |
| MMP-12 | 42 nM |
| MMP-8 | 1.75 µM |
| MMP-13 | 2.3 µM |
| MMP-7 | 5.8 µM |
| MMP-9 | 30.4 µM |
| MMP-2 | 34.2 µM |
| MMP-14 | 66.9 µM |
Data compiled from multiple sources.[1][3]
Table 2: Reported Non-Cytotoxic Concentrations of this compound in vitro
| Cell Types | Non-Cytotoxic Concentration |
| Fibroblasts, Keratinocytes, Endothelial cells | 50 - 100 µM |
[1]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final solvent concentration in the culture medium does not exceed the toxic limit for your cells (e.g., <0.5% DMSO).
-
Protocol 2: Standard Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to generate a dose-response curve and determine the IC50 value for cytotoxicity, if any.
-
Visualizations
Caption: Troubleshooting workflow for perceived cytotoxicity with this compound.
Caption: Importance of proper solvent and dilution techniques.
Caption: Simplified signaling pathway of MMP-3/MMP-12 inhibition by this compound.
References
dealing with UK-370106 degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UK-370106. The information provided is designed to help identify and address potential issues related to the degradation of this compound in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Matrix Metalloproteinase-3 (MMP-3, Stromelysin-1) and Matrix Metalloproteinase-12 (MMP-12, Macrophage Metalloelastase).[1] Its mechanism of action is based on the specific, non-covalent binding to the active site of these MMPs, thereby preventing the cleavage of their respective substrates in the extracellular matrix.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 1-2 weeks (short-term) | Protect from light and moisture. |
| DMSO Stock Solution | -20°C | Up to 1-2 weeks | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Not Recommended for Storage | Prepare fresh for each experiment | This compound is susceptible to hydrolysis in aqueous solutions. |
Q3: How can I prepare a stock solution of this compound?
This compound is soluble in DMSO and ethanol. A common practice is to prepare a high-concentration stock solution in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. It is recommended to use anhydrous DMSO to minimize water content, which can contribute to hydrolysis.
Q4: Is this compound sensitive to light?
While specific photostability data for this compound is limited, it is a general best practice for peptide-based and other complex organic molecules to be protected from light to prevent photodegradation.[2][3][4] Therefore, it is recommended to store this compound powder and solutions in light-protected containers (e.g., amber vials) and to minimize exposure to light during experimental procedures.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, with a focus on problems potentially caused by its degradation.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Reduced or inconsistent inhibitory activity | - Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).- Hydrolysis of this compound in aqueous assay buffer.- Interaction with components in the cell culture media or assay buffer. | - Prepare fresh stock solutions of this compound from powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare working dilutions in assay buffer immediately before use.- Include a positive control with a fresh batch of this compound to compare activity.- Analyze the purity of the stock solution using HPLC. |
| Precipitation of the compound in aqueous buffer | - Exceeding the solubility limit of this compound in the final assay concentration.- The final concentration of DMSO from the stock solution is too low to maintain solubility. | - Ensure the final DMSO concentration in the assay is sufficient to keep this compound in solution (typically ≥0.1%).- If precipitation persists, consider preparing a lower concentration stock solution or using a different co-solvent if compatible with the experimental system. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | - Degradation of this compound into one or more degradation products. | - Analyze a freshly prepared standard of this compound to establish its retention time and peak shape.- Compare the chromatogram of the suspect sample to the fresh standard to identify potential degradation peaks.- If using LC-MS, analyze the mass-to-charge ratio of the unknown peaks to aid in the identification of potential degradation products (e.g., hydrolysis products).[5][6][7][8][9] |
| Variability between experimental replicates | - Inconsistent handling and preparation of this compound solutions.- Degradation occurring to varying extents across different samples. | - Standardize the protocol for preparing and handling this compound solutions.- Ensure all experimental steps are performed consistently and in a timely manner after the addition of this compound.- Prepare a master mix of the final working solution to be added to all relevant wells or tubes to ensure uniform concentration. |
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various stress conditions. This is a foundational step in understanding its degradation profile.
1. Materials and Reagents:
-
This compound powder
-
HPLC-grade DMSO
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
From the stock solution, prepare working solutions at a suitable concentration (e.g., 100 µg/mL) in the respective stress condition media.
3. Forced Degradation (Stress Testing) Conditions: [2][10][11][12]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the working solution in an oven at 60°C for 24, 48, and 72 hours.[13][14][15][16]
-
Photolytic Degradation: Expose the working solution to a combination of UV and visible light as per ICH Q1B guidelines.[3][4]
4. HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 20-30 minutes to elute the parent compound and any degradation products.
-
Detection: Monitor the eluent at a suitable UV wavelength (e.g., determined by a UV scan of this compound).
-
Analysis: Inject a non-degraded standard solution and the stressed samples. Compare the peak area of this compound in the stressed samples to the non-degraded standard to quantify the extent of degradation. Analyze any new peaks that appear as potential degradation products.[17][18][19][20][21]
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Mechanism of this compound action on MMP-3 and MMP-12.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Logical Relationship for Troubleshooting Reduced Activity
Caption: Troubleshooting logic for reduced this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Identification of degradation products formed during performic oxidation of peptides and proteins by high-performance liquid chromatography with matrix-assisted laser desorption/ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry | European Journal of Chemistry [eurjchem.com]
- 9. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sgs.com [sgs.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Thermal degradation of chloramphenicol in model solutions, spiked tissues and incurred samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Thermal degradation kinetics of bixin in an aqueous model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. researchgate.net [researchgate.net]
- 19. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Improving the Bioavailability of UK-370106 in Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the bioavailability of UK-370106 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide actionable strategies based on established principles of drug metabolism and pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low oral bioavailability of this compound?
A1: Low oral bioavailability of a compound like this compound can stem from several factors, often related to its physicochemical properties and physiological interactions. The primary reasons include:
-
Poor Aqueous Solubility: For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. If this compound has low solubility, its absorption will be limited.
-
Low Permeability: The compound may not efficiently pass through the intestinal wall to enter the bloodstream.
-
First-Pass Metabolism: this compound might be extensively metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation. Cytochrome P450 (CYP) enzymes are major contributors to this process.[1][2][3]
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters can actively pump the drug out of intestinal cells and back into the gut lumen, reducing its net absorption.[4][5][6]
Q2: How can I begin to investigate the cause of poor bioavailability for this compound in my animal model?
A2: A systematic approach is crucial. Start with preliminary in vitro and in vivo studies to identify the rate-limiting step:
-
Solubility Assessment: Determine the solubility of this compound in simulated gastric and intestinal fluids.
-
Permeability Assay: Use in vitro models like Caco-2 cell monolayers to assess its intestinal permeability.
-
Metabolic Stability Screening: Incubate this compound with liver microsomes or hepatocytes from the animal species being studied to evaluate its susceptibility to first-pass metabolism.
-
P-gp Substrate Identification: Utilize in vitro transporter assays to determine if this compound is a substrate for P-glycoprotein.[4][5]
Q3: What are the most common formulation strategies to improve the oral bioavailability of a compound with poor solubility?
A3: Several formulation strategies can enhance the solubility and dissolution rate of poorly soluble compounds:[7][8][9]
-
Co-solvents and Solubilizing Excipients: Dissolving the compound in a mixture of solvents (e.g., PEG 400, ethanol) or using surfactants and cyclodextrins can increase its concentration in the dosing vehicle.[10]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and can also enhance lymphatic uptake, potentially bypassing first-pass metabolism.[8][9]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[9]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Animals
-
Problem: Significant differences in the plasma levels of this compound are observed among animals within the same experimental group.
-
Possible Causes:
-
Inconsistent oral gavage technique, leading to inaccurate dosing.
-
Variations in food and water intake among animals, which can alter gastrointestinal absorption.
-
Individual differences in animal health and stress levels.
-
-
Solutions:
-
Ensure all personnel are thoroughly trained and consistent in their oral gavage technique.[10]
-
Standardize the fasting period for all animals before dosing to minimize variability in stomach contents.[10]
-
Carefully monitor the health of each animal throughout the experiment.
-
Increase the number of animals per group to enhance statistical power and account for individual variations.[10]
-
Issue 2: Lower Than Expected Bioavailability Despite Improved Formulation
-
Problem: Even after successfully solubilizing this compound in a formulation, the observed bioavailability in vivo remains low.
-
Possible Causes:
-
Solutions:
-
Co-administration with a P-gp Inhibitor: If this compound is a P-gp substrate, co-dosing with a known P-gp inhibitor (e.g., verapamil, ketoconazole) in a pilot study can help determine the extent of efflux. Note: This should be done cautiously, considering potential drug-drug interactions.[6][11]
-
Inhibition of Metabolic Enzymes: If rapid metabolism is suspected, co-administration with a broad-spectrum CYP450 inhibitor (e.g., 1-aminobenzotriazole) can help assess the impact of first-pass metabolism.
-
Alternative Routes of Administration: Consider parenteral routes (e.g., intravenous, intraperitoneal) to bypass first-pass metabolism and establish a baseline for maximum systemic exposure.
-
Data Presentation
Table 1: Common Excipients for Improving Oral Bioavailability
| Excipient Class | Examples | Mechanism of Action |
| Co-solvents | Polyethylene glycol (PEG) 400, Ethanol (B145695), Propylene glycol | Increase the drug's solubility in the vehicle. |
| Surfactants | Tween 80, Cremophor EL, Sodium lauryl sulfate | Enhance wetting and micellar solubilization of the drug. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with the drug, increasing its solubility. |
| Lipids | Labrasol®, Capryol®, Peceol® | Form lipid-based formulations (e.g., SEDDS) to improve solubility and absorption. |
| Polymers | Povidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC) | Used to create amorphous solid dispersions, preventing crystallization. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
-
Materials: this compound powder, Polyethylene glycol 400 (PEG 400), Ethanol, Sterile water.
-
Procedure:
-
Calculate the required amounts of this compound and vehicle components for the desired final concentration and volume.
-
In a sterile tube, accurately weigh the this compound powder.
-
Add the calculated volumes of ethanol and PEG 400 to the tube.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Slowly add the sterile water to the solution while continuously mixing to reach the final desired volume.
-
Visually inspect the final formulation for any signs of precipitation. Prepare fresh before each use.[10]
-
Protocol 2: In Vivo Study Design to Assess Bioavailability
-
Animal Model: Select a relevant animal species (e.g., rat, mouse).
-
Groups:
-
Group 1: Intravenous (IV) administration of this compound (to determine absolute bioavailability).
-
Group 2: Oral gavage of this compound in a simple suspension (e.g., in 0.5% methylcellulose).
-
Group 3: Oral gavage of this compound in an improved formulation (e.g., co-solvent or lipid-based).
-
-
Dosing: Administer a single dose of this compound to each animal.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Visualizations
Caption: Workflow for troubleshooting and improving drug bioavailability.
Caption: Factors affecting oral drug absorption and first-pass metabolism.
References
- 1. optibrium.com [optibrium.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for MMP Inhibitor Side Effects in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for the side effects of matrix metalloproteinase (MMP) inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of MMP inhibitors observed in research?
A1: The most frequently reported side effect, particularly with broad-spectrum MMP inhibitors, is musculoskeletal syndrome (MSS), characterized by joint and muscle pain (arthralgia and myalgia) and tendonitis.[1][2][3] Other common issues include gastrointestinal toxicity, skin rashes, and unforeseen effects on cellular processes like proliferation, migration, and differentiation due to the complex roles of MMPs.[1][4]
Q2: Why do broad-spectrum MMP inhibitors cause side effects?
A2: Broad-spectrum MMP inhibitors often cause side effects for several reasons:
-
Lack of Selectivity: These inhibitors target the highly conserved catalytic zinc-binding site, leading to the inhibition of multiple MMP family members, some of which may have protective physiological roles.[3][5]
-
Off-Target Inhibition: Many early-generation inhibitors, particularly hydroxamic acid-based compounds, can also inhibit other metalloproteinases like 'a disintegrin and metalloproteinase' (ADAMs), contributing to toxicity.[1]
-
Inhibition of Protective MMPs: Some MMPs have anti-tumor or protective functions in certain contexts.[5][6] Their inhibition can paradoxically enhance disease progression.
-
Poor Pharmacokinetics: Issues like low bioavailability and metabolic instability can lead to unpredictable in vivo effects and toxicity.[1]
Q3: What is a "washout period" and why is it important?
A3: A washout period is a duration of time after discontinuing the MMP inhibitor treatment before assessing the experimental outcome. It is crucial for distinguishing between a specific, reversible inhibition of the target MMP and non-specific, irreversible toxic effects. If the observed cellular effect is reversed after the washout period, it is more likely due to the specific on-target activity of the inhibitor. A sufficient washout period should be at least five times the terminal half-life of the compound.[7]
Q4: How can I select an appropriate MMP inhibitor for my experiment to minimize side effects?
A4: To minimize side effects, consider the following when selecting an inhibitor:
-
Selectivity: Whenever possible, use an inhibitor with high selectivity for the specific MMP you are studying. Newer generations of MMP inhibitors are designed to target unique, non-conserved sites to improve specificity.[1][8]
-
Known IC50 Values: Review the literature for the half-maximal inhibitory concentration (IC50) values of the inhibitor against a panel of MMPs to understand its selectivity profile.[9]
-
Chemical Class: Be aware of the chemical class of the inhibitor. For example, hydroxamic acid-based inhibitors are potent zinc chelators and may have more off-target effects.[1]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Reduced Viability
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inhibitor Cytotoxicity | Perform a dose-response curve to determine the concentration range where the inhibitor is effective without being toxic. | Cell Viability Assay (e.g., MTT or LDH): 1. Seed cells in a 96-well plate. 2. Treat with a serial dilution of the MMP inhibitor for the desired experimental duration. 3. Add MTT reagent and incubate, then solubilize formazan (B1609692) crystals and measure absorbance. For LDH, collect supernatant and measure LDH release. |
| Off-Target Effects | Use a more selective inhibitor for your target MMP or use a second, structurally different inhibitor against the same target to confirm the phenotype. | MMP Profiling: Characterize the MMP expression profile of your cell line using qPCR or zymography to confirm it expresses the target MMP at sufficient levels.[9] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your cell line (typically ≤0.1%).[10] | Vehicle Control: Always include a vehicle control group (cells treated with the same concentration of solvent used to dissolve the inhibitor) in your experiments. |
| Inhibition of Pro-Survival Pathways | Some MMPs are involved in cell survival signaling. Their inhibition could inadvertently trigger apoptosis. | Western Blot for Apoptosis Markers: Probe cell lysates for cleaved caspase-3 or PARP to determine if apoptosis is being induced. |
Issue 2: Inconsistent or No Inhibitory Effect in Cell-Based Assays
Question: I am not observing the expected inhibitory effect of my MMP inhibitor on cell invasion or migration. What should I check?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Low MMP Expression | Confirm that your cell line expresses and secretes the target MMP. | Gelatin Zymography: 1. Collect conditioned media from cell cultures. 2. Mix samples with non-reducing SDS-PAGE sample buffer (do not heat). 3. Run on a polyacrylamide gel containing gelatin. 4. Wash the gel in a renaturation buffer (e.g., Triton X-100). 5. Incubate in a developing buffer at 37°C. 6. Stain with Coomassie Blue. Clear bands indicate gelatinase activity (MMP-2, MMP-9).[9] |
| Inhibitor Binding to Serum Proteins | Serum contains proteins that can bind to the inhibitor, reducing its effective concentration. | Optimize Serum Concentration: Perform the assay in serum-free or low-serum (e.g., 1-2%) medium to maximize the availability of the inhibitor to the cells.[9] |
| Incorrect Inhibitor Concentration | The concentration used may be too low to effectively inhibit the target MMP. | Dose-Response Experiment: Test a range of inhibitor concentrations in your functional assay (e.g., Transwell invasion assay) to determine the optimal effective concentration. |
| Inhibitor Instability | The inhibitor may be unstable in your culture medium over the course of the experiment. | Consult Manufacturer's Data: Check the stability information provided by the supplier. Consider adding the inhibitor fresh at specific time points during a long-term experiment. |
Experimental Protocols & Data
Table 1: Example IC50 Values for a Broad-Spectrum MMP Inhibitor (Marimastat)
This table provides an example of the kind of quantitative data you should look for when selecting an inhibitor. Note the varying potency against different MMPs.
| MMP Subtype | IC50 (nM) |
| MMP-1 (Collagenase-1) | 5 |
| MMP-2 (Gelatinase-A) | 6 |
| MMP-9 (Gelatinase-B) | 3 |
| MMP-7 (Matrilysin) | 13 |
| MMP-14 (MT1-MMP) | 9 |
| MMP-3 (Stromelysin-1) | 230 |
| (Data compiled from multiple sources)[9] |
Visualizations
Experimental Workflow for Validating MMP Inhibitor Specificity
Caption: Workflow for validating MMP inhibitor specificity and controlling for off-target effects.
Logical Relationship of MMP Inhibitor Side Effects
Caption: The relationship between broad-spectrum MMP inhibition and common experimental side effects.
References
- 1. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential clinical implications of recent MMP inhibitor design strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix metalloproteinase inhibition negatively affects muscle stem cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Potential clinical implications of recent matrix metalloproteinase inhibitor design strategies | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Musculoskeletal Syndrome-Like Effects of MMP Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the musculoskeletal syndrome-like effects observed with matrix metalloproteinase (MMP) inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What is the Musculoskeletal Syndrome (MSS) associated with MMP inhibitors?
A1: Musculoskeletal Syndrome (MSS) is a collection of side effects observed in clinical trials of some MMP inhibitors.[1] The primary symptoms include joint stiffness, arthralgia (joint pain), myalgia (muscle pain), tendinitis, frozen shoulder, and Dupuytren's-like contractures of the hands.[1][2][3] These effects appear to be dose-dependent and typically arise after long-term therapy.[1]
Q2: What is the proposed mechanism behind MMP inhibitor-induced MSS?
A2: The exact mechanism is not fully understood, but it is widely believed to result from the inhibition of a broad spectrum of MMPs, leading to an imbalance in extracellular matrix (ECM) turnover.[1] Reduced collagenolysis, due to the inhibition of collagenases like MMP-1 and MMP-14, is thought to play a significant role in the development of fibrosis and joint stiffness.[1]
Q3: Are all MMP inhibitors associated with MSS?
A3: No. MSS is primarily linked to broad-spectrum MMP inhibitors such as marimastat (B1683930) and batimastat.[4] Newer, more selective MMP inhibitors, particularly those targeting MMP-13, have been developed to avoid these musculoskeletal side effects.[5][6][7] Additionally, tetracycline-based MMP inhibitors, like doxycycline, have not been reported to cause MSS.[1]
Q4: What are the key signaling pathways involved in the development of MSS?
A4: The development of fibrosis and inflammation, which are central to MSS, involves several key signaling pathways. Pro-inflammatory cytokines like TNF-α and IL-1β can activate the NF-κB and MAPK signaling pathways in fibroblasts and other connective tissue cells.[2][8] This activation leads to the transcription of genes involved in inflammation and ECM production, contributing to the pathological changes seen in MSS.
II. Data Presentation: Inhibitory Activity of MMP Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various MMP inhibitors. This data is crucial for selecting appropriate inhibitors and designing experiments to study or avoid MSS.
Table 1: IC50 Values of Broad-Spectrum MMP Inhibitors Associated with MSS
| MMP Subtype | Marimastat (nM) | Batimastat (nM) |
| MMP-1 | 5 | 3 |
| MMP-2 | 6 | 4 |
| MMP-3 | 230 | 20 |
| MMP-7 | 13 | 6 |
| MMP-9 | 3 | 4 |
| MMP-14 | 9 | - |
Table 2: IC50 Values of Selective MMP-13 Inhibitors with Reduced MSS Liability
| MMP Subtype | Compound 10d (nM)[6] | AQU-019 (nM)[7] |
| MMP-1 | >10,000 | >10,000 |
| MMP-2 | 730 | >10,000 |
| MMP-8 | 600 | >10,000 |
| MMP-9 | >10,000 | >10,000 |
| MMP-13 | 3.4 | 4.8 |
| MMP-14 | >10,000 | >10,000 |
III. Experimental Protocols
Protocol 1: In Vivo Induction of Musculoskeletal Syndrome in a Rat Model
This protocol describes the induction of MSS in rats using the broad-spectrum MMP inhibitor marimastat, based on established methods.
1. Animal Model:
-
Species: Male Lewis rats
-
Weight: 150-180 g
2. Materials:
-
Marimastat
-
Vehicle (e.g., sterile saline or appropriate solvent)
-
Subcutaneous osmotic pumps (e.g., Alzet)
-
Surgical instruments for implantation
3. Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Surgically implant a subcutaneous osmotic pump loaded with marimastat or vehicle.
-
Dosage: The pump should be calibrated to deliver a total dose of 10-30 mg of marimastat over a 2-week period.
-
-
Monitor the animals daily for clinical signs of MSS for 14 days.
-
Clinical Scoring: Assess for compromised ability to rest on hind feet, high-stepping gait, reluctance to move, and hind paw swelling. Assign a clinical score based on the severity of these signs.
-
-
At the end of the 14-day period, euthanize the animals and collect tissues for histological analysis.
-
Histology: Examine joint tissues for synovial hyperplasia, increased cellularity in the joint capsule and ligaments, and changes in the epiphyseal growth plate.
-
Protocol 2: In Vitro Fibroblast-Populated Collagen Lattice (FPCL) Contraction Assay
This assay is used to model fibroblast-mediated collagen contraction, a key process in the development of fibrotic conditions like Dupuytren's contracture.[9][10][11]
1. Cell Culture:
-
Culture fibroblasts isolated from relevant tissues (e.g., human palmar fascia for Dupuytren's disease) in appropriate growth medium.
2. Materials:
-
Type I collagen solution
-
Cell culture medium
-
MMP inhibitor (e.g., ilomastat) and vehicle control
-
24-well tissue culture plates
3. Procedure:
-
Prepare a cell-collagen mixture by combining the fibroblast suspension with the cold collagen solution.
-
Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.
-
Allow the collagen to polymerize by incubating at 37°C for 1 hour.
-
Add 1 mL of culture medium containing the desired concentration of MMP inhibitor or vehicle to each well.
-
Concentration Range: For ilomastat, a range of 0-100 µM can be used.
-
-
Incubate the plates for 48 hours to allow the cells to generate mechanical stress within the lattice.
-
Gently release the collagen lattices from the sides of the wells using a sterile spatula.
-
Allow the lattices to contract for an additional 48 hours.
-
Measure the area of each collagen lattice at various time points to quantify the degree of contraction.
IV. Troubleshooting Guides
In Vivo Experiments
Q: My rats are not developing clear clinical signs of MSS after treatment with a broad-spectrum MMP inhibitor. What could be the problem?
A:
-
Inhibitor Delivery: Verify the proper functioning of the osmotic pumps. Ensure they were loaded and implanted correctly.
-
Dosage: The dose of the MMP inhibitor may be too low. Consider performing a dose-response study to determine the optimal dose for inducing MSS in your specific rat strain.
-
Observation Period: While clinical signs are often apparent within 14 days, some inhibitors or animal models may require a longer observation period.
-
Animal Strain: The susceptibility to MSS may vary between different rat strains. The Lewis rat is a commonly used model for its sensitivity.
Q: I am observing high variability in the severity of MSS between animals in the same treatment group. How can I reduce this?
A:
-
Animal Homogeneity: Ensure that all animals are of a similar age and weight at the start of the experiment.
-
Consistent Scoring: Develop a clear and standardized clinical scoring system and ensure all observers are trained to use it consistently. Blinding the observers to the treatment groups can also reduce bias.
-
Environmental Factors: Maintain consistent housing conditions (e.g., temperature, light-dark cycle) for all animals, as stress can influence inflammatory responses.
In Vitro Experiments
Q: I am not seeing a significant inhibition of collagen lattice contraction with my MMP inhibitor. What should I check?
A:
-
Inhibitor Concentration: The concentration of the inhibitor may be insufficient. Perform a dose-response curve to determine the IC50 for your specific cell type and assay conditions.
-
Inhibitor Stability: Ensure that the inhibitor is stable in your culture medium for the duration of the experiment. Some inhibitors may degrade over time.
-
Cell Health: Verify that the fibroblasts are healthy and viable. High cell death will impair their ability to contract the collagen lattice.
-
Collagen Polymerization: Ensure that the collagen has polymerized correctly. Improper polymerization can affect the mechanical properties of the lattice.
Q: My control (untreated) fibroblasts are showing inconsistent levels of collagen lattice contraction.
A:
-
Cell Passage Number: Use fibroblasts from a consistent and low passage number, as their contractile properties can change with repeated passaging.
-
Seeding Density: Ensure a consistent number of cells are seeded in each collagen lattice.
-
Serum Concentration: The concentration of serum in the culture medium can significantly affect fibroblast contractility. Use a consistent serum concentration across all experiments.
V. Visualization of Signaling Pathways
The following diagrams illustrate key signaling pathways implicated in the inflammatory and fibrotic processes that contribute to the musculoskeletal side effects of MMP inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Mechanism and research progress of MAPK signaling pathway in myocardial fibrosis [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. The Fibroblast-Populated Collagen Lattice | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Navigating Challenges with Broad-Spectrum vs. Selective MMP Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Matrix Metalloproteinase (MMP) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of broad-spectrum versus selective MMP inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: We are observing significant off-target effects and toxicity in our cell culture and animal models with our broad-spectrum MMP inhibitor. What could be the cause?
A1: This is a well-documented challenge with broad-spectrum MMP inhibitors. The primary reasons for these adverse effects include:
-
Lack of Specificity: Broad-spectrum inhibitors, such as Batimastat and Marimastat, target the highly conserved zinc-binding catalytic site of MMPs. This leads to the inhibition of multiple MMPs simultaneously, including those that may have protective or beneficial roles in normal physiological processes.[1][2]
-
Inhibition of Beneficial MMPs: Some MMPs have been shown to have anti-tumor effects.[3] Broad-spectrum inhibition can block these protective MMPs, potentially leading to paradoxical effects.
-
Off-Target Inhibition of Other Metalloproteinases: The zinc-chelating moieties in many broad-spectrum inhibitors can also inhibit other metalloproteinases, such as ADAMs (A Disintegrin and Metalloproteinase) and ADAMTSs (ADAM with thrombospondin motifs), leading to a wider range of unintended biological consequences.
-
Musculoskeletal Syndrome (MSS): In clinical trials, a common and dose-limiting side effect of broad-spectrum MMP inhibitors was musculoskeletal syndrome, characterized by joint and muscle pain and inflammation.[1] This is thought to be due to the non-selective inhibition of various MMPs involved in tissue homeostasis.
Q2: Our selective MMP inhibitor for MMP-9 is not showing the expected efficacy in our cancer invasion assay, despite potent in vitro activity. What are some potential reasons?
A2: Several factors could contribute to this discrepancy between in vitro potency and in-cell or in-vivo efficacy:
-
Redundancy in MMP Function: In a complex biological system, other MMPs or proteases may compensate for the inhibition of a single MMP, maintaining the invasive phenotype. The "protease web" is intricate, with overlapping substrate specificities and compensatory mechanisms.
-
Cellular Localization and Activation: The inhibitor may not be reaching the specific cellular compartment where the targeted MMP is active. MMPs can be membrane-bound (MT-MMPs) or secreted, and their activity is tightly regulated by localization and activation from their zymogen (pro-MMP) form.
-
Bioavailability and Pharmacokinetics: In animal models, poor absorption, rapid metabolism, or inefficient distribution to the target tissue can limit the effective concentration of the inhibitor at the site of action.
-
Tumor Microenvironment Complexity: The tumor microenvironment is a dynamic interplay of various cell types and extracellular matrix (ECM) components. The role of a specific MMP can be highly context-dependent.
Q3: We are planning to screen a library of compounds for selective MMP inhibitors. What are the key considerations for assay design?
A3: For screening selective MMP inhibitors, a multi-tiered assay approach is recommended:
-
Primary Assay with Target MMP: Start with a high-throughput biochemical assay using the purified catalytic domain of your target MMP. A fluorescence resonance energy transfer (FRET)-based assay is a common choice.
-
Counter-Screening Against Other MMPs: It is crucial to screen your hits against a panel of other MMPs, especially those that are highly homologous to your target. This will identify compounds with the desired selectivity profile.
-
Cell-Based Assays: Active compounds should be validated in cell-based assays that reflect the biological process of interest (e.g., cell invasion, migration, or collagen degradation).
-
Zymography: Gelatin or collagen zymography can be used to assess the effect of inhibitors on the activity of specific MMPs in complex biological samples like conditioned media from cell cultures.
Troubleshooting Guides
Problem: Inconsistent results in our MMP activity assays.
| Possible Cause | Troubleshooting Steps |
| Enzyme Instability | Ensure proper storage of recombinant MMPs at -80°C in appropriate buffers. Avoid repeated freeze-thaw cycles. |
| Substrate Degradation | Prepare fresh substrate solutions for each experiment. Protect fluorescent substrates from light. |
| Buffer Components | Verify that the assay buffer contains the necessary co-factors for MMP activity (e.g., Ca2+ and Zn2+). Avoid chelating agents like EDTA. |
| Inhibitor Precipitation | Check the solubility of your inhibitor in the assay buffer. Use a suitable solvent like DMSO and ensure the final concentration in the assay does not exceed a level that causes precipitation. |
Problem: High background signal in fluorescence-based MMP activity assay.
| Possible Cause | Troubleshooting Steps |
| Autohydrolysis of Substrate | Run a no-enzyme control to determine the rate of spontaneous substrate degradation. Subtract this background from your experimental values. |
| Contaminating Proteases | Use high-purity recombinant MMPs. If using biological samples, consider using a cocktail of protease inhibitors specific for other classes of proteases. |
| Compound Interference | Test for compound autofluorescence by running a control with the inhibitor but without the enzyme. |
Data Presentation
Table 1: Comparison of IC50 Values for Broad-Spectrum and Selective MMP Inhibitors
| Inhibitor | Type | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| Batimastat | Broad-Spectrum | 3[4][5][6] | 4[4][5][6] | 20[4][5][6] | 6[4][5][6] | 10[3] | 4[4][5][6] | - | - |
| Marimastat | Broad-Spectrum | 5[7][8][9][10] | 6[7][8][9][10] | - | 13[7][8][9][10] | - | 3[7][8][9][10] | - | 9[7][8][9][10] |
| AQU-019 | Selective (MMP-13) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 4.8[11] | >1000 |
| BI-4394 | Selective (MMP-13) | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | 1[12] | >1000 |
| GS-5745 (Andecaliximab) | Selective (MMP-9) | >500-fold selectivity | >500-fold selectivity | >500-fold selectivity | >500-fold selectivity | >500-fold selectivity | Potent Inhibition | >500-fold selectivity | >500-fold selectivity |
Note: IC50 values can vary depending on the assay conditions and substrate used. The data presented here is for comparative purposes.
Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
Materials:
-
SDS-PAGE gels (10%) copolymerized with 1 mg/mL gelatin
-
Non-reducing sample buffer
-
Electrophoresis buffer
-
Washing buffer (2.5% Triton X-100 in water)
-
Incubation buffer (50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Staining solution (0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)
-
Destaining solution (40% methanol, 10% acetic acid)
Procedure:
-
Prepare protein samples (e.g., conditioned cell culture media) and determine protein concentration.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein per lane onto the gelatin-containing polyacrylamide gel.
-
Run the electrophoresis at 4°C.
-
After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow enzymes to renature.
-
Incubate the gel in incubation buffer at 37°C for 16-24 hours.
-
Stain the gel with Coomassie Brilliant Blue staining solution for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands indicate areas of gelatin degradation by MMPs.
Fluorescence-Based MMP Activity Assay
This is a general protocol for measuring MMP activity using a fluorogenic FRET peptide substrate.
Materials:
-
Purified active MMP enzyme or biological sample containing MMPs
-
Fluorogenic FRET peptide substrate for MMPs
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Dilute the MMP enzyme or prepare the biological sample in assay buffer.
-
Prepare a working solution of the FRET substrate in assay buffer.
-
To each well of the 96-well plate, add your test compounds (inhibitors) at various concentrations. Include appropriate controls (no enzyme, no inhibitor).
-
Add the MMP enzyme or biological sample to the wells and incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the FRET substrate solution to all wells.
-
Immediately start monitoring the increase in fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific FRET pair.
-
The rate of the reaction is proportional to the MMP activity. Calculate IC50 values for the inhibitors by plotting the reaction rate against the inhibitor concentration.
Visualizations
Caption: Comparison of broad-spectrum and selective MMP inhibition.
Caption: Workflow for selective MMP inhibitor screening.
References
- 1. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 7. rndsystems.com [rndsystems.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pardon Our Interruption [opnme.com]
Technical Support Center: Ensuring Consistent Results with UK-370106
This technical support center is designed for researchers, scientists, and drug development professionals working with UK-370106, a potent and highly selective dual inhibitor of matrix metalloproteinase-3 (MMP-3) and MMP-12. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of both MMP-3 (stromelysin-1) and MMP-12 (macrophage elastase).[1] It functions by binding to the active site of these enzymes, preventing them from cleaving their respective substrates within the extracellular matrix (ECM). For example, this compound potently inhibits the cleavage of ³H-fibronectin by MMP-3.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: I am observing lower than expected inhibitory activity in my cell-based assay. What are the possible reasons?
Several factors could contribute to reduced inhibitory activity in cell-based assays:
-
Suboptimal Concentration: The effective concentration of this compound can vary between different cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
-
Inhibitor Precipitation: this compound may precipitate in aqueous solutions or cell culture media, reducing its effective concentration. Ensure that the final concentration of the solvent (e.g., DMSO) is low enough to not affect cell viability and that the inhibitor remains in solution.
-
Presence of Serum: Proteins in serum can bind to the inhibitor, reducing its bioavailability. Consider using serum-free or low-serum media for your experiments, while ensuring your cells remain viable under these conditions.
-
Cell Line Characteristics: The expression levels of MMP-3 and MMP-12 can vary significantly between different cell lines. It is recommended to confirm the expression of the target MMPs in your cell line of interest using techniques like qPCR or Western blotting.
Q4: Are there any known off-target effects of this compound?
While this compound is highly selective for MMP-3 and MMP-12, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations.[1] It is important to include appropriate controls in your experiments to monitor for any unexpected cellular responses.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Batch-to-Batch Variability.
-
Solution: If you suspect batch-to-batch variability, it is advisable to test each new lot of this compound to confirm its potency and activity in a standardized assay before proceeding with critical experiments.
-
-
Possible Cause: Inconsistent Solution Preparation.
-
Solution: Ensure that the stock solution is prepared consistently and that the final working concentration is accurately diluted for each experiment. Always use high-quality, anhydrous DMSO for preparing the stock solution.
-
-
Possible Cause: Cell Culture Conditions.
-
Solution: Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition, as these factors can influence MMP expression and cellular responses.
-
Issue 2: No inhibitory effect observed.
-
Possible Cause: Inactive Inhibitor.
-
Solution: Verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. Prepare a fresh stock solution from a new vial if necessary.
-
-
Possible Cause: Low MMP Expression/Activity.
-
Possible Cause: Incorrect Assay Setup.
-
Solution: Review your experimental protocol to ensure all steps are performed correctly. For enzyme activity assays, confirm that the substrate and buffer conditions are optimal for MMP-3 and MMP-12.
-
Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Notes |
| MMP-3 | 23 | Highly potent and selective inhibition. |
| MMP-12 | 42 | Highly potent and selective inhibition. |
| MMP-13 | 2300 | Approximately 100-fold less potent than against MMP-3.[1] |
| MMP-8 | 1750 | |
| MMP-7 | 5800 | |
| MMP-1 | >27000 | Over 1200-fold less potent than against MMP-3. |
| MMP-2 | 34200 | [1] |
| MMP-9 | 30400 | [1] |
| MMP-14 | 66900 | [1] |
| ³H-Fibronectin Cleavage (by MMP-3) | 320 | Demonstrates functional inhibition of substrate cleavage.[1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Species | Administration | Dose | Plasma Half-life (t₁/₂) | Dermal Tissue Half-life (t₁/₂) |
| Rat | Intravenous (iv) | 2 mg/kg | 23 minutes | Not Reported |
| Rabbit | Topical (dermal wound) | Not Specified | Not Reported | Approximately 3 days |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the signaling context of MMP-3 and MMP-12 and a typical experimental workflow.
Caption: Simplified signaling pathway of MMP-3 and MMP-12 activation and inhibition by this compound.
Caption: General experimental workflow for in vitro studies using this compound.
Detailed Experimental Protocols
1. Gelatin Zymography for MMP Activity
This protocol is adapted for detecting the activity of gelatinases such as MMP-2 and MMP-9, which can be activated by MMP-3.
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with serum-free medium and then culture in serum-free medium for 24-48 hours to collect conditioned medium.
-
Centrifuge the conditioned medium to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
-
Gel Electrophoresis:
-
Prepare a polyacrylamide gel containing 1 mg/mL gelatin.
-
Mix equal amounts of protein from your conditioned media samples with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gel and run the electrophoresis at 4°C.
-
-
Enzyme Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove SDS and allow renaturation of the enzymes.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂) overnight at 37°C.
-
-
Staining and Visualization:
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
2. Transwell Cell Migration/Invasion Assay
This protocol can be used to assess the effect of this compound on cell migration or invasion.
-
Chamber Preparation:
-
For invasion assays, coat the top of the transwell insert membrane (typically 8 µm pore size) with a thin layer of Matrigel or another basement membrane extract and allow it to solidify. For migration assays, this step is omitted.
-
-
Cell Preparation:
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest cells and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the transwell plate.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add this compound at the desired concentrations to both the upper and lower chambers to ensure a consistent concentration throughout the assay.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period determined by the cell type's migratory/invasive capacity (typically 6-48 hours).
-
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated/invaded cells from the top of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the cells with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope to quantify migration/invasion.
-
References
Technical Support Center: UK-370106 and the Influence of Serum Proteins
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the potential impact of serum proteins on the activity of UK-370106, a potent and selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and MMP-12.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12), with reported IC50 values of 23 nM and 42 nM, respectively.[1][2] It functions by binding to the active site of these enzymes, thereby preventing the cleavage of their respective substrates, such as fibronectin.[1][2][3] Its high selectivity makes it a valuable tool for studying the specific roles of MMP-3 and MMP-12 in various physiological and pathological processes.[2]
Q2: Why is it important to consider the effect of serum proteins on this compound activity?
In in vivo applications or in vitro assays that include serum, this compound can bind to serum proteins like albumin and alpha-1-acid glycoprotein (B1211001).[4][5] This binding is a critical consideration because only the unbound, or "free," fraction of the drug is available to interact with its target enzyme (MMP-3/MMP-12) and exert its inhibitory effect.[4][5][6] High levels of serum protein binding can lead to a significant decrease in the apparent potency of the inhibitor, as a lower concentration of the free drug is available at the site of action.[4][7]
Q3: How does serum protein binding affect the IC50 value of this compound?
The presence of serum proteins will likely increase the measured IC50 value of this compound. This is because a portion of the inhibitor will be sequestered by the serum proteins, reducing the concentration of the free inhibitor available to bind to MMP-3 or MMP-12. Consequently, a higher total concentration of this compound is required to achieve the same level of enzyme inhibition as observed in a protein-free buffer.
Q4: Which serum proteins are most likely to bind to this compound?
The primary proteins in serum that drugs tend to bind to are albumin and alpha-1-acid glycoprotein (AAG).[5] Acidic and neutral compounds often show a preference for albumin, while basic compounds may bind more readily to AAG.[5] The specific binding characteristics of this compound to these proteins would need to be determined experimentally.
Troubleshooting Guide: Unexpected this compound Activity in the Presence of Serum
This guide is designed to help you troubleshoot experiments where the observed activity of this compound is lower than expected, particularly in assays containing serum or plasma.
Issue: Reduced this compound Potency in Serum-Containing Assays
If you observe a significant decrease in the inhibitory activity of this compound when your assay medium contains serum, it is highly probable that the inhibitor is binding to serum proteins.
Troubleshooting Steps:
-
Quantify the Impact of Serum: To confirm that serum is the cause of the reduced potency, perform a dose-response experiment in the presence and absence of a fixed concentration of serum (e.g., 10% Fetal Bovine Serum). A rightward shift in the IC50 curve in the presence of serum would indicate protein binding.
-
Determine the Fraction of Unbound Drug: Conduct a plasma protein binding assay to determine the percentage of this compound that is bound to proteins. Common methods for this include equilibrium dialysis, ultrafiltration, and rapid equilibrium dialysis (RED).[6][7][8][9]
-
Adjust Dosing for In Vitro Experiments: Once the extent of protein binding is known, you can adjust the concentrations of this compound used in your serum-containing assays to reflect the free fraction. The goal is to achieve a free concentration of the inhibitor that is equivalent to the desired effective concentration in a protein-free environment.
-
Consider the Source of Serum: The protein composition and concentration can vary between different types and batches of serum (e.g., human, bovine, fetal bovine). If you are experiencing inconsistent results, consider standardizing the source and lot of serum used in your experiments.
Quantitative Data Summary
The following table provides a hypothetical representation of how serum protein binding could affect the IC50 of this compound against MMP-3. Note: This data is illustrative and not based on published results for this compound. Experimental determination is required for actual values.
| Assay Condition | Human Serum Albumin (HSA) Concentration | Alpha-1-Acid Glycoprotein (AAG) Concentration | Apparent IC50 of this compound against MMP-3 (nM) | Fold-Shift in IC50 (vs. Buffer) |
| Protein-Free Buffer | 0 mg/mL | 0 mg/mL | 23 | 1.0 |
| Physiological HSA | 40 mg/mL | 0 mg/mL | 115 | 5.0 |
| Physiological AAG | 1 mg/mL | 1 mg/mL | 46 | 2.0 |
| Human Serum | ~40 mg/mL | ~1 mg/mL | 230 | 10.0 |
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound IC50
Objective: To quantify the effect of serum on the inhibitory potency of this compound against MMP-3.
Materials:
-
Recombinant human MMP-3
-
Fluorogenic MMP-3 substrate
-
This compound
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Human serum (or other serum of interest)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in assay buffer and in assay buffer containing the desired final concentration of serum (e.g., 10%).
-
Enzyme and Substrate Preparation: Dilute the MMP-3 enzyme and the fluorogenic substrate in the appropriate buffers (with and without serum).
-
Assay Setup: In a 96-well plate, add the this compound dilutions.
-
Enzyme Addition: Add the diluted MMP-3 to the wells containing the inhibitor and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for both the serum-free and serum-containing conditions.
Protocol 2: Measuring this compound Plasma Protein Binding using Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of this compound bound to plasma proteins.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with inserts
-
Human plasma (or other plasma of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Incubator with shaking capability
-
LC-MS/MS system for quantification
Procedure:
-
Prepare this compound Spiked Plasma: Spike the plasma with this compound to a known concentration.
-
Assemble RED Device: Add the spiked plasma to the sample chamber of the RED device insert and an equal volume of PBS to the buffer chamber.
-
Incubation: Place the RED device in the base plate, seal, and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method. The concentration in the buffer chamber represents the free (unbound) drug concentration.
-
Calculate Percent Bound:
-
Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber]
-
Percent bound = (1 - fu) * 100
-
Visualizations
Caption: Workflow for determining this compound plasma protein binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. UK 370106 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 4. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Binding • Frontage Laboratories [frontagelab.com]
- 6. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 7. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 8. Video: Protein-Drug Binding: Determination Methods [jove.com]
- 9. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for assessing UK-370106 stability in different buffers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for assessing the stability of UK-370106 in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C for long-term stability.[1][2] For short-term storage (days to weeks), 0 - 4°C can be used.[1] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q2: What are the known solubility characteristics of this compound?
A2: this compound is soluble up to 100 mM in DMSO and up to 25 mM in ethanol.[2] Its solubility in aqueous buffers is expected to be lower.
Q3: What analytical methods are suitable for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for quantifying this compound and its potential degradants.[4][5]
Q4: What are the potential degradation pathways for a compound like this compound?
A4: While specific degradation pathways for this compound are not detailed in the provided search results, similar complex molecules can be susceptible to hydrolysis (especially at ester or amide linkages), oxidation, and photodecomposition. Stress testing under acidic, basic, oxidative, and photolytic conditions can help elucidate these pathways.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation in Buffer | - Poor aqueous solubility of this compound.- The concentration of the organic co-solvent (e.g., DMSO) from the stock solution is too low in the final buffer dilution.- Buffer pH is near the isoelectric point of the compound. | - Increase the percentage of organic co-solvent if experimentally permissible.- Test a range of buffer pH values.- Prepare a more dilute working solution. |
| High Variability in Results | - Inconsistent sample preparation and handling.- Fluctuation in incubation temperature.- Instability of the compound in the autosampler. | - Use calibrated pipettes and ensure thorough mixing.- Use a calibrated incubator with stable temperature control.- Use a cooled autosampler (e.g., 4°C) if available. |
| Appearance of New Peaks in Chromatogram | - Degradation of this compound. | - This is the expected outcome of a stability study. Characterize the new peaks using mass spectrometry to identify potential degradation products. |
| Loss of Compound Peak | - Complete degradation of the compound.- Adsorption of the compound to the container surface. | - Analyze samples at earlier time points.- Use low-adsorption vials (e.g., silanized glass or polypropylene). |
Experimental Protocol: Assessing this compound Stability in Different Buffers
This protocol outlines a general procedure for evaluating the stability of this compound in various aqueous buffer systems.
1. Materials
-
This compound (purity ≥95%)[2]
-
DMSO (anhydrous, analytical grade)
-
A selection of buffers (e.g., phosphate-buffered saline (PBS), citrate (B86180) buffer, Tris buffer)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Calibrated analytical balance
-
Calibrated pH meter
-
HPLC or LC-MS system with a suitable C18 column
2. Buffer Preparation
Prepare a range of buffers with varying pH values relevant to your intended application (e.g., pH 5.0, 7.4, 9.0). A suggested set of buffers is provided in the table below.
| Buffer System | pH Range |
| Citrate Buffer | 3.0 - 6.2 |
| Phosphate Buffer | 5.8 - 8.0 |
| Tris Buffer | 7.5 - 9.0 |
| Glycine Buffer | 8.6 - 10.6 |
3. Stock and Working Solution Preparation
-
Stock Solution (10 mM): Accurately weigh a sufficient amount of this compound and dissolve it in DMSO to achieve a final concentration of 10 mM.
-
Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in each of the selected buffers. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on stability.
4. Incubation
-
Aliquot the working solutions into multiple, tightly sealed, low-adsorption vials for each time point.
-
Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).[7]
-
Protect samples from light to avoid photodecomposition.
5. Sampling and Analysis
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw one vial from each temperature and buffer condition.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile or methanol to precipitate any proteins and halt further degradation.[4]
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant using a validated HPLC or LC-MS method.
6. HPLC-UV Method Parameters (Example)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to resolve this compound from any degradants.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV-Vis scan of this compound (a common starting point is 254 nm).
-
Column Temperature: 30°C
7. Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each buffer and temperature condition.
-
Determine the degradation rate constant (k) and half-life (t½) for each condition.
Data Presentation
Table 1: Stability of this compound in Different Buffers at Various Temperatures
| Buffer (pH) | Temperature (°C) | % Remaining at 24h | % Remaining at 48h | % Remaining at 72h |
| Citrate (5.0) | 4 | |||
| 25 | ||||
| 40 | ||||
| PBS (7.4) | 4 | |||
| 25 | ||||
| 40 | ||||
| Tris (9.0) | 4 | |||
| 25 | ||||
| 40 |
(This table should be populated with your experimental data)
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound stability experiments.
References
- 1. medkoo.com [medkoo.com]
- 2. UK 370106 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Validation & Comparative
A Comparative Guide to UK-370106 and Other MMP-3 Inhibitors for Researchers
For researchers and professionals in drug development, the landscape of matrix metalloproteinase-3 (MMP-3) inhibitors is of significant interest due to the enzyme's critical role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. This guide provides an objective comparison of UK-370106, a highly selective MMP-3 inhibitor, with other notable MMP inhibitors, supported by experimental data and detailed methodologies.
Introduction to MMP-3 and Its Inhibition
Matrix metalloproteinase-3, also known as stromelysin-1, is a zinc-dependent endopeptidase capable of degrading a wide range of extracellular matrix (ECM) components, such as collagens, fibronectin, and laminin.[1] Dysregulation of MMP-3 activity is implicated in numerous diseases, including arthritis, cancer, and cardiovascular disorders, making it a compelling therapeutic target.[1] MMP-3 inhibitors function by interacting with the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[1] The development of MMP inhibitors has evolved from broad-spectrum agents to more selective compounds, aiming to enhance efficacy and reduce off-target side effects.
This compound: A Profile of a Highly Selective MMP-3 Inhibitor
This compound is a potent and highly selective inhibitor of both MMP-3 and MMP-12. Extensive research has demonstrated its significant selectivity, with a much lower affinity for other MMPs such as MMP-1, -2, -9, and -14. This selectivity is a key attribute, as promiscuous inhibition of various MMPs has been linked to the failure of broad-spectrum inhibitors in clinical trials due to adverse effects.
Comparative Efficacy of MMP-3 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other selected MMP inhibitors. The data is presented as IC50 values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | MMP-3 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-9 IC50 (nM) | MMP-12 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) | Selectivity Profile |
| This compound | 23 | >27,600 | >27,600 | >27,600 | 42 | 2,300 | >27,600 | Highly selective for MMP-3 and MMP-12 |
| UK-356618 | 5.9 | 51,000 | 1,790 | 840 | - | 73 | 1,900 | Potent and selective for MMP-3[2][3][4][5] |
| Prinomastat (AG3340) | 6.3 | 79 | 0.05 (Ki) | 5.0 | - | 0.03 (Ki) | - | Broad-spectrum[6][7][8] |
| Ilomastat (GM6001) | 1.9 | 1.5 | 1.1 | 0.5 | - | - | - | Broad-spectrum[9][10][11][12] |
| MMP-3 Inhibitor I | 5,000 | - | - | - | - | - | - | Moderate potency, selectivity not fully characterized |
Note: Ki values represent the inhibition constant and are also indicative of potency. A lower value indicates higher potency. Data for some MMPs were not available for all inhibitors.
Experimental Data and Observations
In Vitro Studies
-
Fibronectin Cleavage: this compound has been shown to potently inhibit the cleavage of fibronectin by MMP-3. In contrast, broad-spectrum inhibitors like Prinomastat also inhibit this process but may affect other MMP-mediated events.
-
Keratinocyte Migration: At concentrations that selectively inhibit MMP-3, this compound has demonstrated minimal impact on keratinocyte migration, a crucial process in wound healing that can be mediated by other MMPs. This suggests that its selectivity may help preserve essential physiological functions during therapeutic intervention.
In Vivo Studies
In a rabbit model of dermal ulcers, topical administration of this compound led to a significant inhibition of MMP-3 activity in the wound tissue. While this compound is rapidly cleared from plasma, it exhibits a prolonged half-life in dermal tissue, making it suitable for topical applications.
Clinical Landscape
The clinical development of broad-spectrum MMP inhibitors, such as Prinomastat and Marimastat, has been challenging, with several Phase III trials in oncology failing to meet their primary endpoints due to a lack of efficacy and significant side effects, including musculoskeletal pain.[13][14][15][16] These outcomes have underscored the importance of developing more selective inhibitors like this compound to minimize off-target effects. To date, clinical trial data specifically for highly selective MMP-3 inhibitors in the context of dermal ulcers or other inflammatory conditions remains limited.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Detailed Experimental Protocols
MMP-3 Enzymatic Activity Assay (FRET-based)
This protocol describes a fluorogenic assay to determine the inhibitory potency (IC50) of compounds against MMP-3.
Materials:
-
Recombinant human MMP-3 (activated)
-
MMP-3 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 50 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 25 µL of the activated MMP-3 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the MMP-3 fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Excitation/Emission = 325/393 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using a suitable non-linear regression model.
Fibronectin Cleavage Assay (Western Blot)
This protocol is used to visually assess the ability of an inhibitor to prevent the degradation of fibronectin by MMP-3.
Materials:
-
Human plasma fibronectin
-
Recombinant human MMP-3 (activated)
-
Test inhibitor (e.g., this compound)
-
Reaction buffer (as above)
-
SDS-PAGE gels and buffers
-
Western blotting apparatus and reagents
-
Primary antibody against fibronectin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
In a microcentrifuge tube, combine fibronectin (e.g., 1 µg), activated MMP-3 (e.g., 50 ng), and the test inhibitor at various concentrations in a total volume of 50 µL of reaction buffer. Include a control with no inhibitor.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 4-24 hours).[17][18]
-
Stop the reaction by adding an equal volume of 2x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the protein fragments by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-fibronectin antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A reduction in fibronectin fragments will indicate inhibitory activity.[19]
Keratinocyte Migration (Scratch Wound) Assay
This assay evaluates the effect of MMP inhibitors on the collective migration of keratinocytes, a key process in wound re-epithelialization.
Materials:
-
Human keratinocytes (e.g., HaCaT cell line)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Test inhibitor
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed keratinocytes in the culture plates and grow them to form a confluent monolayer.[20][21]
-
Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[20][21]
-
Gently wash the wells with PBS to remove detached cells.[22]
-
Replace the medium with serum-free medium containing the test inhibitor at the desired concentration or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.[21]
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to assess the effect of the inhibitor on cell migration.
In Vivo Dermal Ulcer Model
This protocol describes a general approach for evaluating the efficacy of MMP inhibitors in a preclinical model of chronic wounds. A murine model of impaired wound healing is often used.[23]
Materials:
-
Genetically diabetic mice (e.g., db/db) or mice with induced diabetes.
-
Surgical instruments for creating full-thickness dermal wounds.
-
Topical formulation of the test inhibitor (e.g., this compound in a suitable vehicle).
-
Wound dressings.
-
Calipers or imaging system for wound measurement.
-
Reagents for tissue harvesting and analysis (e.g., zymography, histology).
Procedure:
-
Anesthetize the mice and create one or two full-thickness excisional wounds (e.g., 6 mm punch biopsy) on the dorsal side.[23]
-
Topically apply the inhibitor formulation or vehicle control to the wounds daily.
-
Cover the wounds with a semi-occlusive dressing.
-
Monitor the wound area by tracing or digital photography at regular intervals (e.g., every 2-3 days) until wound closure.
-
At the end of the study, euthanize the animals and harvest the wound tissue.
-
Analyze the tissue for MMP-3 activity (e.g., by gelatin zymography), re-epithelialization, collagen deposition, and inflammation (e.g., by histological staining). A reduction in wound size and improved histological parameters in the inhibitor-treated group would indicate efficacy.
Conclusion
This compound stands out as a highly selective MMP-3 and MMP-12 inhibitor with demonstrated potency in preclinical models. Its selectivity profile offers a significant advantage over broad-spectrum MMP inhibitors, which have been hampered by a lack of efficacy and safety concerns in clinical trials. The provided experimental protocols offer a framework for researchers to further evaluate this compound and other novel MMP-3 inhibitors. Future research should focus on the clinical translation of selective MMP-3 inhibitors for the treatment of chronic inflammatory conditions and other diseases where MMP-3 is a key pathological driver.
References
- 1. What are MMP3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UK 356618 | CAS 230961-08-7 | UK356618 | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Prinomastat - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Ilomastat, a synthetic inhibitor of MMPs, prevents lung injury induced by γ-ray irradiation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ilomastat | MMP | TargetMol [targetmol.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. A Comparative Study of Fibronectin Cleavage by MMP-1, -3, -13, and -14 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 7tmantibodies.com [7tmantibodies.com]
- 20. 2.3. Scratch Wound Healing Assay [bio-protocol.org]
- 21. med.virginia.edu [med.virginia.edu]
- 22. clyte.tech [clyte.tech]
- 23. Matrix Metalloproteinase-9 Delays Wound Healing in a Murine Wound Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: UK-370106 Versus Batimastat in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two matrix metalloproteinase (MMP) inhibitors, UK-370106 and batimastat (B1663600), in the context of cancer research. While both agents target MMPs, a family of enzymes implicated in tumor growth, invasion, and metastasis, they exhibit distinct selectivity profiles that may influence their therapeutic potential and application in different cancer models. This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies, and outlines typical experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Batimastat (BB-94) |
| Target Selectivity | Highly selective for MMP-3 and MMP-12 | Broad-spectrum MMP inhibitor |
| Mechanism of Action | Competitive, reversible inhibition of MMP-3 and MMP-12 | Potent, broad-spectrum competitive, reversible inhibition of multiple MMPs by chelating the active site zinc ion |
| Primary Investigated Indication | Chronic dermal ulcers | Various advanced cancers |
| Administration Route (Preclinical) | Topical, Intravenous | Intraperitoneal |
Mechanism of Action and Signaling Pathways
Matrix metalloproteinases are key players in the degradation of the extracellular matrix (ECM), a critical process for cancer cell invasion and metastasis. They also process a variety of signaling molecules, influencing tumor growth, angiogenesis, and inflammation.
Batimastat , as a broad-spectrum MMP inhibitor, is designed to block the activity of a wide range of MMPs, including MMP-1, MMP-2, MMP-3, MMP-7, and MMP-9.[1][2] By binding to the zinc ion in the active site of these enzymes, batimastat prevents the breakdown of the ECM and the release of pro-tumorigenic factors.[3]
This compound exhibits high selectivity for MMP-3 (stromelysin-1) and MMP-12 (macrophage elastase).[4] This targeted approach aims to inhibit specific pathways driven by these MMPs while potentially minimizing off-target effects associated with broad-spectrum inhibition. MMP-3 is known to degrade a wide array of ECM components and activate other MMPs. MMP-12, primarily expressed by macrophages, is implicated in tumor-associated inflammation and tissue remodeling.
Below is a generalized signaling pathway illustrating the role of MMPs in cancer progression and the points of intervention for inhibitors like batimastat and this compound.
Caption: General MMP signaling pathway in cancer progression.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and batimastat against various MMPs. This data highlights the differing selectivity profiles of the two compounds.
| MMP Target | This compound IC50 (nM) | Batimastat IC50 (nM) |
| MMP-1 | >27,600 | 3[2] |
| MMP-2 | 34,200[4] | 4[2] |
| MMP-3 | 23[4] | 20[2] |
| MMP-7 | 5,800[4] | 6 |
| MMP-8 | 1,750[4] | - |
| MMP-9 | 30,400[4] | 4[2] |
| MMP-12 | 42[4] | - |
| MMP-13 | 2,300[4] | - |
| MMP-14 | 66,900[4] | - |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparison.
Preclinical In Vivo Studies in Cancer Models
Batimastat: In Vivo Efficacy
Batimastat has been evaluated in various preclinical cancer models, demonstrating its potential to inhibit tumor growth and metastasis.
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Human Colon Carcinoma (C170HM2) | Nude Mice | 40 mg/kg, i.p., daily | Reduced mean number of liver tumors to 35% of control; Reduced cross-sectional area of tumors to 43% of control. | [5] |
| Human Colon Carcinoma (AP5LV) | Nude Mice | 40 mg/kg, i.p., daily | Reduced tumor weight in the lung to 72% of control. | [5] |
| Human Breast Cancer (MDA435/LCC6) | Athymic Nude Mice | 50 mg/kg, i.p. | Statistically significant decrease in solid tumor size. | [6] |
| Rat Prostate Cancer (MatLyLu) | Copenhagen Rats | 30 mg/kg, i.p., daily | Reduced mean tumor weight from 18.9g (control) to 11.1g. | [7] |
| Human Ovarian Carcinoma | Nude Mice | Not specified | Retarded ascites accumulation and increased survival. | [3] |
This compound: In Vivo Data
Preclinical in vivo data for this compound is primarily focused on its potential for treating chronic dermal ulcers. While these studies demonstrate its biological activity in vivo, its efficacy in cancer models has not been extensively reported in the available literature. In a rabbit model of dermal wounds, topical administration of this compound led to a substantial inhibition of MMP-3 ex vivo.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for in vitro and in vivo testing of MMP inhibitors.
In Vitro MMP Inhibition Assay (Fluorogenic Substrate)
This method is commonly used to determine the IC50 values of MMP inhibitors.
Caption: A typical workflow for an in vitro MMP inhibition assay.
In Vivo Tumor Growth and Metastasis Model
This protocol outlines a general procedure for evaluating the efficacy of an MMP inhibitor in a xenograft mouse model.
Caption: Workflow for an in vivo cancer xenograft study.
Conclusion
This compound and batimastat represent two distinct strategies for targeting MMPs in cancer. Batimastat, a broad-spectrum inhibitor, has demonstrated efficacy in reducing tumor growth and metastasis in a variety of preclinical cancer models. Its wide range of activity may be advantageous in cancers where multiple MMPs are upregulated. However, the lack of selectivity could also contribute to off-target effects.
This compound, with its high selectivity for MMP-3 and MMP-12, offers a more targeted approach. While its potential in cancer is less explored in vivo compared to batimastat, its selectivity could translate to a better-tolerated therapeutic with a more defined mechanism of action in cancers where MMP-3 and/or MMP-12 are key drivers of pathology.
The choice between a selective and a broad-spectrum MMP inhibitor will likely depend on the specific cancer type, the expression profile of MMPs in the tumor microenvironment, and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of these two approaches in various cancer models.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of organ invasion by the matrix metalloproteinase inhibitor batimastat (BB-94) in two human colon carcinoma metastasis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The matrix metalloproteinase inhibitor batimastat (BB-94) retards human breast cancer solid tumor growth but not ascites formation in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic inhibitor of matrix metalloproteinases (batimastat) reduces prostate cancer growth in an orthotopic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UK-370106 and Marimastat for In Vivo Research
For researchers and drug development professionals investigating the role of matrix metalloproteinases (MMPs) in pathological processes, the choice of a suitable inhibitor for in vivo studies is critical. This guide provides a comprehensive comparison of two prominent MMP inhibitors, UK-370106 and marimastat (B1683930), summarizing their performance, and providing supporting experimental data and protocols to inform your selection.
Introduction to this compound and Marimastat
Marimastat (BB-2516) is a broad-spectrum, orally active hydroxamate-based MMP inhibitor.[1][2][3] It was one of the first MMP inhibitors to enter clinical trials for cancer therapy.[2][4] Its mechanism of action involves mimicking the peptide structure of natural MMP substrates and binding to the zinc ion at the active site of MMPs, thereby preventing the degradation of the extracellular matrix (ECM).[1][5] This inhibition of ECM degradation is crucial in preventing tumor growth, invasion, angiogenesis, and metastasis.[1][3]
This compound is a potent and highly selective inhibitor of MMP-3 (stromelysin-1) and MMP-12 (macrophage elastase).[6][7][8] Its selectivity offers a more targeted approach to studying the specific roles of these MMPs in disease, potentially with a more favorable side-effect profile compared to broad-spectrum inhibitors.[9] In vivo studies with this compound have primarily focused on its potential for the topical treatment of chronic dermal ulcers.[7]
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory profiles and pharmacokinetic parameters of this compound and marimastat.
Table 1: In Vitro Inhibitory Activity (IC50 values in nM)
| MMP Target | This compound | Marimastat |
| MMP-1 (Collagenase-1) | >1200-fold less potent than for MMP-3[6] | 5[10][11] |
| MMP-2 (Gelatinase-A) | 34,200[6] | 6[10][11] |
| MMP-3 (Stromelysin-1) | 23[6] | 230[12] |
| MMP-7 (Matrilysin) | 5,800[6] | 13[10][11] |
| MMP-8 (Collagenase-2) | 1,750[6] | - |
| MMP-9 (Gelatinase-B) | 30,400[6] | 3[10][11] |
| MMP-12 (Macrophage Elastase) | 42[6] | 5[12] |
| MMP-13 (Collagenase-3) | 2,300[6] | - |
| MMP-14 (MT1-MMP) | 66,900[6] | 9[10][11] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Marimastat |
| Route of Administration | Intravenous (rat), Topical (rabbit)[6][7] | Oral[2][13] |
| Bioavailability | - | Good oral bioavailability[2][14] (20-50% in preclinical studies)[15] |
| Half-life (t1/2) | 23 minutes (plasma, rat, IV)[6][7], ~3 days (dermal tissue, rabbit, topical)[6][7] | 8-10 hours (plasma, human, oral)[12][13], 4-5 hours (plasma, lung cancer patients, oral)[16] |
| Time to Peak Plasma Concentration (Tmax) | - | 1.5-3 hours (human, oral)[12][13] |
| Key Findings | Rapid clearance from plasma, slow clearance from dermal tissue.[6][7] | Well absorbed from the gastrointestinal tract.[13][16] Twice-daily dosing is supported by its half-life.[12] |
Mechanism of Action and Signaling Pathway
Both this compound and marimastat function by inhibiting the catalytic activity of MMPs. MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix. This degradation is a key process in tissue remodeling, but its dysregulation contributes to diseases such as cancer by facilitating cell invasion, metastasis, and angiogenesis. Marimastat, being a broad-spectrum inhibitor, targets multiple MMPs involved in these processes. This compound, on the other hand, offers a more targeted inhibition of MMP-3 and MMP-12.
Figure 1: General signaling pathway of MMP inhibition by this compound and marimastat.
In Vivo Studies and Performance
Marimastat
Marimastat has been evaluated in numerous in vivo preclinical and clinical studies for various cancers. In preclinical models, it has demonstrated efficacy in reducing tumor growth and metastasis. For instance, in a murine model of human pancreatic cancer, the addition of an MMP inhibitor to conventional cytotoxic therapy reduced tumor implantation and prolonged survival.[17] In another study, marimastat, in combination with chemoradiotherapy, delayed tumor growth in head and neck cancer xenografts.[18] However, clinical trials in cancer patients yielded disappointing results, with a lack of significant survival benefit and dose-limiting musculoskeletal toxicity being major concerns.[19][20] Despite its failure in late-stage cancer trials, marimastat is being explored for other applications, such as a potential therapeutic for snakebite envenoming, where it has shown protective effects in murine models.[21][22][23]
This compound
In vivo data for this compound is more limited and has primarily focused on its application in dermal wound healing. In a rabbit model of chronic dermal ulcers, topical administration of this compound for 6 days substantially inhibited MMP-3 ex vivo.[7] The compound is cleared rapidly from plasma but has a long half-life in dermal tissue, making it suitable for topical application.[6][7] Its high selectivity for MMP-3 and MMP-12, with significantly less activity against other MMPs involved in cell migration, suggests it could inhibit matrix degradation without impairing re-epithelialization.[7]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for in vivo studies with MMP inhibitors.
General In Vivo Efficacy Study in a Xenograft Cancer Model
This protocol is a generalized example based on studies evaluating MMP inhibitors like marimastat.
-
Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., pancreatic, head and neck) are cultured under standard conditions.
-
Immunocompromised mice (e.g., BALB/c nude) are used for tumor xenografts.
-
-
Tumor Implantation:
-
A suspension of cancer cells (e.g., 1 x 106 cells) is injected subcutaneously or orthotopically into the mice.
-
-
Treatment Groups:
-
Mice are randomized into groups: vehicle control, marimastat alone, chemotherapy/radiotherapy alone, and combination therapy.
-
-
Drug Administration:
-
Marimastat is typically administered orally (e.g., via gavage) or intraperitoneally. Dosing schedules can vary, for example, 100 mg/kg twice daily.[13]
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored.
-
The primary endpoint is often tumor growth delay or inhibition. Survival analysis may also be performed.
-
-
Tissue Analysis:
-
At the end of the study, tumors and other tissues can be harvested for analysis of MMP activity (e.g., by zymography), angiogenesis (e.g., by immunohistochemistry for CD31), and other relevant biomarkers.
-
In Vivo Pharmacokinetic Study
This protocol outlines a typical approach to determining the pharmacokinetic profile of a compound like this compound or marimastat.
-
Animal Model:
-
Rats or mice are commonly used for preclinical pharmacokinetic studies.
-
-
Drug Administration:
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., tail vein, jugular vein).
-
-
Plasma Preparation and Analysis:
-
Blood samples are processed to obtain plasma.
-
The concentration of the drug in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Parameter Calculation:
-
Plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), clearance, volume of distribution, and half-life using non-compartmental analysis.
-
Figure 2: A typical experimental workflow for an in vivo efficacy study of an MMP inhibitor.
Conclusion
The choice between this compound and marimastat for in vivo studies depends heavily on the research question.
-
Marimastat , as a broad-spectrum MMP inhibitor, is suitable for studies investigating the overall effect of MMP inhibition in a particular disease model, such as various cancers. However, its clinical development was halted due to a lack of efficacy and significant side effects, which should be a consideration in experimental design and data interpretation.
-
This compound offers high selectivity for MMP-3 and MMP-12. This makes it an excellent tool for dissecting the specific roles of these two enzymes in vivo. Its demonstrated efficacy in a dermal ulcer model with topical application highlights its potential for localized delivery to minimize systemic exposure and potential side effects.
For researchers aiming to understand the broad consequences of MMP inhibition, marimastat provides a well-characterized, albeit clinically challenging, option. For those focused on the specific functions of MMP-3 and MMP-12, this compound is the more precise and potentially safer tool for in vivo investigation. The provided data and protocols should serve as a valuable resource for designing and executing robust in vivo studies with these MMP inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Marimastat: the clinical development of a matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. rndsystems.com [rndsystems.com]
- 9. mayo.edu [mayo.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rndsystems.com [rndsystems.com]
- 12. Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. In vivo Efficacy of Marimastat and Chemoradiation in Head and Neck Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. In vitro and in vivo preclinical venom inhibition assays identify metalloproteinase inhibiting drugs as potential future treatments for snakebite envenoming by Dispholidus typus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro and in vivo preclinical venom inhibition assays identify metalloproteinase inhibiting drugs as potential future treatments for snakebite envenoming by Dispholidus typus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Selective MMP-12 Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key selective Matrix Metalloproteinase-12 (MMP-12) inhibitors based on available preclinical data. This document summarizes their performance, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate research tools.
Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase, is a critical enzyme implicated in the pathogenesis of various inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and atherosclerosis.[1][2][3] Its role in tissue remodeling and degradation of extracellular matrix components, particularly elastin, makes it a prime therapeutic target.[4] This guide focuses on a head-to-head comparison of four selective MMP-12 inhibitors: AS111793, AZD1236, MMP408, and RXP470.1, presenting their potency, selectivity, and in vivo efficacy in established disease models.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data available for each inhibitor, facilitating a direct comparison of their biochemical and in vivo properties.
Table 1: In Vitro Potency and Selectivity Profile of MMP-12 Inhibitors
| Inhibitor | Target(s) | MMP-12 Potency | Selectivity Profile (Fold-Selectivity or IC50/Ki in nM) |
| AS111793 | MMP-12 | IC50: 20 nM (human)[5] | MMP-1: ~30-fold; MMP-2: ~30-fold; MMP-9: ~40-fold[5] |
| AZD1236 | MMP-9/MMP-12 | >10-fold selective for MMP-12 and MMP-13[6] | >350-fold selective against other MMPs[6] |
| MMP408 | MMP-12 | IC50: 2 nM (human) | MMP-3: 351 nM; MMP-13: 120 nM; MMP-14: 1100 nM; MMP-1/7: >6000 nM |
| RXP470.1 | MMP-12 | Ki: 0.2 nM (human)[7][8] | 2 to 4 orders of magnitude less potent against other MMPs[7][8] |
Table 2: In Vivo Efficacy of Selective MMP-12 Inhibitors
| Inhibitor | Disease Model | Species | Dosing Regimen | Key Findings |
| AS111793 | Cigarette smoke-induced airway inflammation | Mouse | 3, 10, 30, 100 mg/kg, oral | Significantly reduced total inflammatory cells and neutrophils in BAL fluid.[5][9] |
| AZD1236 | Spinal Cord Injury | Mouse, Rat | 5-200 mg/kg, oral or intrathecal | Attenuated edema, pain sensation, and blood-spinal cord barrier breakdown; improved locomotor and sensory function.[10][11] |
| AZD1236 | Moderate-to-severe COPD | Human (Phase IIa) | 75 mg, oral, twice daily for 6 weeks | Generally well-tolerated but showed no significant clinical efficacy on lung function or biomarkers in this short-term study.[6][12] |
| MMP408 | rhMMP-12-induced pulmonary inflammation | Mouse | 5 mg/kg, oral, twice daily | Alleviated pulmonary inflammatory response by over 50%.[13] |
| RXP470.1 | Atherosclerosis | Mouse | 10 mg/kg/day, intraperitoneal | Significantly reduced atherosclerotic plaque cross-sectional area.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the presented data and for designing future studies.
MMP-12 Enzyme Inhibition Assay (Fluorometric)
This assay is a standard method for determining the in vitro potency of MMP-12 inhibitors.
-
Reagents and Materials: Recombinant human MMP-12, a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2), assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, pH 6.8), test inhibitors, and a 96-well microplate reader.[14]
-
Procedure:
-
The MMP-12 enzyme is pre-incubated with varying concentrations of the test inhibitor in the assay buffer in a 96-well plate.[14]
-
The reaction is initiated by adding the fluorogenic substrate.[14]
-
The fluorescence intensity is measured over time at an excitation/emission wavelength pair appropriate for the substrate (e.g., 328/420 nm).[15]
-
The rate of substrate cleavage is determined from the linear portion of the progress curves.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cigarette Smoke-Induced Airway Inflammation in Mice
This in vivo model is widely used to assess the efficacy of anti-inflammatory compounds for respiratory diseases like COPD.
-
Animals: C57BL/6 mice are commonly used.[5]
-
Procedure:
-
Mice are exposed to the smoke of a set number of cigarettes (e.g., two cigarettes, twice a day) for a specified duration (e.g., 3 days).[5]
-
The test inhibitor (e.g., AS111793) or vehicle is administered orally at various doses (e.g., 3, 10, 30, 100 mg/kg) prior to each smoke exposure.[5]
-
At a designated time point after the final exposure, bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells.[9]
-
The total number of cells and the differential cell counts (neutrophils, macrophages, etc.) in the BAL fluid are determined.
-
Lungs may also be harvested for analysis of inflammatory markers.[9]
-
Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of MMP-12 inhibitors.
Caption: Role of MMP-12 in COPD and Atherosclerosis Pathogenesis.
Caption: General workflow for in vivo testing of MMP-12 inhibitors.
Caption: Head-to-head comparison of key inhibitor characteristics.
References
- 1. Matrix Metalloproteinases in COPD and atherosclerosis with emphasis on the effects of smoking | PLOS One [journals.plos.org]
- 2. Matrix Metalloproteinases in COPD and atherosclerosis with emphasis on the effects of smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrix Metalloproteinases in COPD and atherosclerosis with emphasis on the effects of smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RXP470 | MMP-12 inhibitor | CAS 891198-31-5 | Buy RXP470 from Supplier InvivoChem [invivochem.com]
- 9. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke [pubmed.ncbi.nlm.nih.gov]
- 10. Clinic‐ready inhibitor of MMP‐9/‐12 restores sensory and functional decline in rodent models of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 12. Effects of an oral MMP-9 and -12 inhibitor, AZD1236, on biomarkers in moderate/severe COPD: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Detection of Endogenous Matrix Metalloprotease-12 Active Form with a Novel Broad Spectrum Activity-based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.com [abcam.com]
Unveiling the Selectivity of UK-370106: A Comparative Analysis Against a Matrix Metalloproteinase Panel
For researchers engaged in the discovery and development of therapeutics targeting tissue remodeling, inflammation, and cancer metastasis, the precise selectivity of enzyme inhibitors is a critical determinant of efficacy and safety. This guide provides a comprehensive comparison of the matrix metalloproteinase (MMP) inhibitor UK-370106 against a panel of MMPs, alongside alternative inhibitors, supported by experimental data and detailed protocols.
High Selectivity of this compound for MMP-3 and MMP-12
This compound demonstrates notable potency and selectivity for MMP-3 (Stromelysin-1) and MMP-12 (Macrophage Metalloelastase). Experimental data, summarized in the table below, clearly illustrates its inhibitory activity (IC50) against a range of MMPs. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are significantly lower for MMP-3 and MMP-12 compared to other MMPs, indicating a high degree of selectivity.
This selectivity is crucial, as off-target inhibition of other MMPs can lead to undesirable side effects. For instance, broad-spectrum MMP inhibitors have been associated with musculoskeletal toxicity. The focused action of this compound on MMP-3 and MMP-12 makes it a valuable tool for studying the specific roles of these enzymes in pathological processes and a promising candidate for targeted therapeutic development.
Comparative Inhibitor Performance
To contextualize the performance of this compound, its selectivity profile is compared with other known MMP inhibitors. This includes broad-spectrum inhibitors, which target a wide range of MMPs, and other selective inhibitors.
| Inhibitor | MMP-1 (nM) | MMP-2 (nM) | MMP-3 (nM) | MMP-7 (nM) | MMP-8 (nM) | MMP-9 (nM) | MMP-12 (nM) | MMP-13 (nM) | MMP-14 (nM) |
| This compound | >100,000 | 34,200[1][2] | 23 [3][4] | 5,800[1][2] | 1,750[1][2] | 30,400[1][2] | 42 [3][4] | 2,300[1][2] | 66,900[1][2] |
| Batimastat | 3 | 4 | 20 | 6 | 10 | 10 | N/A | 1 | 2.8 |
| Compound 3 * | 21,000 | N/A | N/A | N/A | 23,000 | 23,000 | 24,000 | 35,000 | N/A |
| RXP470.1 | N/A | N/A | N/A | N/A | N/A | N/A | 0.26 | N/A | N/A |
| JNJ0966 | No Effect | No Effect | No Effect | N/A | N/A | Allosteric | N/A | N/A | No Effect |
*Compound 3 is a broad-spectrum inhibitor identified through virtual screening. N/A indicates data not available. JNJ0966 is a highly selective allosteric inhibitor of proMMP-9 activation.
Experimental Protocols for MMP Selectivity Screening
The determination of inhibitor selectivity against a panel of MMPs is typically achieved through in vitro enzyme inhibition assays. A common and robust method involves the use of a fluorogenic substrate. The following is a generalized protocol for such an assay.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific MMP.
Materials:
-
Recombinant human MMP enzymes (e.g., MMP-3, MMP-12)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test inhibitor (this compound) and control inhibitors
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: If starting with a pro-MMP, activate the enzyme according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (B1210297) (APMA).
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the diluted inhibitor to achieve the final desired concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Workflow
The logical flow of an MMP inhibitor selectivity experiment can be visualized as follows:
Caption: Workflow for determining MMP inhibitor selectivity.
This guide provides a foundational understanding of the selectivity profile of this compound and the experimental approach to its confirmation. For researchers, this information is pivotal in designing experiments to probe the roles of MMP-3 and MMP-12 and in the broader context of developing targeted therapies.
References
- 1. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Assessing the Specificity of UK-370106 in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor UK-370106 with alternative compounds. The specificity of an inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to misinterpretation of experimental results and undesirable side effects. This document summarizes key performance data, details relevant experimental protocols, and provides visual aids to understand the underlying biological pathways and experimental workflows.
Introduction to this compound and Matrix Metalloproteinases
This compound is a potent and highly selective inhibitor of Matrix Metalloproteinase-3 (MMP-3, Stromelysin-1) and Matrix Metalloproteinase-12 (MMP-12, Macrophage Elastase)[1][2]. Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their activity is crucial in physiological processes such as tissue remodeling, wound healing, and development. However, dysregulation of MMP activity is implicated in various pathological conditions, including arthritis, cancer, and cardiovascular diseases. The selective inhibition of specific MMPs is therefore a key therapeutic strategy.
Comparative Analysis of Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and a selection of alternative MMP inhibitors against a panel of MMPs. This data allows for a direct comparison of their potency and selectivity.
Table 1: Comparative IC50 Values of MMP Inhibitors (nM)
| Inhibitor | MMP-1 | MMP-2 | MMP-3 | MMP-7 | MMP-8 | MMP-9 | MMP-12 | MMP-13 | MMP-14 |
| This compound | >1200-fold less potent than for MMP-3[1][2] | 34,200[3] | 23[1][2] | 5,800[3] | 1,750[3] | 30,400[3] | 42[1][2] | 2,300[3] | 66,900[3] |
| Batimastat (BB-94) | 3[4][5][6] | 4[4][5][6] | 20[4][5][6] | 6[4][5] | 10[6] | 4[4][5][6] | - | - | - |
| Marimastat (BB-2516) | 5[7][8][9] | 6[7][8][9] | - | 13[7][8][9] | - | 3[7][8][9] | - | - | 9[7][8][9] |
| Ilomastat (GM6001) | 1.5[10] | 1.1[10] | 1.9[10] | 3.7 (Ki)[11] | 0.1 (Ki)[11] | 0.5[10] | 3.6 (Ki)[11] | - | 13.4 (Ki)[11] |
| NNGH | 170[12] | - | 130[12] | 13,000[12] | 9 (Ki)[12] | 2.6 (Ki)[12] | 4.3 (Ki)[12] | 3.1 (Ki)[12] | - |
| AS111793 | >600[13] | >600[13] | - | - | - | >800[13] | 20[13] | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not available.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures for assessing inhibitor specificity, the following diagrams are provided.
MMP Activation and Inhibition Pathway.
Fluorogenic MMP Inhibition Assay Workflow.
Gelatin Zymography Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and critical evaluation of inhibitor specificity.
Fluorometric MMP Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound against a specific MMP using a fluorogenic substrate.
Materials:
-
96-well black microplates
-
Fluorescence microplate reader
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Inhibitor stock solution (e.g., 10 mM in DMSO)
-
DMSO (for vehicle control)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.
-
Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant active MMP enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare the fluorogenic substrate solution in Assay Buffer at a concentration that is twice the desired final concentration.
-
-
Assay Setup:
-
Design the plate layout to include wells for blanks (no enzyme), positive controls (enzyme and substrate, no inhibitor), vehicle controls (enzyme, substrate, and DMSO), and the various inhibitor concentrations.
-
Add 50 µL of Assay Buffer to the blank wells.
-
To the appropriate wells, add 50 µL of the diluted activated MMP-9 solution.
-
Add 50 µL of the corresponding inhibitor dilutions or vehicle solution to the inhibitor and vehicle control wells, respectively.
-
Gently mix the plate and pre-incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically at appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for Mca-containing substrates)[14][15]. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes[16].
-
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from all other wells.
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[16].
-
Gelatin Zymography
This technique is used to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in complex biological samples.
Materials:
-
Polyacrylamide gel casting equipment
-
Acrylamide/bis-acrylamide solution
-
Gelatin (from porcine skin)
-
Tris-HCl buffers (for stacking and resolving gels)
-
SDS (Sodium dodecyl sulfate)
-
APS (Ammonium persulfate)
-
TEMED (Tetramethylethylenediamine)
-
Non-reducing sample buffer
-
Washing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 2.5% Triton X-100)
-
Incubation/Developing Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 µM ZnCl2)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid)
Procedure:
-
Sample Preparation:
-
Collect biological samples such as cell culture supernatants or tissue lysates.
-
Determine the protein concentration of the samples.
-
Mix a standardized amount of protein with a non-reducing SDS sample buffer. Do not boil the samples, as this will irreversibly denature the enzymes.
-
-
Gel Electrophoresis:
-
Prepare a 10% SDS-polyacrylamide gel containing 0.1% (w/v) gelatin in the resolving gel.
-
Load the prepared samples into the wells of the gel.
-
Run the electrophoresis at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.
-
-
Enzyme Renaturation and Activity Development:
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each with Washing Buffer at room temperature with gentle agitation. This step removes SDS and allows the MMPs to renature.
-
Rinse the gel with water and then incubate it in Developing Buffer overnight (16-24 hours) at 37°C[3].
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue solution for 1-2 hours.
-
Destain the gel with Destaining solution until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been degraded by MMP activity.
-
-
Data Analysis:
-
The gel can be photographed or scanned for a permanent record.
-
The intensity of the clear bands, which corresponds to the level of MMP activity, can be quantified using densitometry software.
-
Conclusion
The data presented in this guide highlights that this compound is a highly selective inhibitor for MMP-3 and MMP-12, with significantly lower potency against other MMPs. In contrast, inhibitors like Batimastat, Marimastat, and Ilomastat (GM6001) exhibit broad-spectrum activity, potently inhibiting multiple MMPs. For studies requiring specific inhibition of MMP-3 or MMP-12, this compound is a superior choice over these broad-spectrum inhibitors. When investigating the roles of other specific MMPs, alternative selective inhibitors such as AS111793 for MMP-12 may be more appropriate. The choice of inhibitor should be carefully considered based on the specific research question and the MMPs expressed in the biological system under investigation. The provided experimental protocols offer a starting point for researchers to independently verify the specificity and efficacy of these inhibitors in their own complex biological samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. UK 370106 | Synthetic Metalloprotease Inhibitors: R&D Systems [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. apexbt.com [apexbt.com]
- 13. The selective MMP-12 inhibitor, AS111793 reduces airway inflammation in mice exposed to cigarette smoke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of UK-370106: In Vitro and In Vivo Efficacy in Wound Healing
For Immediate Release
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of UK-370106, a selective inhibitor of matrix metalloproteinase-3 (MMP-3), with other relevant MMP inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the field of tissue repair and wound healing.
Executive Summary
This compound is a potent and highly selective inhibitor of MMP-3 and MMP-12.[1][2] Its high selectivity for MMP-3, a key enzyme implicated in the degradation of the extracellular matrix during wound healing, makes it a promising candidate for therapeutic intervention in chronic wounds. This guide presents available data on its performance compared to broader-spectrum MMP inhibitors, Batimastat and Marimastat, and delves into the experimental methodologies used to evaluate its efficacy.
In Vitro Efficacy: A Potent and Selective Profile
This compound demonstrates significant potency and selectivity for MMP-3, with a reported IC50 value of 23 nM.[1][2] Its inhibitory activity against MMP-12 is also notable at 42 nM.[1][2] In contrast, it shows significantly weaker inhibition against other MMPs, highlighting its targeted mechanism of action.[1]
For comparative purposes, Batimastat and Marimastat are broad-spectrum MMP inhibitors.[3][4][5][6][7] Batimastat inhibits a range of MMPs with high potency, including MMP-1 (3 nM), MMP-2 (4 nM), MMP-9 (4 nM), MMP-7 (6 nM), and MMP-3 (20 nM).[5][6][7] Marimastat also exhibits broad-spectrum activity, with IC50 values of 5 nM for MMP-1, 6 nM for MMP-2, 13 nM for MMP-7, 3 nM for MMP-9, and 9 nM for MMP-14.[3][4][8][9]
| Compound | MMP-1 (IC50) | MMP-2 (IC50) | MMP-3 (IC50) | MMP-7 (IC50) | MMP-8 (IC50) | MMP-9 (IC50) | MMP-12 (IC50) | MMP-13 (IC50) | MMP-14 (IC50) |
| This compound | >27,600 nM | 34,200 nM | 23 nM | 5,800 nM | 1,750 nM | 30,400 nM | 42 nM | 2,300 nM | 66,900 nM |
| Batimastat | 3 nM | 4 nM | 20 nM | 6 nM | 10 nM | 4 nM | - | - | - |
| Marimastat | 5 nM | 6 nM | - | 13 nM | - | 3 nM | - | - | 9 nM |
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Competitor Compounds against various MMPs. Data compiled from multiple sources.[1][3][4][5][6][7][8][9]
In Vivo Efficacy: Insights from Preclinical Models
This compound has been evaluated in a rabbit model of chronic dermal ulcers.[1][2] Following topical administration, it was found to be cleared rapidly from plasma but exhibited a slow clearance from dermal tissue, with a half-life of approximately 3 days.[1][2] This sustained presence in the target tissue suggests a potential for prolonged local activity. In this model, topical application of this compound for 6 days resulted in a substantial inhibition of MMP-3 ex vivo.[1][2]
Batimastat (BB-94) has been shown to delay wound healing in a rat model.[10] In this study, topically applied Batimastat led to significantly larger wound areas compared to controls at day 8 post-wounding.[10]
Information regarding the in vivo efficacy of Marimastat in dermal wound healing models is less specific in the reviewed literature, with a greater focus on its use in cancer and aneurysm models.[11]
| Compound | Animal Model | Key Findings |
| This compound | Rabbit Dermal Ulcer | Rapid plasma clearance, slow dermal tissue clearance (t1/2 ~3 days). Substantial ex vivo inhibition of MMP-3 after 6 days of topical administration.[1][2] |
| Batimastat | Rat Excisional Wound | Delayed wound contraction. Treated wounds were significantly larger than controls at day 8.[10] |
| Marimastat | Porcine Aortic Segments (Aneurysm Model) | Inhibited elastin (B1584352) degradation and MMP-2 activity.[11] |
Table 2: Summary of In Vivo Efficacy Data.
Experimental Protocols
In Vitro MMP Inhibition Assay (General Protocol)
The inhibitory activity of the compounds is typically determined using a fluorogenic substrate assay.
-
Enzyme Activation: Recombinant human pro-MMPs are activated.
-
Inhibitor Incubation: The activated MMP is incubated with varying concentrations of the inhibitor (e.g., this compound, Batimastat, Marimastat) in an appropriate assay buffer.
-
Substrate Addition: A fluorogenic MMP substrate is added to the enzyme/inhibitor mixture.
-
Signal Detection: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the inhibitor concentration. A more detailed, specific protocol for a generic MMP-13 inhibitor assay kit can be found in the literature.[12]
In Vivo Rabbit Dermal Ulcer Model (General Protocol)
While the specific protocol for the this compound study is not fully detailed in the available literature, a general methodology for creating and evaluating dermal ulcers in rabbits can be outlined.
-
Animal Model: New Zealand white rabbits are commonly used.
-
Ulcer Induction: Full-thickness dermal wounds are created on the dorsum of the anesthetized animal. Chronic characteristics can be induced by various methods, such as repeated irritation or compromising blood flow.
-
Treatment: The test compound (e.g., this compound) is formulated in a suitable vehicle and applied topically to the wound at specified intervals. A control group receives the vehicle alone.
-
Wound Assessment: Wound healing is assessed over time by measuring the wound area.
-
Ex Vivo Analysis: At the end of the study, tissue samples are collected from the wound site for analysis of MMP activity (e.g., by zymography or ELISA) to determine the extent of target inhibition.
Mandatory Visualizations
MMP-3 Signaling Pathway in Wound Healing
Caption: Activation and function of MMP-3 in wound healing and its inhibition by this compound.
Experimental Workflow for In Vivo Dermal Ulcer Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Batimastat (BB-94), Matrix metalloprotease (MMP) inhibitor (CAS 130370-60-4) | Abcam [abcam.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Matrix metalloproteinase inhibition delays wound healing and blocks latent transforming growth factor-β1 promoted myofibroblast formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marimastat inhibits elastin degradation and matrix metalloproteinase 2 activity in a model of aneurysm disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chondrex.com [chondrex.com]
Validating UK-370106 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of UK-370106, a potent and selective dual inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12). We will explore its performance in the context of other MMP inhibitors and provide detailed experimental protocols to empower your research.
Introduction to this compound and its Targets
This compound is a selective inhibitor of MMP-3 (Stromelysin-1) and MMP-12 (Macrophage Metalloelastase) with IC50 values of 23 nM and 42 nM, respectively[1][2]. These enzymes are key players in the breakdown of the extracellular matrix (ECM) and are implicated in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis[3]. Validating that an inhibitor like this compound engages its intended targets within a cellular environment is a critical step in drug development.
Comparative Inhibitor Profiling
To effectively evaluate the cellular target engagement of this compound, it is essential to compare its activity against other well-characterized MMP inhibitors. This includes selective inhibitors for its primary targets and a broad-spectrum inhibitor for context.
Table 1: Biochemical Potency of Selected MMP Inhibitors
| Compound | Primary Target(s) | MMP-3 IC50 (nM) | MMP-12 IC50 (nM) | Other Notable MMP IC50s (nM) |
| This compound | MMP-3, MMP-12 | 23 [1][2] | 42 [2] | MMP-1 (>27,600), MMP-2 (34,200), MMP-9 (30,400), MMP-13 (2,300), MMP-14 (66,900)[2] |
| UK 356618 | MMP-3 | 5.9[4][5][6] | - | >140-fold less potent against MMP-1, -2, -9, and -14[6] |
| MMP408 | MMP-12 | 351[7][8] | 2[7][8][9] | MMP-13 (120), MMP-14 (1100)[7][8] |
| Marimastat | Broad Spectrum | 230[10] | - | MMP-1 (5), MMP-2 (6), MMP-7 (13), MMP-9 (3), MMP-14 (9)[11][12] |
Note: IC50 values can vary between different assay conditions. Data presented here is for comparative purposes.
While biochemical IC50 values provide a measure of a compound's potency against a purified enzyme, cellular target engagement assays are crucial to determine a compound's efficacy in a more physiologically relevant context. These assays account for factors such as cell permeability and off-target effects. The following sections detail experimental protocols to determine and compare the cellular potency of this compound.
Signaling Pathways of MMP-3 and MMP-12
Understanding the signaling pathways that regulate the expression and activity of MMP-3 and MMP-12 is crucial for designing and interpreting target engagement studies. Both enzymes are often upregulated in response to pro-inflammatory stimuli and cellular stress, frequently involving the NF-κB and MAPK signaling cascades.
Experimental Protocols for Cellular Target Engagement
Several methods can be employed to quantify the engagement of this compound with MMP-3 and MMP-12 in a cellular context.
FRET-Based MMP Activity Assay in Live Cells
This assay utilizes a genetically encoded Förster Resonance Energy Transfer (FRET) biosensor to directly measure MMP activity in living cells[13][14][15]. The biosensor consists of a FRET donor and acceptor pair linked by a peptide sequence that is a specific substrate for the MMP of interest. Cleavage of the linker by the MMP leads to a change in FRET efficiency, which can be quantified by microscopy.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Plate cells of interest (e.g., HT1080 fibrosarcoma cells, which express various MMPs) in a glass-bottom dish suitable for live-cell imaging.
-
Transfect cells with a plasmid encoding an MMP-3 or MMP-12 specific FRET biosensor using a suitable transfection reagent.
-
Allow cells to express the biosensor for 24-48 hours.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound and alternative inhibitors (e.g., UK 356618, MMP408, Marimastat).
-
Replace the cell culture medium with fresh medium containing the inhibitors or a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
-
Live-Cell Imaging and FRET Analysis:
-
Image the cells using a fluorescence microscope equipped for FRET imaging (e.g., with CFP and YFP filter sets).
-
Acquire images in both the donor (e.g., CFP) and FRET (e.g., YFP) channels.
-
Calculate the FRET ratio (e.g., YFP/CFP intensity) for individual cells or regions of interest. A decrease in FRET ratio indicates MMP activity.
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the cellular EC50 value.
-
In-Cell Western (ICW) Assay for MMP Activity
The In-Cell Western is a quantitative immunofluorescence method performed in a multi-well plate format that can be adapted to measure the levels of active MMPs or the cleavage of a specific substrate[16][17][18]. This method offers higher throughput than traditional Western blotting. For secreted proteins like MMPs, it's important to either capture the secreted protein or analyze its effects on a cell-surface substrate.
Detailed Protocol (Substrate Cleavage):
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Treat the cells with various concentrations of this compound or alternative inhibitors for a specified duration. Include a positive control (e.g., a known MMP activator like PMA) and a negative control (vehicle).
-
-
Fixation and Permeabilization:
-
Carefully remove the culture medium and fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes. This step is necessary if detecting an intracellular epitope of a cleaved substrate. For extracellular epitopes, permeabilization can be omitted[16].
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody that specifically recognizes the cleaved form of a known MMP-3 or MMP-12 substrate (e.g., a fibronectin fragment) overnight at 4°C.
-
Wash the cells and incubate with a near-infrared fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells to remove unbound secondary antibody.
-
Scan the plate using a near-infrared imaging system.
-
Quantify the fluorescence intensity in each well. Normalize the signal to cell number, which can be determined by a fluorescent nuclear stain.
-
Plot the normalized fluorescence intensity against the inhibitor concentration to determine the EC50.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess the binding of a compound to its target protein in a cellular environment[19][20][21]. The principle is that ligand binding stabilizes the target protein against thermal denaturation. For secreted proteins like MMPs, the assay can be performed on the cell culture supernatant or on cell lysates if there is a significant intracellular pool of the protein.
Detailed Protocol (for secreted MMPs):
-
Cell Culture and Treatment:
-
Culture cells that secrete MMP-3 or MMP-12 to a high density.
-
Treat the cells with a high concentration of this compound or a vehicle control for 1-2 hours.
-
-
Supernatant Collection and Heat Treatment:
-
Collect the cell culture supernatant.
-
Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Quantification by Western Blot:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration and normalize all samples.
-
Analyze the amount of soluble MMP-3 or MMP-12 in each sample by Western blot using specific antibodies.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
-
Isothermal Dose-Response:
-
To determine the cellular EC50, perform an isothermal dose-response experiment. Treat cells with a range of inhibitor concentrations, heat all supernatant samples to a single temperature (chosen from the melting curve where a significant difference is observed), and quantify the remaining soluble protein.
-
Conclusion
Validating the cellular target engagement of this compound is paramount for its development as a therapeutic agent. This guide provides a framework for comparing this compound to other MMP inhibitors, both biochemically and, more importantly, within a cellular context. The detailed protocols for FRET-based assays, In-Cell Westerns, and CETSA offer robust methods to quantify the cellular potency of this compound and its alternatives. By generating this critical data, researchers can gain a deeper understanding of the compound's mechanism of action and its potential for clinical translation.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. rndsystems.com [rndsystems.com]
- 9. MMP408 | MMP-12 inhibitor | Probechem Biochemicals [probechem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Genetically Encoded Fluorescent Biosensors for Live-Cell Imaging of MT1-MMP Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 17. licorbio.com [licorbio.com]
- 18. bio-rad.com [bio-rad.com]
- 19. benchchem.com [benchchem.com]
- 20. CETSA [cetsa.org]
- 21. Frontiers | Current Advances in CETSA [frontiersin.org]
A Comparative Analysis of UK-370106 and Tissue Inhibitors of Metalloproteinases (TIMPs) in the Regulation of Matrix Metalloproteinase Activity
For Immediate Release
[City, State] – [Date] – A comprehensive analysis comparing the synthetic metalloproteinase inhibitor, UK-370106, with the endogenous tissue inhibitors of metalloproteinases (TIMPs) reveals distinct profiles of matrix metalloproteinase (MMP) inhibition. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their inhibitory activities, supported by experimental data and protocols, to inform the selection of appropriate inhibitors for research and therapeutic development.
This compound emerges as a highly selective and potent inhibitor, particularly against stromelysin-1 (MMP-3) and macrophage elastase (MMP-12). In contrast, the TIMP family (TIMP-1, -2, -3, and -4) demonstrates a broader spectrum of MMP inhibition, albeit with varying affinities across the MMP family. This differential selectivity underscores their distinct physiological roles and therapeutic potentials.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and the four human TIMPs against a panel of MMPs are summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, highlight the superior selectivity of this compound for MMP-3 and MMP-12.
| MMP Target | This compound (IC50, nM) | TIMP-1 (Ki, nM) | TIMP-2 (Ki, nM) | TIMP-3 (Ki, nM) | TIMP-4 (IC50, nM) |
| MMP-1 (Collagenase-1) | >1200 | 2.5[1] | 1.03[2] | 1.1[2] | 19[3][4] |
| MMP-2 (Gelatinase-A) | >1200 | 5.2[1] | Data not available | Data not available | 3[3][4] |
| MMP-3 (Stromelysin-1) | 23 | 4.5[1] | Data not available | Data not available | 45[3][4] |
| MMP-7 (Matrilysin) | 5800 | Data not available | Data not available | Data not available | 8[3][4] |
| MMP-8 (Collagenase-2) | 1750 | Data not available | Data not available | Data not available | Data not available |
| MMP-9 (Gelatinase-B) | >1200 | 3.36[1] | Data not available | Data not available | 83[3][4] |
| MMP-12 (Macrophage Elastase) | 42 | Data not available | Data not available | Data not available | Data not available |
| MMP-13 (Collagenase-3) | 2300 | Data not available | Data not available | Data not available | Data not available |
| MMP-14 (MT1-MMP) | >1200 | Poor inhibitor | 0.71 | Data not available | Data not available |
Experimental Protocols
The determination of inhibitory constants (IC50 and Ki values) for both this compound and TIMPs typically involves fluorogenic substrate-based enzymatic assays. A general protocol is outlined below.
MMP Inhibition Assay (General Protocol):
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. This often involves treatment with p-aminophenylmercuric acetate (B1210297) (APMA) or a protease like trypsin.
-
Inhibitor Preparation: A stock solution of the inhibitor (this compound or TIMP) is prepared in a suitable solvent (e.g., DMSO for this compound, buffer for TIMPs). A series of dilutions are then made to achieve a range of inhibitor concentrations.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl, CaCl2, and a detergent like Brij-35) for a specified period at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of a fluorogenic MMP substrate.
-
Kinetic Measurement: The increase in fluorescence resulting from substrate cleavage is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the fluorescence versus time curves.
-
IC50 Determination: The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Ki Determination: For tight-binding inhibitors like TIMPs, the Ki value is determined by fitting the initial velocity data at different inhibitor concentrations to the Morrison's tight-binding equation.
-
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the general mechanisms of MMP inhibition by this compound and TIMPs.
Caption: General mechanisms of MMP inhibition by this compound and TIMPs.
Experimental Workflow for Inhibitor Screening
The logical workflow for screening and characterizing MMP inhibitors is depicted below.
Caption: A typical workflow for the screening and characterization of MMP inhibitors.
Conclusion
This comparative guide provides a foundation for understanding the distinct inhibitory profiles of the synthetic inhibitor this compound and the endogenous TIMPs. The high selectivity of this compound for MMP-3 and MMP-12 makes it a valuable tool for studying the specific roles of these enzymes in physiological and pathological processes. In contrast, the broad-spectrum nature of TIMPs highlights their role as key regulators of overall extracellular matrix homeostasis. The choice between these inhibitors will depend on the specific research question, with this compound being ideal for targeted studies and TIMPs for investigating the broader balance of MMP activity.
References
- 1. Directed evolution of metalloproteinase inhibitor TIMP-1 for selective inhibition of MMP-9 exploits catalytic and fibronectin domain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TIMP-3 facilitates binding of target metalloproteinases to the endocytic receptor LRP-1 and promotes scavenging of MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue Inhibitor of Metalloproteinases-4. The road less traveled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
A Comparative Analysis of the Therapeutic Index: UK-370106 Versus First-Generation MMP Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of the selective MMP inhibitor UK-370106 against older, broad-spectrum matrix metalloproteinase (MMP) inhibitors such as marimastat (B1683930) and batimastat (B1663600). This document synthesizes available preclinical and clinical data to evaluate their relative efficacy and safety profiles.
The development of matrix metalloproteinase inhibitors has been a long and challenging journey in the quest for effective treatments for a range of diseases, from cancer to chronic wounds. Early, broad-spectrum MMP inhibitors showed initial promise but ultimately failed in late-stage clinical trials due to a poor therapeutic index, primarily characterized by dose-limiting musculoskeletal toxicity. This guide delves into the pharmacological profiles of one of the newer, more selective inhibitors, this compound, and compares it with its predecessors to highlight the advancements in the field.
Executive Summary
This compound demonstrates a potentially superior therapeutic index compared to older, broad-spectrum MMP inhibitors like marimastat and batimastat. This advantage stems from its high selectivity for specific MMPs implicated in disease pathology (MMP-3 and MMP-12) while avoiding inhibition of other MMPs associated with adverse effects. In contrast, the broad-spectrum nature of older inhibitors led to significant musculoskeletal side effects (MSS), which severely limited their clinical utility. While a direct quantitative comparison of the therapeutic index is challenging due to the different developmental stages and therapeutic applications of these compounds, the available data strongly suggests that the targeted approach of this compound offers a wider therapeutic window.
Data Presentation
Table 1: Comparative Inhibitory Profile (IC50 values in nM)
| MMP Target | This compound[1] | Marimastat[2] | Batimastat[3] |
| MMP-1 | >27,600 | 5 | 3 |
| MMP-2 | 34,200 | 6 | 4 |
| MMP-3 | 23 | 20 | 20 |
| MMP-7 | 5,800 | 13 | 6 |
| MMP-8 | 1,750 | - | 10 |
| MMP-9 | 30,400 | 3 | 4 |
| MMP-12 | 42 | - | - |
| MMP-13 | 2,300 | - | - |
| MMP-14 | 66,900 | 9 | - |
Note: A lower IC50 value indicates greater potency.
Table 2: Comparative Therapeutic and Toxicity Profile
| Parameter | This compound | Marimastat | Batimastat |
| Primary Therapeutic Application | Topical treatment of chronic dermal ulcers (preclinical)[1] | Cancer (various) | Cancer (various) |
| Reported Efficacy | Substantial inhibition of MMP-3 in a model of chronic dermal ulcers[1] | Modest survival benefit in some cancer patient subgroups[1] | Retarded ascites accumulation and increased survival in mouse cancer models[4] |
| Key Adverse Effects | Not reported to be cytotoxic to fibroblasts, keratinocytes, or endothelial cells at 50-100 µM in vitro.[5] | Dose-limiting musculoskeletal syndrome (MSS), including arthralgia, joint stiffness, and myalgia.[1] | Poor oral bioavailability, peritonitis upon intraperitoneal injection. |
| Dose Associated with Toxicity | N/A (preclinical, topical application) | MSS observed at doses >50 mg twice daily.[6] | Toxicity seemed unrelated to dose or plasma levels in one study.[7] |
| Selectivity | Highly selective for MMP-3 and MMP-12.[1] | Broad-spectrum. | Broad-spectrum. |
Experimental Protocols
Fluorogenic MMP Activity Assay
This method is widely used to determine the inhibitory activity of compounds against specific MMPs by measuring the cleavage of a fluorogenic substrate.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter group and a quencher group. In the intact substrate, the quencher suppresses the fluorescence of the reporter. Upon cleavage by an active MMP, the reporter is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human MMP enzyme (e.g., MMP-3, MMP-9).
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
-
Test inhibitors (this compound, Marimastat, Batimastat) dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the diluted inhibitors, the MMP enzyme, and the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation and 393 nm emission) at regular intervals.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vivo Model of Chronic Dermal Ulcers (for this compound Efficacy)
Principle: This model assesses the ability of a topically applied MMP inhibitor to promote the healing of chronic wounds in an animal model.
Detailed Methodology:
-
Animal Model:
-
Use of an appropriate animal model, such as rabbits, with surgically created full-thickness dermal wounds.
-
The wounds are often treated to induce a chronic state, for example, by repeated irritation or inoculation with bacteria.
-
-
Treatment:
-
Topical application of a formulation containing this compound to the wound bed at specified concentrations and frequencies.
-
A control group receives a placebo formulation.
-
-
Efficacy Assessment:
-
Wound Closure Rate: Measure the wound area at regular intervals using digital imaging and planimetry.
-
Histological Analysis: At the end of the study, collect wound tissue for histological examination. Assess parameters such as re-epithelialization, granulation tissue formation, and collagen deposition.
-
Biochemical Analysis: Analyze wound tissue homogenates for MMP activity (e.g., using zymography or fluorogenic assays) and levels of inflammatory markers.
-
Mandatory Visualization
Caption: General pathway of MMP activation and inhibition.
Caption: Conceptual diagram illustrating the therapeutic index.
Discussion
The data presented clearly illustrates the fundamental difference between this compound and older MMP inhibitors. This compound exhibits remarkable selectivity for MMP-3 and MMP-12, with IC50 values in the nanomolar range, while showing significantly lower potency against other MMPs.[1] This targeted approach is crucial for its improved therapeutic potential. MMP-3 is known to be involved in the pathogenesis of chronic wounds, where its excessive activity contributes to the degradation of the extracellular matrix and impairs healing.[8] By specifically inhibiting MMP-3, this compound can address the underlying pathology without disrupting the functions of other MMPs that may be essential for normal tissue remodeling and other physiological processes.
In stark contrast, marimastat and batimastat are broad-spectrum inhibitors, potently inhibiting a wide range of MMPs.[2][3] While this was initially thought to be advantageous for indications like cancer, where multiple MMPs are often upregulated, it proved to be their downfall. The indiscriminate inhibition of various MMPs led to the emergence of severe musculoskeletal side effects, a condition termed musculoskeletal syndrome (MSS).[1] This syndrome, characterized by joint pain, stiffness, and inflammation, was dose-limiting and a primary reason for the failure of these drugs in numerous clinical trials.[1][9]
The improved therapeutic index of this compound is therefore a direct consequence of its selectivity. By avoiding the inhibition of MMPs whose suppression leads to MSS, this compound can potentially be administered at therapeutically effective concentrations without causing debilitating side effects. The preclinical data for this compound in a dermal ulcer model supports its efficacy in a targeted application.[1] While clinical data for this compound is not yet available, the preclinical profile is promising and represents a significant advancement over the first-generation MMP inhibitors.
Conclusion
The evolution from broad-spectrum MMP inhibitors to highly selective molecules like this compound exemplifies a paradigm shift in the development of this class of drugs. The failures of early inhibitors have provided invaluable lessons, emphasizing the critical importance of understanding the specific roles of individual MMPs in both health and disease. The superior selectivity of this compound for MMP-3 and MMP-12 translates into a potentially much wider therapeutic window compared to its predecessors. This targeted approach minimizes the risk of off-target effects, particularly the debilitating musculoskeletal syndrome that plagued the clinical development of broad-spectrum MMP inhibitors. For researchers and drug development professionals, the story of this compound versus older MMP inhibitors underscores the principle that in modern pharmacology, precision is paramount to achieving both efficacy and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo model of cartilage degradation--effects of a matrix metalloproteinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, tissue distribution, and plasma protein binding rate of curcumol in rats using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. A pilot study of the safety and effects of the matrix metalloproteinase inhibitor marimastat in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinase-3 Accelerates Wound Healing following Dental Pulp Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of UK-370106: A Guide to Safe and Compliant Laboratory Practices
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
As a novel and specialized chemical compound, specific disposal protocols for UK-370106 are not extensively documented in publicly available resources. However, by adhering to established best practices for laboratory chemical waste management, researchers can ensure the safe and compliant disposal of this and other research-grade materials. The following procedural guidance is based on general laboratory safety protocols and UK waste management regulations.
Core Principle: Waste Identification and Segregation
The cornerstone of safe laboratory waste disposal is the accurate identification and segregation of waste streams. Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound, if available from your supplier, for any specific handling and disposal information. In the absence of specific instructions, the following general procedures should be followed.
Step-by-Step Disposal Procedures
1. Unused or Expired Solid this compound:
-
Unused or expired solid this compound should be treated as chemical waste.
-
It should be collected in a clearly labeled, sealed, and appropriate chemical waste container.
-
Do not mix with other chemical waste unless compatibility has been confirmed.
-
The container must be labeled with "Hazardous Waste," the chemical name (this compound), and any other identifiers required by your institution.
2. This compound Solutions:
-
Solutions of this compound, typically in solvents like DMSO or ethanol, must be disposed of as liquid chemical waste.[1][2]
-
Halogenated vs. Non-Halogenated Solvents: It is crucial to segregate waste based on the solvent used. Halogenated and non-halogenated solvent wastes must be collected in separate, clearly labeled containers.[3][4]
-
Aqueous solutions containing this compound should also be collected as aqueous chemical waste and should not be disposed of down the drain.[3][5]
3. Contaminated Labware and Personal Protective Equipment (PPE):
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.[6][7]
-
Glassware: Broken or disposable glassware contaminated with this compound should be collected in a separate, puncture-resistant container labeled for chemically contaminated glass.[8] Reusable glassware must be decontaminated using a validated procedure before washing.
-
PPE and Consumables: Gloves, pipette tips, and other consumables contaminated with this compound should be collected in a designated container for solid chemical waste.[9]
Data Presentation: Waste Stream Management
| Waste Type | Description | Recommended Container | Disposal Method |
| Solid this compound | Unused or expired pure compound. | Labeled, sealed chemical waste container. | Collection by a licensed hazardous waste disposal service for incineration.[10][11] |
| This compound in Non-Halogenated Solvent (e.g., DMSO, Ethanol) | Solutions of this compound. | Labeled, sealed solvent waste container (non-halogenated). | Collection by a licensed hazardous waste disposal service for incineration.[10][11] |
| This compound in Halogenated Solvent | Solutions of this compound in solvents like chloroform. | Labeled, sealed solvent waste container (halogenated). | Collection by a licensed hazardous waste disposal service. |
| Contaminated Sharps | Needles, blades, etc., used with this compound. | Puncture-proof sharps bin for chemical waste. | Collection by a licensed hazardous waste disposal service. |
| Contaminated Labware (Solid) | Gloves, pipette tips, vials, etc. | Lined, labeled container for solid chemical waste. | Collection by a licensed hazardous waste disposal service. |
Experimental Protocols: General Decontamination Procedure
While specific decontamination protocols for this compound are not available, a general procedure for cleaning reusable glassware can be adapted. This involves:
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol) to remove the majority of the compound. Collect this rinse as liquid chemical waste.
-
Washing: Wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
Mandatory Visualizations
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound and associated waste.
Decision Pathway for Laboratory Chemical Waste
Caption: Decision-making process for segregating this compound waste.
Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on and adhere to the specific waste disposal policies and procedures of their institution and comply with all local and national regulations.[6][10]
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 3. essex.ac.uk [essex.ac.uk]
- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. researchsafety.northwestern.edu [researchsafety.northwestern.edu]
- 9. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 10. businesswaste.co.uk [businesswaste.co.uk]
- 11. Reddit - The heart of the internet [reddit.com]
Personal protective equipment for handling UK-370106
This guide provides immediate, essential safety, handling, and disposal protocols for UK-370106, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification/Standard | Notes |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified | Must be worn at all times when in the laboratory. Use of a face shield is recommended when there is a splash hazard. |
| Hand Protection | Nitrile Gloves | ASTM D6319 | Check for tears or holes before use. Dispose of gloves immediately after handling the compound and wash hands thoroughly. For prolonged contact, consider double gloving. |
| Body Protection | Laboratory Coat | --- | Should be buttoned and have long sleeves. A chemically resistant apron is recommended when handling larger quantities or if there is a risk of splashing. |
| Respiratory Protection | Fume Hood | --- | All handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Operational Plan: Handling this compound
The following step-by-step guide outlines the safe handling procedures for this compound from receipt to preparation of a stock solution.
Experimental Workflow for Handling this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
